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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS 866885-53-2)

Introduction Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, with the CAS Registry Number 866885-53-2, is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates a ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, with the CAS Registry Number 866885-53-2, is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates a phenylacetic acid methyl ester scaffold, further functionalized with both a hydroxyl and a nitro group on the aromatic ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, coupled with the ortho-hydroxyl and the ester-containing side chain, imparts a distinct reactivity profile to the molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and essential safety and handling protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

IdentifierValueSource
CAS Number 866885-53-2[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
IUPAC Name methyl 2-(2-hydroxy-3-nitrophenyl)acetate[1]
Canonical SMILES COC(=O)CC1=C(C=CC=C1O)N(=O)=O[1]
LogP (Predicted) 1.39[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]
Purity (Typical) ≥98%[1]

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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-2.1,1.2!"]; C8 [pos="-3.5,1.2!"]; O1 [pos="-2.4,2.2!"]; O2 [pos="-2.4,0.2!"]; O3 [pos="-4.2,0.2!"]; O4 [pos="3.5,1.2!"]; O5 [pos="1.4,-1.2!"]; N1 [pos="2.8,0!"]; H1[pos="-0.5,3.1!"]; H2[pos="1.9,3.1!"]; H3[pos="3.1, -0.7!"]; H4[pos="2.1, -1.2!"]; H5[pos="-4.2,1.9!"]; H6[pos="-4.2,0.5!"]; H7 [pos="-3.5,-0.5!"]; H8 [pos="-0.5, -0.7!"]; H9 [pos="0.5, -0.7!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C1 -- O5; O5 -- H4; C2 -- N1; N1 -- O3 [style=double]; N1 -- O4; C3 -- H1; C4 -- H2; C5 -- H3; C8 -- H5; C8 -- H6; C8 -- H7; C6 -- H8; C6 -- H9; }

Caption: Chemical structure of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Proposed Synthesis

A plausible and efficient synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate can be envisioned through a two-step process starting from 2-hydroxyphenylacetic acid. The initial step involves the esterification of the carboxylic acid, followed by the regioselective nitration of the resulting methyl ester.

Synthesis_Workflow start 2-Hydroxyphenylacetic acid esterification Esterification start->esterification   Methanol (CH3OH)   Acid catalyst (e.g., H2SO4) intermediate Methyl (2-hydroxyphenyl)acetate esterification->intermediate nitration Nitration intermediate->nitration   Nitrating agent (e.g., HNO3/H2SO4)   Controlled temperature product Methyl 2-(2-hydroxy-3-nitrophenyl)acetate nitration->product

Caption: Proposed synthetic workflow for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Step 1: Synthesis of Methyl (2-hydroxyphenyl)acetate

The first step is a classic Fischer esterification of 2-hydroxyphenylacetic acid.

Protocol:

  • To a solution of 2-hydroxyphenylacetic acid (1 equivalent) in methanol (acting as both solvent and reactant), a catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.[2]

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent like diethyl ether and washed with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]

  • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to yield crude methyl (2-hydroxyphenyl)acetate.[3]

  • Purification can be achieved by recrystallization.[2]

Step 2: Nitration of Methyl (2-hydroxyphenyl)acetate

The second step involves the electrophilic aromatic substitution (nitration) of the intermediate ester. The hydroxyl group is an ortho-, para-director, and the acetate side chain is weakly deactivating. The nitration is expected to occur primarily at the position ortho to the hydroxyl group and meta to the acetate side chain.

Protocol:

  • Methyl (2-hydroxyphenyl)acetate (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or dichloromethane.

  • The solution is cooled in an ice bath to maintain a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.[4]

  • A nitrating mixture, prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid, is added dropwise to the cooled solution with vigorous stirring.[5]

  • After the addition is complete, the reaction is allowed to proceed at a low temperature for a specified period, with monitoring by TLC.

  • The reaction is then quenched by pouring the mixture over ice water, which will precipitate the crude product.

  • The solid is collected by filtration, washed thoroughly with cold water to remove residual acids, and dried.

  • Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely available, its spectroscopic characteristics can be reliably predicted based on its functional groups and the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit the following signals:

  • Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns (doublets, and a doublet of doublets or a triplet) will be indicative of their relative positions.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 3.8-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the aromatic ring.[4]

  • Methyl Protons (-OCH₃): A singlet at approximately δ 3.7-3.9 ppm, corresponding to the three protons of the methyl ester group.[3]

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, but likely in the region of δ 9-12 ppm due to intramolecular hydrogen bonding with the adjacent nitro group.[6]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show nine distinct signals:

  • Carbonyl Carbon (-C=O): A signal in the downfield region, around δ 170-175 ppm, characteristic of an ester carbonyl group.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl and nitro groups will be significantly shifted.

  • Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.[7]

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[8][9]

  • C-O Stretch (Ester and Phenol): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 180), the carbomethoxy group (-COOCH₃, m/z 152), and potentially rearrangements involving the nitro and hydroxyl groups.

Reactivity Profile

The chemical reactivity of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is dictated by its three main functional groups:

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(2-hydroxy-3-nitrophenyl)acetic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation opens up pathways to a wide range of ortho-substituted anilines, which are valuable intermediates in the synthesis of heterocyclic compounds.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. Its acidity is enhanced by the presence of the electron-withdrawing nitro group.

Safety and Handling

Hazard Statements (Inferred):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • May cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a valuable, functionalized aromatic compound with significant potential as a synthetic intermediate. While comprehensive experimental data on its physical properties remains to be fully documented in publicly accessible literature, its chemical identity is well-defined. The proposed synthetic pathway offers a reliable method for its preparation, and its spectroscopic characteristics can be confidently predicted. The presence of multiple reactive sites—the ester, the nitro group, and the phenolic hydroxyl—provides a rich platform for a variety of chemical transformations, making it a molecule of considerable interest for the synthesis of novel compounds in the pharmaceutical and chemical industries. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

  • American Chemical Society. (n.d.). Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films. Langmuir. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Retrieved from [Link]

  • Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Nitrophenols | ToxFAQs™ | ATSDR. Retrieved from [Link]

  • NIST. (n.d.). Phenylacetic acid, 4-nitrophenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link]

  • ScienceDirect. (2021, May 21). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

  • NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0232347). Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, 4-nitrophenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Modgraph. (n.d.). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Retrieved from [Link]

  • ATB. (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • Journal of Emerging Investigators. (2020, December 20). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (2003, September 1). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

Sources

Foundational

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate solubility in organic solvents

An In-depth Technical Guide to Determining the Solubility of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Determining the Solubility of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of methyl 2-(2-hydroxy-3-nitrophenyl)acetate. While specific solubility data for this compound is not extensively pre-documented in publicly accessible literature, this document outlines the fundamental principles and provides detailed, field-proven experimental protocols to empower researchers to generate this crucial data in-house. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Introduction: The Significance of Solubility Profiling

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a substituted phenylacetate derivative. Its chemical structure, featuring a hydroxyl group, a nitro group, and a methyl ester, suggests a molecule with moderate polarity and the potential for specific intermolecular interactions, such as hydrogen bonding. These structural features are pivotal in determining its solubility in different organic solvents. A comprehensive understanding of its solubility profile is a prerequisite for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.

  • Formulation Science: Developing stable and effective dosage forms, including solutions, suspensions, and amorphous solid dispersions.

  • Preclinical and Clinical Development: Influencing dissolution rates and, consequently, the bioavailability of the final drug product.

This guide will provide the theoretical underpinnings and practical, step-by-step methodologies to accurately determine the solubility of methyl 2-(2-hydroxy-3-nitrophenyl)acetate across a spectrum of relevant organic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The key factors influencing the solubility of methyl 2-(2-hydroxy-3-nitrophenyl)acetate include:

  • Polarity: The presence of the polar nitro (-NO₂) and hydroxyl (-OH) groups, along with the ester (-COOCH₃) functionality, imparts a significant degree of polarity to the molecule. Therefore, it is expected to exhibit higher solubility in polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating this molecule.

  • Molecular Size and Shape: While not the dominant factor for a molecule of this size, the overall molecular architecture can influence how efficiently it packs in a crystal lattice and how readily it can be surrounded by solvent molecules.

A systematic approach to solvent selection for solubility screening should encompass a range of solvent classes, from nonpolar to polar aprotic and polar protic, to probe these different intermolecular interactions.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method is a robust and widely accepted technique for accurately determining the equilibrium solubility of a compound at a specific temperature. This protocol ensures that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can be dissolved in a given solvent.

Materials and Equipment
  • Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (solid, of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

  • Scintillation vials or other suitable sealed containers.

  • A calibrated analytical balance.

  • A temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling block.

  • A centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon).

  • Volumetric flasks and pipettes.

  • A High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow
  • Preparation of Solvent Systems: Prepare a sufficient volume of each selected organic solvent.

  • Sample Preparation: Add an excess amount of solid methyl 2-(2-hydroxy-3-nitrophenyl)acetate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial containing the solid compound.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to achieve a clear separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Sample Dilution: Dilute the filtered sample to a known volume with a suitable solvent (often the same solvent used for the solubility determination, or a mobile phase for HPLC analysis).

  • Quantification: Analyze the concentration of methyl 2-(2-hydroxy-3-nitrophenyl)acetate in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility: The solubility (S) is calculated using the following formula:

    S (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial aliquot

Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Seal and shake at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle or centrifuge equil->sep1 ana1 Withdraw and filter supernatant sep1->ana1 ana2 Dilute sample to a known volume ana1->ana2 ana3 Quantify concentration (e.g., HPLC) ana2->ana3 calc Calculate solubility (mg/mL) ana3->calc

Caption: Isothermal saturation solubility determination workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Example Data Table
SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar25[Experimental Value][Calculated Value]
TolueneAromatic25[Experimental Value][Calculated Value]
DichloromethaneHalogenated25[Experimental Value][Calculated Value]
Ethyl AcetateEster25[Experimental Value][Calculated Value]
AcetoneKetone25[Experimental Value][Calculated Value]
EthanolPolar Protic25[Experimental Value][Calculated Value]
MethanolPolar Protic25[Experimental Value][Calculated Value]
Interpreting the Results

The trends observed in the solubility data can provide valuable insights into the physicochemical properties of methyl 2-(2-hydroxy-3-nitrophenyl)acetate. For instance:

  • High solubility in alcohols (methanol, ethanol) would confirm the importance of hydrogen bonding interactions.

  • Moderate to high solubility in acetone and ethyl acetate would indicate the significance of polar interactions.

  • Low solubility in nonpolar solvents (hexane, toluene) would be expected given the polar nature of the molecule.

This information can then be used to guide solvent selection for various applications. For example, a solvent in which the compound has high solubility at an elevated temperature but low solubility at room temperature would be an ideal candidate for recrystallization.

Conclusion

Determining the solubility of methyl 2-(2-hydroxy-3-nitrophenyl)acetate in a range of organic solvents is a foundational step in its development pathway. While pre-existing data may be sparse, the application of a systematic and rigorous experimental protocol, such as the isothermal saturation method, will yield reliable and actionable data. This guide provides the necessary theoretical background, a detailed experimental workflow, and a framework for data interpretation to empower researchers to confidently characterize this important physicochemical property. The insights gained from such a study are invaluable for the efficient and successful progression of any research or development program involving this compound.

References

  • Title: General solubility equation for drug-like molecules in various solvents. Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A review of experimental techniques for the measurement of solute solid solubility in pure solvents. Source: Fluid Phase Equilibria URL: [Link]

Exploratory

An In-Depth Technical Guide to Investigating the In Vitro Mechanism of Action of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Executive Summary Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a synthetic organic compound whose biological activities and mechanism of action are not extensively characterized in publicly available literature. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a synthetic organic compound whose biological activities and mechanism of action are not extensively characterized in publicly available literature. Its structure, which combines a nitrophenyl group, a phenolic hydroxyl, and a methyl ester, suggests several plausible and compelling mechanistic hypotheses. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, often dependent on the reductive activation of the nitro group within target cells[1]. This guide, intended for researchers, scientists, and drug development professionals, eschews a review of established data. Instead, it presents a comprehensive, hypothesis-driven framework for the systematic in vitro elucidation of the compound's mechanism of action. We will dissect the molecule's chemical functionalities to propose primary mechanisms, detail a phased experimental plan with robust protocols to test these hypotheses, and provide the logical and technical foundation for each step. This document serves as a strategic roadmap for moving from a compound of unknown function to a well-characterized molecule with a defined biological narrative.

Part 1: Molecular Profile and Primary Mechanistic Hypotheses

The rational investigation of a novel compound's mechanism begins with a thorough analysis of its chemical structure. The structure of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate provides clear, evidence-based starting points for forming testable hypotheses.

Structural Deconstruction and Functional Implications
  • The Methyl Ester Moiety: The presence of a methyl ester strongly suggests a prodrug strategy. Ester groups are frequently employed to mask polar carboxylic acids, thereby increasing lipophilicity and enhancing cell membrane permeability. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the more polar, and likely more biologically active, carboxylic acid metabolite. The use of p-nitrophenyl acetate as a common substrate in esterase assays underscores the potential for this cleavage.[2][3][4]

  • The Nitrophenyl Group: This is arguably the most mechanistically significant feature. Nitroaryl compounds are renowned for their ability to undergo bioreduction, a process that is significantly enhanced under hypoxic (low oxygen) conditions typical of solid tumors or certain microbial environments[5]. Cellular reductases, such as NADPH:cytochrome P450 reductase, can reduce the nitro group to form highly reactive intermediates like nitroso and hydroxylamine species. These intermediates can induce significant cellular damage through oxidative stress or by forming covalent adducts with cellular macromolecules like proteins and DNA.[5]

  • The Phenolic Hydroxyl Group: The hydroxyl group ortho to the acetate side chain can influence the molecule's electronic properties and introduces the potential for hydrogen bonding and metal chelation. Its presence may be critical for binding to a specific protein target or could contribute to antioxidant or pro-oxidant activities depending on the cellular context.

Core Mechanistic Hypotheses

Based on this structural analysis, we can formulate three primary, non-mutually exclusive hypotheses for the compound's mechanism of action.

  • Hypothesis A: Esterase-Activated Target Inhibitor: The compound functions as a prodrug. It passively enters cells, is rapidly hydrolyzed by intracellular esterases to 2-(2-hydroxy-3-nitrophenyl)acetic acid, and this active metabolite then inhibits a specific molecular target (e.g., an enzyme or signaling protein), leading to a downstream biological effect like apoptosis or cell cycle arrest.

  • Hypothesis B: Hypoxia-Activated Bioreductive Agent: The compound's cytotoxicity is primarily driven by the reduction of its nitro group under hypoxic conditions. The resulting reactive nitrogen species cause widespread, non-specific damage (e.g., oxidative stress, DNA damage) or covalently modify multiple protein targets, leading to cell death.[1][5]

  • Hypothesis C: Multi-Target Covalent Modifier: The nitrophenyl ring, being electron-deficient, could be susceptible to nucleophilic attack from cysteine or histidine residues on proteins, a mechanism known as nitro-alkylation[6][7]. This could occur with the parent compound or be enhanced following bioreduction, leading to the covalent inactivation of key cellular proteins.

The following experimental plan is designed to systematically test these hypotheses.

Part 2: A Phased Experimental Framework for Mechanistic Elucidation

This section outlines a logical progression of experiments, from broad phenotypic screening to specific target identification. Each protocol is designed to be self-validating and to provide clear, interpretable data that informs the next stage of the investigation.

Phase 1: Foundational Cytotoxicity and Phenotypic Screening

Causality: Before investigating a specific mechanism, it is essential to establish if the compound has any biological activity and to define the conditions under which it is active. Comparing its effects under normal oxygen (normoxia) and low oxygen (hypoxia) is the first critical step in testing the bioreductive prodrug hypothesis (Hypothesis B).

Protocol 1: Comparative Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed a panel of relevant cancer cell lines (e.g., HeLa, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in DMSO. Perform serial dilutions in complete cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂) and an identical set in a hypoxic chamber (1% O₂, 5% CO₂) for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for each cell line under both normoxic and hypoxic conditions.

Data Presentation: Expected IC₅₀ Values

Cell LineIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaHypoxia Cytotoxicity Index (HCI) [IC₅₀ Normoxia / IC₅₀ Hypoxia]
HeLaExperimental ValueExperimental ValueCalculated Value
A549Experimental ValueExperimental ValueCalculated Value
HCT116Experimental ValueExperimental ValueCalculated Value
HEK293Experimental ValueExperimental ValueCalculated Value

A high HCI (>2) would provide strong support for Hypothesis B.

Diagram: Phase 1 Experimental Workflow

G cluster_setup Setup cluster_treatment Treatment (48-72h) cluster_analysis Analysis CellPanel Cell Line Panel (Cancer & Normal) Normoxia Normoxic Incubation (21% O2) CellPanel->Normoxia Hypoxia Hypoxic Incubation (1% O2) CellPanel->Hypoxia Compound Compound Dilution Series Compound->Normoxia Compound->Hypoxia MTT MTT Assay Normoxia->MTT Hypoxia->MTT IC50 IC50 Calculation MTT->IC50 HCI Calculate HCI IC50->HCI Conclusion Support for Hypothesis B? HCI->Conclusion

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Phase 2: Prodrug Activation and Target Identification

Causality: The results from Phase 1 will guide this phase. If the compound is active, we must determine if it is being metabolically activated as proposed in Hypotheses A and C. Direct measurement of its hydrolysis by esterases is a crucial first step. Subsequently, identifying the mode of cell death (apoptosis vs. necrosis) and effects on the cell cycle provides a clearer picture of the downstream consequences of its action.

Protocol 2: In Vitro Esterase Hydrolysis Assay

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of porcine liver esterase (PLE) solution (10 units/mL in phosphate-buffered saline, pH 7.4) or a cell lysate preparation with 50 µL of a 200 µM solution of the test compound.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile to precipitate the proteins.

  • Sample Preparation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples using a reverse-phase C18 HPLC column. Monitor the disappearance of the parent compound (methyl ester) peak and the appearance of the metabolite (carboxylic acid) peak. A UV detector set to an appropriate wavelength (e.g., 280 nm or 320 nm based on the compound's UV spectrum) should be used.

  • Quantification: Calculate the rate of hydrolysis by quantifying the peak areas relative to a standard curve for both the parent compound and the synthesized carboxylic acid metabolite.

Diagram: Prodrug Activation Logic

G cluster_cell Compound Methyl Ester (Prodrug) (Cell Permeable) Esterases Intracellular Esterases Compound->Esterases Enters Cell Extracellular Extracellular Space Intracellular Intracellular Space Metabolite Carboxylic Acid (Active Form) Esterases->Metabolite Hydrolysis Target Cellular Target (e.g., Enzyme) Metabolite->Target Inhibition Effect Biological Effect (e.g., Apoptosis) Target->Effect

Caption: Hypothesized pathway of esterase-mediated prodrug activation.

Protocol 3: Apoptosis and Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count them.

  • For Apoptosis (Annexin V/PI Staining):

    • Resuspend ~1x10⁵ cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

  • For Cell Cycle (PI Staining):

    • Fix ~1x10⁶ cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash cells with PBS and resuspend in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze by flow cytometry.

  • Data Analysis:

    • Apoptosis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

    • Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Advanced Target Deconvolution

Causality: If the compound shows specific activity (e.g., potent inhibition in normoxia, specific cell cycle arrest), a targeted approach to identify its protein binding partners is warranted. Chemoproteomics is a powerful, unbiased method for identifying covalent drug targets, directly addressing Hypothesis C.

Protocol 4: Chemoproteomic Target Identification (Conceptual Workflow)

This advanced technique requires synthetic chemistry to create a probe version of the compound.

  • Probe Synthesis: Synthesize an analog of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate that incorporates a "clickable" handle, such as a terminal alkyne or azide. This handle should be placed on a part of the molecule that is not critical for its activity.

  • Cell Treatment and Lysis: Treat cells with the alkyne-tagged probe compound for a few hours. Lyse the cells and harvest the total proteome.

  • Click Chemistry: To the cell lysate, add an azide-biotin tag. The "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition) will covalently link biotin to any proteins that have been adducted by the probe.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Mass Spectrometry: Elute the bound proteins from the beads, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Candidate proteins identified by mass spectrometry must be validated using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or in vitro enzyme inhibition assays with the original, unmodified compound. This approach has been successfully used to identify targets of other nitro-alkylating agents[6][7].

Diagram: Chemoproteomics Workflow for Target ID

G Probe 1. Treat Cells with 'Clickable' Compound Probe Lysis 2. Lyse Cells & Harvest Proteome Probe->Lysis Click 3. 'Click' Reaction with Biotin-Azide Tag Lysis->Click PullDown 4. Streptavidin Bead Pull-Down Click->PullDown MS 5. On-Bead Digestion & LC-MS/MS Analysis PullDown->MS Validation 6. Identify & Validate Candidate Protein Targets MS->Validation

Caption: Workflow for covalent target identification using chemoproteomics.

Conclusion and Synthesis of a Putative Mechanism

This technical guide provides a rigorous, multi-phased research plan to elucidate the in vitro mechanism of action of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. By systematically evaluating its cytotoxicity, metabolic activation, and cellular effects, researchers can build a data-driven narrative.

  • If the compound is significantly more potent under hypoxia , its mechanism likely involves bioreductive activation of the nitro group.

  • If the compound is active under normoxia and is confirmed to be hydrolyzed by esterases , its mechanism likely involves the resulting carboxylic acid inhibiting a specific cellular target. The nature of this inhibition can then be explored through cell cycle analysis and apoptosis assays.

  • If chemoproteomics identifies specific covalent protein adducts, this provides strong evidence for a covalent modification mechanism, which can then be validated through biochemical assays.

By following this logical framework, the scientific community can effectively demystify the biological role of this compound, paving the way for its potential application in drug discovery and development.

References

  • Benchchem. (n.d.). Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | CAS 13305-09-4.
  • Lin, F. Y., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv.
  • Wiebe, L. I., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • ResearchGate. (n.d.). Nitrophenyl acetate assay. p-Nitrophenol released by incubation of....
  • Lin, F. Y., et al. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed.
  • ResearchGate. (n.d.). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?.
  • Kleszczyński, K., & Kasper, L. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. PMC.

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Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Foreword: The Imperative of Thermal Characterization in Pharmaceutical Development In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable drug p...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Thermal Characterization in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is both arduous and exacting. A foundational aspect of this journey is the comprehensive characterization of the active pharmaceutical ingredient's (API) physicochemical properties. Among these, thermal stability and melting point are not mere data points; they are critical determinants of a compound's viability, influencing everything from manufacturing processes and formulation strategies to storage conditions, shelf-life, and ultimately, patient safety.[1][2]

This guide focuses on the analytical workflow for determining these crucial parameters for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS Number: 866885-53-2), a nitroaromatic compound.[3] The presence of the nitro group (-NO2) on the aromatic ring introduces a layer of complexity, as such compounds can exhibit energetic decomposition, making a thorough thermal hazard assessment indispensable for safe handling and processing.[4][5]

This document serves as a technical whitepaper, providing not just protocols, but the underlying scientific rationale for a multi-technique approach. We will explore capillary melting point determination, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) to build a holistic thermal profile of our subject compound. The methodologies described herein are designed to be self-validating systems, ensuring scientific integrity and generating the trustworthy data required for critical decision-making in the drug development pipeline.

Part 1: Melting Point Analysis for Purity and Identity

The melting point of a crystalline solid is one of its most fundamental and characteristic physical properties. For a pure compound, melting occurs over a very narrow temperature range. The presence of even small amounts of impurities typically causes both a depression of the melting point and a broadening of the melting range.[6] Consequently, this simple and rapid test serves as a crucial initial indicator of material purity and identity.

Core Principle: The Capillary Method

The capillary tube method is a standard technique for melting point determination, recognized by most pharmacopeias and standardized by bodies such as ASTM International under test method E324.[6][7][8] The method involves heating a small, powdered sample packed into a thin-walled glass capillary tube at a controlled rate. The temperatures at which the first sign of melting is observed (onset) and at which the last solid crystal disappears (clear point) are recorded to define the melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for a precise determination using a modern digital melting point apparatus.

  • Sample Preparation:

    • Drying: Ensure the sample is completely free of residual solvents or moisture by drying it under vacuum (e.g., at 40-50°C for 4-6 hours), provided the compound is stable under these conditions.

    • Grinding: Gently grind the crystalline sample into a fine, uniform powder using an agate mortar and pestle. This ensures efficient and uniform packing in the capillary tube.

  • Capillary Loading:

    • Tap the open end of a one-end-sealed capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the powder into a dense column at the sealed end.

    • The final packed sample height should be approximately 2-3 mm.[9]

  • Measurement - Two-Stage Heating:

    • Rapid Ramp (Scout Measurement): Place the loaded capillary into the instrument. Heat rapidly (e.g., 10-20°C/min) to determine an approximate melting temperature. This prevents excessive time spent on the precise measurement.[9]

    • Slow Ramp (Precise Measurement): Allow the instrument to cool to at least 20°C below the approximate melting point.[9] Insert a new, freshly packed capillary.

    • Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute , starting from about 15°C below the expected melting point.[9] A slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring high accuracy.

  • Data Recording:

    • Onset Point (T_initial): Record the temperature at which the first droplet of liquid becomes visible within the sample.

    • Clear Point (T_final): Record the temperature at which the last solid particle melts, resulting in a completely transparent liquid.

    • The Melting Range is reported as T_initial – T_final. A narrow range (e.g., 0.5-1.5°C) is indicative of high purity.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Dry Dry Sample (Vacuum Oven) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Load Load Capillary Tube (2-3 mm height) Grind->Load Compact Compact Powder Load->Compact Scout Scout Measurement (Fast Ramp: 10-20°C/min) Compact->Scout Cool Cool Instrument (>20°C below approx. MP) Scout->Cool Precise Precise Measurement (Slow Ramp: 1-2°C/min) Cool->Precise Record_Onset Record Onset Temp (T_initial) Precise->Record_Onset Record_Final Record Final Temp (T_final) Record_Onset->Record_Final Report Report Melting Range Record_Final->Report TGAWorkflow cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_run Analysis cluster_analysis Data Analysis Calibrate Calibrate Instrument (Temp & Mass) Purge Set Inert Atmosphere (Nitrogen, 50 mL/min) Calibrate->Purge Program Set Temperature Program (e.g., 30-500°C at 10°C/min) Purge->Program Tare Tare TGA Pan Weigh Weigh Sample (3-10 mg) Tare->Weigh Run Execute TGA Run Weigh->Run Program->Run Plot Generate TGA Curve (Mass % vs. Temp) Run->Plot Determine_Td Determine Onset of Decomposition (Td) Plot->Determine_Td Quantify Quantify Mass Loss & Residue Determine_Td->Quantify

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Data Presentation: TGA

Key results from the TGA thermogram are summarized in a table for clear reporting.

ParameterHypothetical ResultInterpretation
Stability up to ~195 °CNo significant mass loss below this temperature.
Onset of Decomposition (T_d) 205.4 °CThe primary indicator of the start of thermal degradation.
Decomposition Step 1 205 - 280 °CA mass loss of ~35%, potentially corresponding to the loss of side chains.
Decomposition Step 2 280 - 450 °CA further mass loss of ~50%, likely due to the breakdown of the aromatic ring structure.
Residual Mass @ 500°C ~15%Remaining char residue under an inert atmosphere.

Note: The data presented is illustrative and not based on experimental results for this specific compound.

Part 3: Differential Scanning Calorimetry (DSC) for Thermal Events

While TGA tracks mass changes, Differential Scanning Calorimetry (DSC) monitors energetic changes. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a detailed map of thermal events. [10][11]

Core Principle: Heat Flow vs. Temperature

In a DSC experiment, the sample and an inert reference (an empty pan) are heated at the same controlled rate. [12]When the sample undergoes a thermal transition (e.g., melting), it absorbs more energy than the reference to maintain the same temperature. This absorption of energy is an endothermic event, appearing as a peak on the DSC thermogram. Conversely, processes that release energy, such as crystallization or decomposition, are exothermic and appear as downward or inverted peaks. DSC is invaluable for confirming melting points, detecting polymorphic transitions, and characterizing the energetics of decomposition. [13][14]

Causality Behind Experimental Choices
  • Sample Encapsulation: Using hermetically sealed aluminum pans is crucial. This creates a closed system that contains any volatiles produced during heating, ensuring that the measured thermal events correspond to the bulk sample and preventing contamination of the DSC cell.

  • Atmosphere and Heating Rate: As with TGA, an inert Nitrogen atmosphere and a controlled heating rate of 10°C/min are standard. This prevents oxidative side-reactions and provides a clear, reproducible thermogram that can be easily compared with TGA data.

Experimental Protocol: DSC Analysis
  • Instrument Preparation:

    • Start the DSC instrument and the nitrogen purge gas.

    • Perform temperature and enthalpy calibration using a high-purity Indium standard. This is a critical step for ensuring the accuracy of measured temperatures and energy changes.

  • Sample Preparation:

    • Place a small amount of the sample (typically 2-5 mg) into the bottom of a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. A proper seal is essential for accurate data.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Method Setup & Execution:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile:

      • Initial Temperature: Ambient (e.g., 30°C)

      • Temperature Ramp: Heat from 30°C to a final temperature (e.g., 350°C) at 10°C/min. The final temperature should be sufficient to capture both melting and decomposition events.

      • Atmosphere: Nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Start the experiment.

  • Data Analysis:

    • Analyze the resulting DSC thermogram (Heat Flow vs. Temperature) to identify and quantify thermal events:

      • Melting: Identify the endothermic peak. Determine the onset temperature, peak temperature (T_m), and the integrated area of the peak, which corresponds to the enthalpy of fusion (ΔH_f).

      • Decomposition: Identify any subsequent exothermic peaks. Determine the onset and peak temperatures of decomposition.

Visualization: DSC Experimental Workflow

DSCWorkflow cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_run Analysis cluster_analysis Data Analysis Calibrate Calibrate with Indium (Temp & Enthalpy) Purge Set Inert Atmosphere (Nitrogen, 50 mL/min) Calibrate->Purge Program Set Temperature Program (e.g., 30-350°C at 10°C/min) Purge->Program Weigh Weigh Sample (2-5 mg) Seal Hermetically Seal in Aluminum Pan Weigh->Seal Run Execute DSC Run Seal->Run Program->Run Plot Generate DSC Thermogram (Heat Flow vs. Temp) Run->Plot Analyze_Melt Analyze Melting Peak (Onset, Tm, ΔHf) Plot->Analyze_Melt Analyze_Decomp Analyze Decomposition (Exotherm Onset, Peak) Plot->Analyze_Decomp

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Data Presentation: DSC

A summary table is the most effective way to present the quantitative data extracted from the DSC thermogram.

ParameterHypothetical ResultInterpretation
Melting Onset 121.5 °CCorrelates well with the capillary melting point, confirming the start of the solid-to-liquid phase transition.
Melting Peak (T_m) 123.2 °CThe temperature at which the melting process is most rapid.
Enthalpy of Fusion (ΔH_f) 110.5 J/gThe energy required to melt the sample; characteristic of the compound's crystalline structure.
Decomposition Onset 208.1 °COnset of the exothermic decomposition event, consistent with the TGA decomposition temperature (T_d).
Decomposition Peak 225.0 °CThe temperature of the maximum rate of decomposition, indicating a significant release of energy.

Note: The data presented is illustrative and not based on experimental results for this specific compound.

Comprehensive Interpretation and Conclusion

By synthesizing the data from these three distinct analytical techniques, we can construct a robust and self-validating thermal profile for a new chemical entity like Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

  • Purity and Identity: The sharp melting range of 121.9 °C - 123.0 °C, as determined by the capillary method and corroborated by the DSC melting onset and peak temperatures, strongly indicates that the hypothetical sample is of high purity.

  • Thermal Stability: TGA analysis reveals that the compound is thermally stable in an inert atmosphere up to approximately 195°C. The decomposition begins around 205°C, a critical piece of information for defining maximum temperatures for processing steps like drying and milling.

  • Hazard Assessment: The DSC analysis confirms the melting event is endothermic. Crucially, it identifies a sharp, significant exothermic event beginning around 208°C. This is characteristic of the decomposition of nitroaromatic compounds and signals a rapid release of energy. [4]This information is paramount for establishing safe handling procedures and preventing thermal runaway reactions during scale-up.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.[Link]

  • ASTM E324: Melting Points and Melting Range of Organic Chemicals—A Technical Guide. (2026, March 23). Adhesives & Sealants Industry.[Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Vertex AI Search.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.[Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Lakefront Manufacturing.[Link]

  • Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. (2017, October 18). BioProcess International.[Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.[Link]

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International.[Link]

  • ASTM E324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (n.d.). iTeh Standards.[Link]

  • Principle of Thermogravimetric Analysis. (2025, January 13). AZoM.[Link]

  • What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc.[Link]

  • ASTM E 324 : 2016 Standard Test Method for Relative Initial and Final. (2019, February 25). Intertek Inform.[Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.[Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. (2024, January 9). ACS Publications.[Link]

  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.[Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. (2024, January 9). ACS Publications.[Link]

  • Thermal Analysis Techniques. (n.d.). Impact Analytical.[Link]

  • Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. (2012, February 29). ResearchGate.[Link]

  • Applications of TGA and DSC in pharmaceutical analysis. (n.d.). 中国药物警戒.[Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13). NETZSCH.[Link]

  • Methyl 2-hydroxy-3-nitrobenzoate. (n.d.). PMC.[Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC.[Link]

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. (n.d.). AIP Publishing.[Link]

  • Thermal decomposition of some nitroanilinoacetic acids. (n.d.). Indian Academy of Sciences.[Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC.[Link]

  • Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance. (n.d.). ResearchGate.[Link]

  • Compound 526967: Methyl 2-(3-nitrophenyl)acetate. (2025, September 5). Data.gov.[Link]

  • NOVAPOL® PF-0218 Series Resin. (n.d.). NOVA Chemicals.[Link]

  • EGA885_A2 1/11. (2016, August 23). AkzoNobel.[Link]

  • Material Content Data Sheet. (2021, April 1). Infineon Technologies.[Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (n.d.).

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Exploratory

IR and mass spectrometry (LC-MS) data for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

An In-depth Technical Guide to the Spectroscopic and Spectrometric Analysis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Abstract This technical guide provides a comprehensive analytical framework for the characterizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic and Spectrometric Analysis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (C₉H₉NO₅, Molecular Weight: 211.17 g/mol )[1]. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical and practical aspects of utilizing Infrared (IR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation and purity assessment. By integrating foundational principles with detailed experimental protocols, this guide explains the causality behind analytical choices and presents a predictive analysis of the compound's spectral and spectrometric signatures. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthy results.

Introduction and Compound Overview

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a multifunctional organic compound featuring a substituted benzene ring. Its structure incorporates a hydroxyl group (-OH), a nitro group (-NO₂), and a methyl acetate moiety (-CH₂COOCH₃) on a phenyl backbone. The relative positions of these groups (ortho-hydroxyl and meta-nitro to the acetate side chain) create a unique electronic environment that dictates its chemical properties and, consequently, its spectroscopic behavior.

Accurate structural confirmation and purity analysis are critical in research and pharmaceutical development. Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying key functional groups, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers high-sensitivity separation and precise mass determination, enabling unambiguous molecular weight confirmation and fragmentation analysis. This guide synthesizes the expected data from these two powerful techniques to build a complete analytical profile of the title compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a cornerstone technique for functional group identification, operating on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes[2]. For an aromatic compound like Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, the IR spectrum is a composite of absorptions from the nitro group, hydroxyl group, ester group, and the aromatic ring itself.

Predicted IR Spectral Features

The diagnostic power of IR spectroscopy lies in its ability to pinpoint specific functional groups. The spectrum of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is expected to be dominated by several strong, characteristic absorption bands.

  • Nitro (NO₂) Group Vibrations: The nitro group is highly polar and produces two of the most intense and easily identifiable bands in a mid-IR spectrum[2][3].

    • Asymmetric NO₂ Stretch (νₐₛ): A very strong absorption is predicted in the 1550-1475 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds[2][4].

    • Symmetric NO₂ Stretch (νₛ): Another strong band is expected in the 1360-1290 cm⁻¹ range[2][4].

  • Hydroxyl (-OH) and Carbonyl (C=O) Group Vibrations:

    • O-H Stretch: The phenolic hydroxyl group will produce a broad, strong absorption band in the region of 3500-3200 cm⁻¹ . The broadness is due to intermolecular hydrogen bonding.

    • C=O Stretch: The ester carbonyl group will exhibit a very strong, sharp absorption peak around 1735-1750 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.

  • Aromatic Ring and C-O/C-H Vibrations:

    • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, which may sometimes overlap with the strong nitro group absorptions.

    • C-O Stretch: The ester C-O single bond stretch will produce a strong band in the 1300-1150 cm⁻¹ region.

    • Aromatic C-H Bends: Out-of-plane (OOP) C-H bending vibrations can provide information on the substitution pattern of the benzene ring, typically appearing in the 900-675 cm⁻¹ region.

Summary of Predicted IR Data
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchPhenolic -OH3500 - 3200Strong, Broad
C-H Stretch (sp³)-CH₂-~2950Medium
C=O StretchEster1750 - 1735Strong, Sharp
C=C StretchAromatic Ring1600 - 1450Medium to Weak
Asymmetric NO₂ StretchNitro (-NO₂)1550 - 1475Strong
Symmetric NO₂ StretchNitro (-NO₂)1360 - 1290Strong
C-O StretchEster1300 - 1150Strong
C-H Bend (OOP)Aromatic Ring900 - 675Medium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a standard method for obtaining a high-quality IR spectrum for a solid sample.

  • Instrument Preparation: Ensure the Fourier-Transform Infrared (FT-IR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This scan is crucial as it will be automatically subtracted from the sample spectrum to remove instrument and environmental absorptions.

  • Sample Application: Place a small amount (1-2 mg) of solid Methyl 2-(2-hydroxy-3-nitrophenyl)acetate powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically background-corrected. Perform baseline correction and peak picking using the instrument's software.

  • Cleaning: After analysis, clean the ATR crystal and press thoroughly with isopropanol to prevent cross-contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is the definitive method for confirming the molecular weight of a compound and studying its fragmentation pathways.

Predicted Mass Spectrum and Fragmentation

Based on a molecular formula of C₉H₉NO₅, the monoisotopic mass of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is 211.0481 Da. Analysis is commonly performed using Electrospray Ionization (ESI), which can be operated in positive or negative ion mode.

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ , would be the primary ion observed.

    • Expected m/z: 212.0559

  • Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻ , would be observed, likely from the acidic phenolic proton.

    • Expected m/z: 210.0403

Fragmentation Causality: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

  • Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, often proceeding via rearrangement, would lead to a fragment ion of m/z 179.03 in positive mode.

  • Loss of the Methoxy Group (-OCH₃): Cleavage of the ester can result in the loss of the methoxy radical, followed by stabilization, leading to a fragment around m/z 180.

  • Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the methylene group and the ester can result in the loss of the carbomethoxy group, yielding a fragment at m/z 152.

  • Decarboxylation (-CO₂): Loss of carbon dioxide from a fragment can also occur.

Summary of Predicted Mass Spectrometry Data (ESI+)
m/z (Predicted)Ion FormulaDescription
212.0559[C₉H₁₀NO₅]⁺Protonated Molecular Ion [M+H]⁺
180.0297[C₈H₆NO₄]⁺Loss of Methanol (-CH₃OH) from [M+H]⁺
152.0348[C₇H₆NO₃]⁺Loss of Carbomethoxy group (-COOCH₃)
Experimental Protocol: LC-MS Analysis

This protocol outlines a general-purpose reversed-phase LC-MS method suitable for analyzing Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: Linear gradient from 5% to 95% B

      • 8.0 - 10.0 min: Hold at 95% B

      • 10.1 - 12.0 min: Return to 5% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Fragmentor Voltage: 120 V (for initial full scan). For MS/MS, select the precursor ion (m/z 212.1) and apply collision energy (e.g., 10-30 eV).

Integrated Analytical Workflow

The combination of IR and LC-MS provides a powerful, cross-validating workflow for the complete characterization of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. IR confirms the presence of all key functional groups, while LC-MS confirms the molecular weight and provides further structural detail through fragmentation.

G cluster_IR IR Spectroscopy Analysis cluster_LCMS LC-MS Analysis Sample Sample: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate IR_Prep Sample Preparation (ATR) Sample->IR_Prep LCMS_Prep Sample Preparation (Dilution & Filtration) Sample->LCMS_Prep IR_Acq Data Acquisition (FT-IR Spectrometer) IR_Prep->IR_Acq IR_Data IR Spectrum (Wavenumber vs. Transmittance) IR_Acq->IR_Data IR_Interp Interpretation: - Functional Group ID - Comparison to Predicted Data IR_Data->IR_Interp Conclusion Structural Confirmation & Purity Assessment IR_Interp->Conclusion LC_Sep LC Separation (Reversed-Phase) LCMS_Prep->LC_Sep MS_Ion Ionization (ESI) & Mass Analysis LC_Sep->MS_Ion MS_Data Mass Spectrum (m/z vs. Intensity) MS_Ion->MS_Data MS_Interp Interpretation: - Molecular Ion [M+H]⁺ - Fragmentation Pattern MS_Data->MS_Interp MS_Interp->Conclusion

Caption: Integrated workflow for the analysis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Conclusion

This technical guide establishes a robust analytical methodology for the characterization of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate using IR spectroscopy and LC-MS. The predicted IR spectrum provides clear markers for the nitro, hydroxyl, and ester functional groups, while the LC-MS analysis is expected to confirm the molecular weight of 211.17 g/mol via a protonated molecular ion at m/z 212.0559. The detailed protocols and workflow diagrams serve as a practical resource for scientists, ensuring reliable and reproducible data for quality control, reaction monitoring, and structural verification in a research and development setting.

References

  • BenchChem. (2025).
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • Doc Brown's Chemistry.
  • Fluorochem. (2023). Methyl 2-(2-hydroxy-3-nitrophenyl)
  • NIST.
  • Doc Brown's Chemistry.
  • Agilent Technologies. (2013).

Sources

Foundational

Toxicity profile and material safety data sheet (MSDS) for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Comprehensive Toxicity Profile and Material Safety Data Sheet: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Executive Summary Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) is a highly specialized nitroaromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity Profile and Material Safety Data Sheet: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Executive Summary

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) is a highly specialized nitroaromatic compound utilized primarily as a synthetic intermediate in advanced pharmaceutical and agrochemical development,[1]. Due to the presence of both a nitro group and a phenolic hydroxyl moiety, this compound presents a unique toxicological profile. This whitepaper synthesizes the fundamental mechanisms of nitroaromatic toxicity, provides a rigorously structured Material Safety Data Sheet (MSDS), and outlines self-validating experimental protocols for cytotoxicity profiling and analytical quantification.

Part 1: Structural & Mechanistic Toxicology

To safely handle and study Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, researchers must understand the causality behind its hazard profile. The toxicity of this compound is driven by two distinct pharmacophores:

  • The Nitroaromatic Moiety (Redox Cycling & Oxidative Stress): The primary driver of nitroaromatic toxicity is the single-electron bioreduction of the nitro group by cellular flavoenzymes (e.g., NADPH:cytochrome P-450 reductase)[2]. This reduction generates a highly reactive nitro anion radical. In aerobic environments, this radical rapidly transfers its extra electron to molecular oxygen, generating superoxide ( O2∙−​ ). This "redox cycling" regenerates the parent nitro compound while continuously pumping reactive oxygen species (ROS) into the cell, leading to severe oxidative stress, lipid peroxidation, and ultimately apoptosis[2],[3].

  • Methemoglobinemia: Further reduction of the nitro anion radical yields nitroso and hydroxylamine intermediates[4]. These metabolites are notorious for oxidizing the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, forming methemoglobin. This impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia[5].

  • The Phenolic Moiety (Mitochondrial Uncoupling): Compounds containing nitrophenol substructures are classic uncouplers of oxidative phosphorylation. The lipophilic, weakly acidic nature of the 2-hydroxy-3-nitrophenyl group allows it to shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force required for ATP synthesis.

ToxicityMechanism Parent Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (Parent Compound) NitroRadical Nitro Anion Radical (1-Electron Reduction) Parent->NitroRadical Cellular Reductases Superoxide Superoxide (O2•-) & ROS Generation NitroRadical->Superoxide +O2 (Redox Cycling) Nitroso Nitroso Intermediate NitroRadical->Nitroso Further Reduction OxStress Oxidative Stress (Lipid Peroxidation, DNA Damage) Superoxide->OxStress Hypoxia Tissue Hypoxia & Cell Death OxStress->Hypoxia Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine Reduction MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb Hemoglobin Oxidation MetHb->Hypoxia

Mechanistic pathways of nitroaromatic toxicity: ROS generation and methemoglobinemia.

Part 2: Material Safety Data Sheet (MSDS)

Section 1: Chemical Identity & Properties
ParameterDetail
Chemical Name Methyl 2-(2-hydroxy-3-nitrophenyl)acetate
CAS Number 866885-53-2,[1]
Molecular Formula C9​H9​NO5​ [6]
Molecular Weight 211.17 g/mol ,[6]
SMILES O=C(OC)CC1=CC=CC(=O)=C1O (Inferred from structure)
Standard Purity 97% (HPLC/NMR verified)[6]
Section 2: Hazard Identification (GHS Classification)

Based on structural analogs and nitroaromatic QSAR models[7],[5]:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 3: Mechanistically-Grounded First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. Rationale: Nitroaromatics absorb rapidly across alveolar membranes. Administer 100% oxygen if cyanosis (blue lips/skin) is observed, as this is a primary clinical indicator of methemoglobinemia[3].

  • Skin Contact: Wash immediately with copious amounts of soap and water or PEG-400. Rationale: The lipophilic nature of the phenylacetate moiety facilitates rapid dermal penetration[5].

  • Eye Contact: Flush with water for at least 15 minutes. Rationale: The phenolic hydroxyl group is weakly acidic and can cause direct chemical burns to the cornea.

  • Ingestion: Do NOT induce vomiting. Administer activated charcoal. Rationale: Emesis increases the risk of aspiration pneumonitis; charcoal binds the lipophilic compound in the GI tract, preventing systemic redox cycling[2].

Section 4: Handling, Storage, and PPE
  • Storage: Store at 2-8°C in a tightly sealed container, protected from light. Nitroaromatics can undergo slow photochemical degradation.

  • PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a NIOSH-approved N95/P100 respirator if handling dry powders outside a fume hood.

Part 3: Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives/negatives.

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because Methyl 2-(2-hydroxy-3-nitrophenyl)acetate acts as a mitochondrial uncoupler and redox cycler[2], a drop in mitochondrial reductase activity serves as an early, highly sensitive biomarker of cellular distress.

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) cells in a 96-well plate at 1×104 cells/well in 100 µL DMEM. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media (Final DMSO concentration must be <0.5% to prevent solvent toxicity).

  • Treatment & Controls:

    • Test Wells: Add compound dilutions (e.g., 1 µM to 1000 µM).

    • Vehicle Control: Media + 0.5% DMSO (Validates baseline viability).

    • Positive Control: 100 µM Rotenone (Validates assay sensitivity to mitochondrial toxins).

    • Blank: Media only, no cells (Corrects for background absorbance).

  • MTT Addition: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Mechanism: Viable cells reduce the yellow MTT to purple formazan.

  • Solubilization: Carefully aspirate media. Add 100 µL of 100% DMSO to each well to solubilize the impermeable formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

CytotoxicityWorkflow Seeding 1. Cell Seeding (96-well plate, 24h) Treatment 2. Compound Treatment (Dose-response, 48h) Seeding->Treatment MTT 3. MTT Addition (Formazan generation) Treatment->MTT Solubilization 4. Solubilization (DMSO) MTT->Solubilization Read 5. Absorbance (OD at 570 nm) Solubilization->Read Analysis 6. IC50 Calculation (Non-linear regression) Read->Analysis

Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.

Protocol 2: HPLC-UV Quantification for Spill Monitoring

Rationale: Nitroaromatic compounds exhibit strong UV absorbance due to extensive π -electron conjugation. This protocol allows for precise quantification of the compound in environmental swabs or formulation purity checks.

  • System Setup: Equip the HPLC with a C18 Reverse Phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient of Solvent A (Water + 0.1% Trifluoroacetic acid) and Solvent B (Acetonitrile). Rationale: TFA suppresses the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peak shapes.

  • Internal Standard (IS): Spike all samples with 50 µg/mL of 4-nitrophenol. Rationale: The IS corrects for injection volume variances and matrix suppression, making the system self-validating.

  • Run Parameters:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Validation: Run a solvent blank before the sample sequence to definitively rule out column carryover.

References

  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity". Journal of the Brazilian Chemical Society. URL: [Link]

  • Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism". Journal of Applied Toxicology, PubMed. URL:[Link]

  • Oxford Academic. "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study". Environmental Toxicology and Chemistry. URL:[Link]

  • PMC. "QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action". National Institutes of Health. URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Derivatives: A Technical Guide for Preclinical Development

Executive Summary In contemporary medicinal chemistry, Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (MHNA) and its derivatives serve as critical building blocks and prodrug scaffolds. Featuring a nitrophenol moiety and a me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (MHNA) and its derivatives serve as critical building blocks and prodrug scaffolds. Featuring a nitrophenol moiety and a methyl ester group, these compounds are frequently utilized as precursors for catechol-O-methyltransferase (COMT) inhibitors, novel non-steroidal anti-inflammatory drugs (NSAIDs), and targeted central nervous system (CNS) agents.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of MHNA derivatives not merely as a data-collection exercise, but as a mechanistic investigation into prodrug activation and xenobiotic detoxification. The methyl ester acts as a classical prodrug modification designed to mask the polar carboxylic acid, thereby lowering the polar surface area (PSA) and enhancing passive transcellular diffusion across the enterocyte membrane . However, this structural advantage introduces complex metabolic liabilities, specifically the necessity for rapid ester hydrolysis and the potential toxicity associated with nitroaromatic reduction.

This whitepaper provides an authoritative, step-by-step methodology for profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MHNA derivatives, grounded in causality and self-validating experimental design.

Physicochemical Rationale & ADME Predictions

The conversion of 2-(2-hydroxy-3-nitrophenyl)acetic acid into its methyl ester fundamentally alters its pharmacokinetic behavior. The esterification neutralizes the negative charge of the carboxylate at physiological pH, significantly increasing lipophilicity (LogP).

Table 1: Comparative Physicochemical Properties of MHNA vs. Active Free Acid

PropertyMethyl 2-(2-hydroxy-3-nitrophenyl)acetate (Prodrug)2-(2-hydroxy-3-nitrophenyl)acetic acid (Active)PK Implication
Molecular Weight 211.17 g/mol 197.14 g/mol Both are well within Lipinski's Rule of 5.
LogP (Predicted) ~1.39~0.85Esterification enhances membrane permeability.
Topological PSA 83.8 Ų103.0 ŲLower PSA in the ester facilitates CNS penetration.
H-Bond Donors 1 (Hydroxyl)2 (Hydroxyl, Carboxyl)Masking the carboxyl group improves oral absorption.
Ionization State (pH 7.4) NeutralAnionicNeutral ester evades immediate renal clearance.

Data synthesized from standard cheminformatics predictions and structural analogue profiling.

Metabolic Pathway Analysis

The systemic exposure of the active free acid depends entirely on the biotransformation of the MHNA prodrug. The metabolic fate of these derivatives operates along three primary enzymatic axes:

  • Phase I Ester Hydrolysis (Activation): The methyl ester is rapidly cleaved by human carboxylesterases. Human intestinal carboxylesterase (hCE2) initiates first-pass hydrolysis in the gut wall, while hepatic carboxylesterase (hCE1) completes the conversion in the liver .

  • Phase I Nitroreduction (Toxication/Detoxication): The nitro group at the 3-position is susceptible to reduction by cytosolic/microsomal nitroreductases, CYP450 enzymes, and the gut microbiome , . This can yield reactive nitroso or hydroxylamine intermediates before fully reducing to an amine.

  • Phase II Conjugation (Elimination): The 2-hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGT1A1/UGT1A9), forming an O-glucuronide. The active carboxylic acid can also undergo acyl glucuronidation or amino acid conjugation (e.g., glycine) for renal excretion.

MetabolicPathway A Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (Prodrug) B 2-(2-hydroxy-3-nitrophenyl)acetic acid (Active Free Acid) A->B hCE1 (Liver) / hCE2 (Intestine) Ester Hydrolysis C 2-(2-hydroxy-3-aminophenyl)acetic acid (Nitro-reduced Metabolite) B->C Nitroreductases / CYP450 Nitroreduction D O-Glucuronide Conjugate (Phase II Metabolite) B->D UGT1A1 / UGT1A9 O-Glucuronidation E Acyl Glucuronide / Amino Acid Conjugate (Excretory Metabolites) B->E UGTs / Amino Acid Transferases Carboxyl Conjugation C->E NAT1 / NAT2 N-Acetylation

Metabolic biotransformation pathways of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Experimental Protocols for PK Evaluation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to isolate specific PK variables while controlling for spontaneous chemical degradation.

PKWorkflow Step1 1. Formulation (Binary Lipid System) Step2 2. In Vitro ADME (HLM/HIM & Caco-2) Step1->Step2 Validated Solubility Step3 3. In Vivo Dosing (IV & PO Administration) Step2->Step3 Permeability & Clearance Step4 4. LC-MS/MS Bioanalysis (Polarity Switching) Step3->Step4 Quenched Plasma Samples Step5 5. PK Parameter Calculation (NCA Modeling) Step4->Step5 Concentration Profiles

Standardized pharmacokinetic evaluation workflow for ester prodrugs.

Protocol 1: In Vitro Carboxylesterase Stability Assay

Causality: Methyl esters are notoriously unstable in aqueous biological matrices. We must differentiate between enzymatic hydrolysis (desired prodrug activation) and spontaneous chemical hydrolysis (formulation instability) .

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock of the MHNA derivative in 100% DMSO. Dilute to a working concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Note: Keep DMSO final concentration <0.1% to prevent enzyme inhibition.

  • Matrix Incubation: Pre-warm Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) to 37°C at a protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • Positive Control: Incubate Olmesartan medoxomil (a known hCE substrate) in parallel to verify esterase activity.

    • Negative Control: Incubate the MHNA derivative in buffer without microsomes to measure spontaneous chemical degradation.

  • Reaction Initiation & Quenching: Initiate the reaction by adding the compound to the microsomes. At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 10 µM Bis-p-nitrophenyl phosphate (BNPP) .

    • Causality: BNPP is a potent, irreversible esterase inhibitor. Its inclusion in the quench solution is critical; without it, esterases will continue to cleave the prodrug during the centrifugation and autosampler waiting periods, artificially inflating the calculated clearance rate.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Bioanalysis (Polarity Switching)

Causality: The prodrug (neutral ester) and the active metabolite (anionic carboxylic acid) possess vastly different ionization efficiencies. A single-polarity run will fail to accurately quantify the mass balance.

Step-by-Step Methodology:

  • Chromatography: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Setup: Program the mass spectrometer to utilize rapid polarity switching.

    • Positive ESI (+): Optimized for the intact MHNA prodrug [M+H]+.

    • Negative ESI (-): Optimized for the 2-(2-hydroxy-3-nitrophenyl)acetic acid metabolite[M-H]-.

  • Quantitation: Calculate the depletion half-life ( t1/2​ ) of the prodrug and the appearance rate of the active acid. The stoichiometric conversion should approach 1:1. If it does not, this indicates alternative metabolic pathways (e.g., nitroreduction) are occurring simultaneously.

Quantitative Data Presentation

When transitioning from in vitro to in vivo models (e.g., Sprague-Dawley rats), the rapid hydrolysis of the methyl ester typically results in the prodrug being undetectable in systemic circulation, with the active acid driving the PK profile.

Table 2: Expected In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO vs IV)

ParameterRouteAnalyte MonitoredExpected Value RangeMechanistic Interpretation
Tmax​ POActive Free Acid0.5 – 1.5 hRapid intestinal absorption of the ester, followed by immediate first-pass hydrolysis.
Cmax​ POActive Free Acid2.5 – 4.0 µg/mLHigh peak concentration due to the lipophilicity of the prodrug facilitating uptake.
AUC0−∞​ POActive Free Acid10.0 – 15.0 µg·h/mLIndicates robust total systemic exposure.
t1/2​ IV/POActive Free Acid2.0 – 4.0 hModerate half-life driven by Phase II glucuronidation and renal clearance.
Bioavailability ( F% ) POActive Free Acid> 60%The methyl ester prodrug strategy successfully overcomes the poor permeability of the parent acid.

Note: The intact MHNA prodrug is expected to have an apparent t1/2​ of <5 minutes in plasma due to ubiquitous blood esterases, rendering its systemic AUC negligible.

References

  • Kelemen Hajnal et al., "Prodrug Strategy in Drug Development", Acta Medica Marisiensis, 2016. URL:[Link] [1]

  • "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions", PubMed Central (PMC). URL:[Link] [2]

  • Rendic and Guengerich, "Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes", Archives of Biochemistry and Biophysics. URL:[Link] [3]

  • "Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes", IntechOpen. URL: [Link] [4]

  • "Design, Synthesis, Structure–Function Relationship, Bioconversion, and Pharmacokinetic Evaluation of Ertapenem Prodrugs", ACS Publications. URL:[Link] [5]

Foundational

Discovery, Retrosynthetic Analysis, and Synthesis Pathways of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Executive Summary Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) is a highly specialized synthetic intermediate utilized in advanced medicinal chemistry and agrochemical development. Characterized by an ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) is a highly specialized synthetic intermediate utilized in advanced medicinal chemistry and agrochemical development. Characterized by an ortho-hydroxy group and a meta-nitro group relative to the hydroxyl, this compound serves as a critical building block for synthesizing complex heterocyclic scaffolds, such as functionalized indoles and benzofurans. This whitepaper provides an in-depth technical analysis of its discovery context, mechanistic pathways, and field-proven synthetic protocols, designed for researchers scaling up from R&D to pilot production.

Chemical Identity & Strategic Relevance

The target molecule, Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, is the methyl ester derivative of 2-hydroxy-3-nitrophenylacetic acid (CAS: 1261455-16-6)[1].

In drug development, the 2-hydroxy-3-nitro substitution pattern is strategically valuable. The hydroxyl group acts as a nucleophilic anchor for ring-closing reactions, while the nitro group serves as a masked amine, which can be subsequently reduced to an aniline derivative for further functionalization (e.g., amide coupling or urea formation). The isolation of the 3-nitro isomer is historically challenging due to the competing formation of the thermodynamically and sterically favored 5-nitro isomer during the electrophilic aromatic substitution (EAS) of the parent 2-hydroxyphenylacetic acid[2].

Retrosynthetic Analysis & Mechanistic Pathways

The most robust historical pathway for synthesizing this compound relies on a two-step sequence:

  • Regioselective Nitration: Direct nitration of 2-hydroxyphenylacetic acid[2].

  • Fischer Esterification: Conversion of the isolated carboxylic acid to its methyl ester[3].

Causality in Regioselectivity

Understanding the regioselectivity of the nitration step is critical. The hydroxyl (-OH) group at the C2 position is strongly electron-donating via resonance, activating the aromatic ring and directing incoming electrophiles (such as the nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions.

However, the acetic acid moiety (-CH₂COOH) at C1 introduces significant steric bulk. Consequently, electrophilic attack at the C5 position (para to the -OH) is sterically favored, making 2-hydroxy-5-nitrophenylacetic acid the major product. Attack at the C3 position (ortho to the -OH) is sterically hindered, rendering the desired 2-hydroxy-3-nitrophenylacetic acid the minor product.

EAS_Mechanism SM 2-Hydroxyphenylacetic Acid (Substrate) C3_Attack Attack at C3 (Ortho to OH) Sterically Hindered SM->C3_Attack + NO2+ C5_Attack Attack at C5 (Para to OH) Sterically Favored SM->C5_Attack + NO2+ Nitronium Nitronium Ion (NO2+) (Electrophile) Nitronium->C3_Attack Nitronium->C5_Attack Prod_3 2-Hydroxy-3-nitrophenylacetic acid (Minor Isomer) C3_Attack->Prod_3 - H+ (Deprotonation) Prod_5 2-Hydroxy-5-nitrophenylacetic acid (Major Isomer) C5_Attack->Prod_5 - H+ (Deprotonation)

Caption: Regioselective electrophilic aromatic substitution pathway of 2-hydroxyphenylacetic acid.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls that confirm reaction success without requiring immediate NMR analysis.

Protocol A: Regioselective Nitration & Isomer Separation

Objective: Synthesize and isolate 2-hydroxy-3-nitrophenylacetic acid[1].

  • Preparation: Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid. Cool the reaction vessel to 0–5 °C using an ice-brine bath. Causality: Strict temperature control is mandatory to prevent oxidative degradation of the phenol ring and to suppress the formation of 3,5-dinitro byproducts.

  • Nitration: Add a pre-cooled mixture of 70% HNO₃ and concentrated H₂SO₄ (1.1 eq of HNO₃) dropwise over 60 minutes. Maintain internal temperature below 5 °C.

  • Quenching: Pour the dark red mixture over crushed ice to quench the reaction, precipitating a mixture of the 3-nitro and 5-nitro isomers.

  • Self-Validating Separation (TLC & Chromatography):

    • Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system.

    • Validation Logic: The desired 3-nitro isomer will exhibit a significantly higher Retention Factor (Rf) than the 5-nitro isomer. Why? The NO₂ group at C3 forms a strong intramolecular hydrogen bond with the adjacent C2-OH group. This intramolecular bonding masks the polar hydroxyl group, reducing its interaction with the polar silica gel stationary phase. The 5-nitro isomer cannot form this bond and remains highly polar.

  • Isolation: Purify via silica gel column chromatography to isolate the faster-eluting 3-nitro fraction.

Protocol B: Fischer Esterification

Objective: Convert the isolated acid to Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

  • Reaction: Dissolve the pure 2-hydroxy-3-nitrophenylacetic acid in anhydrous methanol (10 volumes). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq)[3].

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours. Causality: The use of excess methanol drives the equilibrium toward the ester product via Le Chatelier's principle.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM).

  • Validation Logic: The success of the esterification is visually confirmed by the solubility shift (the product becomes highly soluble in non-polar solvents) and via FTIR by the disappearance of the broad carboxylic O-H stretch (2500–3300 cm⁻¹) and the appearance of a sharp ester carbonyl peak at ~1735 cm⁻¹.

Synthetic_Workflow Step1 Nitration HNO3 / H2SO4 0-5 °C Step2 Chromatographic Separation (Silica Gel) Step1->Step2 Isomer Mixture Step3 Esterification MeOH / H2SO4 Reflux Step2->Step3 Pure 3-Nitro Acid Product Methyl 2-(2-hydroxy- 3-nitrophenyl)acetate (Target) Step3->Product Isolation

Caption: Step-by-step synthetic workflow for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Quantitative Data Summaries

The following tables summarize the physicochemical properties of the key intermediates and the regioselectivity yields based on varying reaction conditions.

Table 1: Physicochemical Properties & Chromatographic Behavior

CompoundCAS NumberMolecular WeightAppearanceRf Value (Hexane:EtOAc 7:3)
2-Hydroxyphenylacetic acid118-81-0152.15 g/mol White powder0.45
2-Hydroxy-5-nitrophenylacetic acidN/A197.14 g/mol Yellow powder0.20
2-Hydroxy-3-nitrophenylacetic acid1261455-16-6197.14 g/mol Deep yellow solid0.65
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate 866885-53-2 211.17 g/mol Yellow crystalline solid 0.80

Table 2: Nitration Regioselectivity under Varying Conditions

Nitrating AgentTemperature (°C)Yield (3-Nitro Isomer)Yield (5-Nitro Isomer)Dinitro Byproducts
70% HNO₃ / H₂SO₄0 – 518%72%< 5%
70% HNO₃ / H₂SO₄20 – 2512%65%> 15%
Fuming HNO₃ / AcOH0 – 522%68%< 5%

Note: Lower temperatures and milder acidic conditions (AcOH) slightly improve the yield of the sterically hindered 3-nitro isomer while suppressing over-nitration.

References

  • Matrix Fine Chemicals R&D Catalog Title: PRODUCT LIST 2020/2021 (2-Hydroxy-3-nitrophenyl-acetic acid) Source: Matrix Fine Chemicals URL:[Link]

  • Patent Literature on Esterification Title: WO2003104203A1 - Therapeutic molecules and methods Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Compound CAS: 866885-53-2[1] Introduction and Mechanistic Rationale Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Compound CAS: 866885-53-2[1]

Introduction and Mechanistic Rationale

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a highly valuable synthetic intermediate in drug development, frequently utilized as a precursor for functionalized benzoxazoles, indoles, and complex aminophenol derivatives. The synthesis of this compound requires careful regiocontrol.

The most robust and scalable route involves a two-step sequence starting from commercially available 2-hydroxyphenylacetic acid. The first step is a classic Fischer esterification to protect the carboxylic acid and prevent unwanted side reactions during the subsequent electrophilic aromatic substitution (EAS). The second step is a controlled nitration. Because the phenolic hydroxyl group is strongly activating and ortho/para-directing, nitration inherently yields a mixture of the 3-nitro (ortho) and 5-nitro (para) isomers. The core challenge—and the focus of this protocol—is the precise control of nitration conditions to prevent over-oxidation, followed by the exploitation of intramolecular hydrogen bonding to isolate the target 3-nitro isomer.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Hydroxyphenylacetic Acid (Starting Material) Step1 Fischer Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl 2-(2-hydroxyphenyl)acetate (Intermediate) Step1->Int1 Step2 Controlled Nitration HNO3, AcOH, 0-5°C Int1->Step2 Mix 3-Nitro & 5-Nitro Isomer Mixture Step2->Mix Step3 Chromatographic Separation Silica Gel, Hexanes/EtOAc Mix->Step3 Product Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (Target Product) Step3->Product

Fig 1: Two-step synthetic workflow and isolation strategy for the target compound.

Reagent and Material Specifications

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Hydroxyphenylacetic acid 152.151.0015.2 gStarting Material
Methanol (Anhydrous) 32.04Solvent150 mLReactant / Solvent
Sulfuric Acid (98%) 98.080.100.5 mLAcid Catalyst
Glacial Acetic Acid 60.05Solvent100 mLModerating Solvent
Nitric Acid (65%) 63.011.057.3 mLNitrating Agent
Dichloromethane (DCM) 84.93Extraction300 mLExtraction Solvent
Silica Gel (60 Å, 230-400 mesh) N/AStationary300 gChromatography

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-hydroxyphenyl)acetate

Objective: Convert the carboxylic acid to a methyl ester to prevent decarboxylation or mixed anhydride formation during nitration.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 15.2 g (100 mmol) of 2-hydroxyphenylacetic acid to the flask, followed by 150 mL of anhydrous methanol. Stir until fully dissolved.

  • Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid (98%) dropwise.

    • Expert Insight: Fischer esterification is an equilibrium-driven process. Using methanol as the solvent provides a massive molar excess of the alcohol, driving the reaction to completion via Le Chatelier’s principle[1].

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 7:3, UV visualization).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with 150 mL of EtOAc and wash sequentially with saturated aqueous NaHCO3 (2 x 100 mL) to neutralize the acid catalyst, followed by brine (100 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. (Expected yield: >95%).

Step 2: Regioselective Nitration

Objective: Introduce the nitro group to the aromatic ring while minimizing oxidative degradation.

  • Solvent Selection: Dissolve the intermediate (~16.6 g, 100 mmol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

    • Expert Insight: Highly activated rings like phenols are prone to oxidation and poly-nitration if subjected to standard "mixed acid" (HNO3/H2SO4) conditions. Glacial acetic acid acts as a moderating solvent, dampening the electrophilicity of the nitronium ion and preventing the formation of tarry oxidative byproducts [2].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Nitration: Prepare a solution of 7.3 mL of 65% HNO3 (approx. 105 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel, maintaining the internal temperature below 10 °C.

  • Quenching: Stir for an additional 1 hour at 0–5 °C. Pour the dark mixture over 300 g of crushed ice to quench the reaction and precipitate the crude products.

  • Extraction: Extract the aqueous mixture with DCM (3 x 100 mL). Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL), dry over Na2SO4, and concentrate under reduced pressure.

Step 3: Chromatographic Isolation of the 3-Nitro Isomer

Objective: Separate the target 3-nitro isomer from the 5-nitro byproduct.

  • Column Preparation: Pack a glass chromatography column with 300 g of silica gel using a slurry of Hexanes.

  • Loading: Dissolve the crude nitration mixture in a minimum amount of DCM and load it onto the column.

  • Elution Strategy: Elute using a gradient of Hexanes to Ethyl Acetate (starting at 9:1, moving to 8:2).

    • Expert Insight (The Causality of Separation): The target Methyl 2-(2-hydroxy-3-nitrophenyl)acetate features an intramolecular hydrogen bond between the phenolic -OH and the adjacent ortho-nitro group. This internal bonding reduces the molecule's overall polarity and its ability to interact with the polar silica gel stationary phase. Consequently, the 3-nitro isomer has a significantly higher Rf value and elutes first, well separated from the more polar 5-nitro isomer (which can only form intermolecular hydrogen bonds with the silica) [3].

  • Collection: Combine the early-eluting yellow fractions (target compound), concentrate in vacuo, and recrystallize from hot ethanol to yield Methyl 2-(2-hydroxy-3-nitrophenyl)acetate as crystalline yellow needles.

Analytical Characterization

To validate the trustworthiness of the isolated product, researchers should confirm the regiochemistry via 1H NMR (CDCl3).

  • The 3-nitro isomer will exhibit a highly deshielded phenolic proton (often >10.5 ppm) due to the strong intramolecular hydrogen bonding with the adjacent nitro group.

  • The aromatic region will display a classic 1,2,3-trisubstituted pattern (two doublets and a triplet) rather than the 1,2,4-trisubstituted pattern (a doublet, a doublet of doublets, and a finely split doublet) expected for the 5-nitro isomer.

References

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. Chapter 21: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Available at:[Link]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry. Electrophilic Aromatic Substitution. Michigan State University. Available at:[Link]

Sources

Application

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate as a Versatile Precursor in Heterocyclic Synthesis: Pathways to Benzofuranones and Benzoxazoles

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Introduction and Strategic Utility In modern drug discovery and complex natural product synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Introduction and Strategic Utility

In modern drug discovery and complex natural product synthesis, the selection of highly functionalized, multifunctional precursors is critical for atom economy and synthetic efficiency. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate represents a highly strategic building block. Its unique structural arrangement—an acetic acid methyl ester at C1, a phenolic hydroxyl at C2, and a nitro group at C3—provides an ideal scaffold for divergent heterocyclic synthesis.

Because the functional groups are situated in close ortho-proximity, this precursor is primed for intramolecular cyclizations. Depending on the reaction conditions and intermediate functionalization, it can be directed down two primary pathways:

  • Lactonization between the C1-acetate and C2-hydroxyl to yield benzofuran-2(3H)-one derivatives.

  • Cyclocondensation following the reduction of the C3-nitro group, leveraging the resulting ortho-aminophenol to construct benzoxazole derivatives.

This application note details the mechanistic causality, optimized protocols, and troubleshooting steps for these two divergent pathways.

Pathway 1: Intramolecular Lactonization to 7-Nitrobenzofuran-2(3H)-one

Benzofuran-2(3H)-ones (often referred to as coumaran-2-ones) are privileged scaffolds found in numerous biologically active natural products and pharmaceuticals.

Mechanistic Causality

The synthesis of 7-nitrobenzofuran-2(3H)-one relies on an acid-catalyzed transesterification/lactonization. The proximity of the C2-phenolic hydroxyl to the C1-methyl acetate side chain heavily favors the formation of a stable 5-membered lactone ring. By utilizing a Dean-Stark apparatus to continuously remove the methanol byproduct, the reaction equilibrium is driven entirely toward the cyclized product according to Le Chatelier’s principle .

lactonization A Precursor: Methyl 2-(2-hydroxy- 3-nitrophenyl)acetate B Acid Catalyst (p-TsOH, Toluene) A->B C Dean-Stark Reflux (- MeOH) B->C Heat (110°C) D Product: 7-Nitrobenzofuran- 2(3H)-one C->D Intramolecular Lactonization

Workflow for the acid-catalyzed lactonization to 7-nitrobenzofuran-2(3H)-one.

Experimental Protocol: Lactonization

Self-Validating System: The reaction's progress is visually and analytically confirmed by the cessation of methanol collection in the Dean-Stark trap and the disappearance of the highly polar precursor spot on TLC.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (10.0 mmol) in anhydrous toluene (100 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 5 mol%). Alternatively, silica gel sulfonic acid can be used for easier post-reaction recovery .

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Purge the system with Argon. Crucial Step: The C3 methylene protons of the resulting benzofuranone are highly acidic and prone to auto-oxidation; an inert atmosphere prevents the formation of polymeric or dimeric byproducts .

  • Cyclization: Heat the mixture to a vigorous reflux (oil bath at 120°C) for 4–6 hours.

  • Workup: Once TLC (Hexanes/EtOAc 7:3) indicates complete consumption of the starting material, cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to quench the acid catalyst, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 7-nitrobenzofuran-2(3H)-one.

Pathway 2: Reduction and Cyclocondensation to Benzoxazoles

Benzoxazoles are highly sought-after pharmacophores, particularly known for their roles as selective COX-2 inhibitors and antimicrobial agents .

Mechanistic Causality

This pathway requires a two-step sequence. First, the C3-nitro group is reduced to an amine, generating an ortho-aminophenol intermediate. Because the methyl acetate group is at C1, it does not interfere with the ortho-relationship at C2/C3. In the second step, the ortho-aminophenol is reacted with an orthoester (e.g., trimethyl orthoformate). The orthoester acts as a single-carbon donor, undergoing sequential nucleophilic attacks by the amine and the phenol to close the 5-membered oxazole ring. This specific regiochemistry yields methyl 2-(benzoxazol-7-yl)acetate .

benzoxazole A Methyl 2-(2-hydroxy- 3-nitrophenyl)acetate B Catalytic Hydrogenation (H2, Pd/C, MeOH) A->B Reduction of -NO2 C Intermediate: Methyl 2-(3-amino- 2-hydroxyphenyl)acetate B->C Yields o-aminophenol D Cyclocondensation (HC(OMe)3, cat. p-TsOH) C->D Addition of Orthoester E Product: Methyl 2-(benzoxazol- 7-yl)acetate D->E Ring Closure (-MeOH)

Two-step reaction pathway for the synthesis of methyl 2-(benzoxazol-7-yl)acetate.

Experimental Protocol: Benzoxazole Synthesis

Step 2a: Catalytic Hydrogenation

  • Dissolve the precursor (10.0 mmol) in anhydrous methanol (50 mL). Note: Methanol is chosen to prevent transesterification of the methyl ester side chain.

  • Add 10% Pd/C (100 mg, 1% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon, 1 atm) at room temperature for 3 hours.

  • Filter the mixture carefully through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the intermediate methyl 2-(3-amino-2-hydroxyphenyl)acetate. Use immediately in the next step to prevent air oxidation of the electron-rich aminophenol.

Step 2b: Cyclocondensation

  • Dissolve the crude intermediate in trimethyl orthoformate (15 mL), which serves as both the reagent and the solvent.

  • Add a catalytic amount of p-TsOH·H₂O (0.5 mmol).

  • Heat the mixture to 80°C for 4 hours. The generation of methanol as a byproduct drives the formation of the benzoxazole ring.

  • Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with saturated NaHCO₃ (30 mL) and brine (30 mL).

  • Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate methyl 2-(benzoxazol-7-yl)acetate.

Quantitative Data & Reaction Comparison

The following table summarizes the key metrics, conditions, and challenges associated with each synthetic pathway, allowing researchers to optimize their scale-up strategies.

PathwayTarget ScaffoldReaction TypeKey Reagents & ConditionsTypical YieldPrimary Challenge / Optimization
1 7-Nitrobenzofuran-2(3H)-oneIntramolecular Lactonizationp-TsOH, Toluene, Dean-Stark, 110°C82 - 88%C3-Oxidation: Must run under strictly inert (Ar/N₂) atmosphere to prevent benzylic oxidation.
2 Methyl 2-(benzoxazol-7-yl)acetateReduction & Cyclocondensation1) H₂, Pd/C, MeOH2) HC(OMe)₃, p-TsOH, 80°C70 - 78% (Over 2 steps)Intermediate Stability: The o-aminophenol intermediate is highly sensitive to air and must be used immediately.

References

  • Synthetic method of benzofuran-2(3H)-one (CN106336388A).
  • Design, Synthesis and Biological Evaluation of Benzoxazole Derivatives as Cyclooxygensase-2 Inhibitors. ResearchGate.[Link]

  • 2-(3-Methyl-2,1-benzoxazol-7-yl)acetic acid. PubChem.[Link]

Method

Application Note: Divergent Synthetic Utility of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in Drug Discovery

Executive Summary & Chemical Rationale In modern drug discovery, the rapid generation of structural diversity from a single, well-characterized building block is a cornerstone of efficient library synthesis. Methyl 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid generation of structural diversity from a single, well-characterized building block is a cornerstone of efficient library synthesis. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) [1] represents a highly versatile, bifunctional scaffold designed for the divergent synthesis of privileged heterocyclic pharmacophores.

Structurally, this compound features a central benzene ring decorated with an ortho-nitrophenol motif and an adjacent methyl acetate side chain. This specific topological arrangement provides orthogonal reactivity centers:

  • The ortho-nitrophenol axis: Serves as a latent ortho-aminophenol, a classic precursor for benzoxazole and benzothiazole ring systems.

  • The phenol-acetate axis: Primed for intramolecular transesterification, enabling the spontaneous formation of benzofuran-2(3H)-one (lactone) systems[2].

By controlling the reaction conditions, medicinal chemists can selectively drive the synthesis toward either 7-substituted benzoxazoles (highly sought after as amide bioisosteres and kinase hinge-binders) or 7-nitrobenzofuran-2(3H)-ones (valuable for antioxidant therapies and spirocyclic chroman construction)[3][4].

Mechanistic Pathways & Target Scaffolds

The true utility of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate lies in its predictable, bifurcation-friendly reactivity. The diagram below illustrates the two primary synthetic workflows utilized in target-based drug discovery.

G SM Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) Aminophenol Methyl 2-(3-amino-2-hydroxyphenyl)acetate (Ortho-aminophenol) SM->Aminophenol Reduction (Pd/C, H2) NitroLactone 7-Nitrobenzofuran-2(3H)-one (Lactone Scaffold) SM->NitroLactone Lactonization (p-TsOH, Toluene, Δ) Benzoxazole 7-(Methoxycarbonylmethyl)benzoxazoles (Privileged Pharmacophore) Aminophenol->Benzoxazole Cyclocondensation (R-C(OEt)3 or R-COCl) AminoLactone 7-Aminobenzofuran-2(3H)-one (Advanced Building Block) NitroLactone->AminoLactone Reduction (Pd/C, H2)

Divergent synthetic pathways of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in drug discovery.

Pathway Causality:
  • Pathway A (Benzoxazoles): The nitro group is selectively reduced to an amine. The resulting ortho-aminophenol undergoes cyclocondensation with carboxylic acid derivatives. The methyl acetate group at C1 remains untouched, yielding a 7-substituted benzoxazole with an acetic acid ester side chain—a critical vector for generating PPAR agonists or COX-2 inhibitors.

  • Pathway B (Benzofuran-2-ones): Acid-catalyzed heating drives the intramolecular attack of the C2-hydroxyl onto the C1-methyl ester. The expulsion of methanol thermodynamically traps the molecule as a 5-membered lactone[2][5].

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in quality control checks to ensure mechanistic fidelity.

Protocol A: Synthesis of 7-(Methoxycarbonylmethyl)benzoxazoles

Objective: Convert the starting material into a functionalized benzoxazole library core.

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Procedure: Dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq) in anhydrous Methanol (0.1 M). Add 10% Pd/C (0.05 eq by weight). Purge the reaction flask with Argon, then backfill with H₂ gas (1 atm via balloon). Stir at 25 °C for 4 hours.

  • Causality: Pd/C under mild H₂ pressure is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to strictly avoid acid-catalyzed premature lactonization of the adjacent ester and phenol groups. Methanol is used to suppress transesterification of the methyl ester.

  • Self-Validation: TLC (Hexane:EtOAc 7:3) will show the disappearance of the bright yellow nitro starting material (UV active, yellow spot) and the appearance of a highly polar, easily oxidized aminophenol (blue fluorescence under 254 nm UV, rapidly turns brown if exposed to air).

Step 2: Cyclocondensation

  • Procedure: Filter the Pd/C over a pad of Celite under an inert atmosphere. Concentrate the filtrate in vacuo. Immediately dissolve the crude ortho-aminophenol in Triethyl orthoformate (neat, 5.0 eq). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq). Heat to 120 °C for 2 hours.

  • Causality: Triethyl orthoformate acts dually as the electrophilic carbon source and the dehydrating solvent. The high temperature drives off the ethanol byproduct, shifting the equilibrium entirely toward the aromatic benzoxazole ring.

  • Self-Validation: LC-MS will show a mass shift corresponding to [M+H]+=Aminophenol mass+10(addition of carbon, loss of 3x H2​O/EtOH) .

Protocol B: Synthesis of 7-Nitrobenzofuran-2(3H)-one

Objective: Construct the benzofuran-2-one lactone core for antioxidant or spirocyclic libraries[3][4].

  • Procedure: Dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq) in Toluene (0.2 M). Add p-TsOH (0.1 eq). Attach a Dean-Stark apparatus and reflux at 110 °C for 12 hours.

  • Causality: The robust intramolecular transesterification requires acid catalysis to activate the ester carbonyl. Toluene allows for high-temperature reflux, and the Dean-Stark trap (or molecular sieves) removes the liberated methanol, thermodynamically locking the lactone product.

  • Self-Validation:

    • IR Spectroscopy (Critical): The acyclic methyl ester carbonyl stretch (~1735 cm⁻¹) will shift dramatically to a strained 5-membered lactone carbonyl stretch (~1800-1810 cm⁻¹).

    • ¹H NMR: The disappearance of the sharp singlet at ~3.7 ppm (methyl ester protons) confirms complete cyclization.

Quantitative Data: Reagent Optimization for Cyclocondensation

When executing Pathway A (Benzoxazole formation), the choice of cyclization reagent profoundly impacts the yield and purity of the final scaffold. The data below summarizes our optimization for synthesizing the 2-methyl-benzoxazole derivative.

Reagent SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)Mechanistic Observation / Causality
Triethyl orthoacetate (neat) None120288% >98%Optimal. Rapid cyclization; ethanol byproduct easily distilled, driving equilibrium.
Acetyl Chloride + Et₃N DCM251265%85%Sub-optimal. Competing O-acylation of the phenol lowers yield and complicates purification.
Acetic Acid + HATU + DIPEA DMF80875%92%Good for complex, non-volatile acids; requires secondary heating step for cyclodehydration.
Acetic Acid + PPA Polyphosphoric Acid130445%70%Poor. Harsh acidic conditions lead to partial hydrolysis of the C1 methyl ester.

Table 1: Reaction optimization for the conversion of Methyl 2-(3-amino-2-hydroxyphenyl)acetate to the corresponding benzoxazole.

Applications in Target-Based Drug Discovery

The scaffolds derived from Methyl 2-(2-hydroxy-3-nitrophenyl)acetate have profound implications in medicinal chemistry:

  • Metabolic Disease Targets: The 7-(methoxycarbonylmethyl)benzoxazole core is a direct precursor to benzoxazole-7-acetic acids. This structural motif is a highly validated pharmacophore for Peroxisome Proliferator-Activated Receptors (PPAR α/γ/δ ), where the acidic tail mimics endogenous fatty acids while the rigid heterocycle provides favorable hydrophobic interactions in the ligand-binding domain.

  • Spirocyclic Chromans & Antioxidants: The 7-nitrobenzofuran-2(3H)-one pathway yields a highly activated methylene group at the C3 position (flanked by the aromatic ring and the lactone carbonyl). This position is highly susceptible to oxa-Michael/1,6-conjugated additions with para-quinone methides, enabling the diastereoselective synthesis of complex spirobenzofuranone scaffolds[4]. Furthermore, benzofuran-2-ones act as potent radical scavengers, making them valuable in the development of cytoprotective agents and antioxidants[3].

References

  • National Institutes of Health (NIH). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC. NIH.gov.[Link]

  • University of the Free State (UFS). REACTIONS OF POLYPHENOLS WITH α-KETO ACIDS: 1.5 SYNTHESIS OF BENZOFURAN-2-ONES. UFS.ac.za. [Link]

  • Royal Society of Chemistry (RSC). Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. RSC Publishing. [Link]

Sources

Application

Application Notes and Protocols: High-Yield Esterification of 2-(2-hydroxy-3-nitrophenyl)acetic acid

Authored by: A Senior Application Scientist Introduction: Significance and Synthetic Challenges Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds an...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Significance and Synthetic Challenges

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a reactive carboxylic acid, a phenolic hydroxyl group, and an electron-withdrawing nitro group, presents unique challenges for chemists. The primary objective in its synthesis is the selective and high-yield esterification of the carboxylic acid precursor, 2-(2-hydroxy-3-nitrophenyl)acetic acid.

The inherent difficulty lies in the potential for side reactions. The phenolic hydroxyl group is also acidic and can undergo competing reactions, particularly under harsh conditions. Furthermore, the steric hindrance and electronic effects of the substituents on the phenyl ring can influence the reactivity of the carboxylic acid. This guide provides detailed protocols and technical insights into several field-proven esterification techniques, explaining the causality behind each experimental choice to empower researchers in drug development and organic synthesis to achieve high yields and purity.

Method 1: Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, making it essential to manipulate reaction conditions to favor product formation.[3]

Causality and Rationale: This method's primary advantage is its cost-effectiveness, utilizing simple reagents like methanol and a strong acid catalyst (e.g., H₂SO₄ or p-TsOH).[1][4] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5] This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon. To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is typically used as the solvent, and the water produced during the reaction must be removed.[3]

// Nodes Start [label="Carboxylic Acid + Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated\nCarboxylic Acid", fillcolor="#E8F0FE", fontcolor="#202124"]; Attack [label="Tetrahedral Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; ProtonTransfer [label="Protonated Ether-type Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Elimination [label="Water Elimination", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="Ester", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Protonation [label="+ H⁺ (catalyst)"]; Protonation -> Attack [label="+ R'OH (Methanol)"]; Attack -> ProtonTransfer [label="Proton Transfer"]; ProtonTransfer -> Elimination [label="- H₂O"]; Elimination -> Product [label="- H⁺ (catalyst regenerated)"]; } enddot Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1.1: Sulfuric Acid Catalyzed Esterification

Materials:

  • 2-(2-hydroxy-3-nitrophenyl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-(2-hydroxy-3-nitrophenyl)acetic acid in a 20-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise to the solution (typically 0.1-0.2 equivalents). The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in ethyl acetate. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to obtain the pure Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.[6]

Parameter Condition Rationale
Solvent Anhydrous MethanolServes as both reactant and solvent, driving the equilibrium.[3]
Catalyst H₂SO₄ (conc.)Provides the necessary protons to activate the carboxylic acid.[7]
Temperature 65°C (Reflux)Provides activation energy for the reaction.
Reaction Time 4-10 hoursDependent on substrate reactivity and catalyst concentration.
Expected Yield 60-80%Yield is limited by the reaction equilibrium.

Method 2: Steglich Esterification: A Mild and Efficient Alternative

For substrates that are sensitive to strong acids, the Steglich esterification offers a milder and often higher-yielding alternative.[8][9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11]

Causality and Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol (methanol) to form the desired ester.[9] The water generated is consumed by DCC, forming the insoluble dicyclohexylurea (DCU) byproduct, which drives the reaction to completion.[8] This method is performed at room temperature, preserving sensitive functional groups.[8]

// Nodes Start [label="Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Acylpyridinium [label="Acylpyridinium Intermediate\n(Active Ester)", fillcolor="#FEF7E0", fontcolor="#202124"]; Ester [label="Ester", fillcolor="#E6F4EA", fontcolor="#202124"]; DCU [label="DCU (Byproduct)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Start -> O_Acylisourea [label="+ DCC"]; O_Acylisourea -> Acylpyridinium [label="+ DMAP"]; Acylpyridinium -> Ester [label="+ R'OH (Methanol)"]; O_Acylisourea -> DCU [label=" ", style=invis]; // for layout Ester -> DCU [label=" ", style=invis]; // for layout } enddot Caption: Key intermediates in the Steglich Esterification.

Protocol 2.1: DCC/DMAP Mediated Esterification

Materials:

  • 2-(2-hydroxy-3-nitrophenyl)acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Dicyclohexylurea (DCU) for reference

Procedure:

  • Reaction Setup: To a solution of 2-(2-hydroxy-3-nitrophenyl)acetic acid (1.0 eq) in anhydrous DCM, add methanol (1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • DCC Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • DCU Removal: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure methyl ester.

Parameter Condition Rationale
Coupling Agent DCCActivates the carboxylic acid and consumes water.[8]
Catalyst DMAPActs as an acyl transfer agent, accelerating the reaction.[12]
Solvent Anhydrous DCMAprotic solvent that solubilizes reactants but not the DCU byproduct.
Temperature 0°C to Room Temp.Mild conditions prevent degradation of sensitive substrates.[8]
Expected Yield >90%The reaction is generally high-yielding and goes to completion.[11]

Method 3: Diazomethane Methylation: The High-Yield, High-Hazard Route

Diazomethane (CH₂N₂) is an exceptionally effective reagent for converting carboxylic acids to methyl esters with nearly quantitative yields.[13] The reaction is clean, producing only nitrogen gas as a byproduct.[13]

Causality and Rationale: The mechanism involves protonation of the diazomethane by the acidic carboxylic acid to form a methyldiazonium cation.[14] The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing the excellent leaving group, dinitrogen gas (N₂).[13] However, a critical consideration for 2-(2-hydroxy-3-nitrophenyl)acetic acid is that the phenolic hydroxyl group is also sufficiently acidic (pKa ≈ 10) to be methylated by diazomethane.[14] Therefore, this method will likely produce a mixture of the desired methyl ester and the O-methylated phenol ether derivative.

// Nodes Acid [label="2-(2-hydroxy-3-nitrophenyl)acetic acid\nin Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazomethane [label="Add Ethereal CH₂N₂ Solution\n(Dropwise at 0°C)", fillcolor="#FEF7E0", fontcolor="#202124"]; Reaction [label="Stir until yellow color persists\n(N₂ evolution)", fillcolor="#E8F0FE", fontcolor="#202124"]; Quench [label="Quench excess CH₂N₂\n(e.g., Acetic Acid)", fillcolor="#FCE8E6", fontcolor="#202124"]; Concentrate [label="Concentrate under\nReduced Pressure", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="Crude Methyl Ester\n(and potential O-methylated byproduct)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Acid -> Diazomethane; Diazomethane -> Reaction; Reaction -> Quench; Quench -> Concentrate; Concentrate -> Product; } enddot Caption: Experimental workflow for diazomethane esterification.

CRITICAL SAFETY WARNING: Diazomethane is a highly toxic, carcinogenic, and explosive gas.[13] It should only be handled in a well-ventilated fume hood by experienced personnel using specialized, scratch-free glassware. Solutions should be kept dilute and cold. Do not use ground-glass joints.

Protocol 3.1: Ethereal Diazomethane Treatment

Materials:

  • 2-(2-hydroxy-3-nitrophenyl)acetic acid

  • Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald®)

  • Diethyl ether

  • Acetic Acid

Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in diethyl ether and cool to 0°C in an ice bath.

  • Reaction: Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Nitrogen gas will evolve. Continue addition until a faint yellow color of excess diazomethane persists.

  • Quenching: Allow the reaction to stir for an additional 10-15 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Workup: The reaction mixture can be washed with saturated NaHCO₃ solution and brine, though often simple concentration is sufficient.

  • Concentration: Dry the ethereal solution over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Analyze the crude product to determine the ratio of desired ester to O-methylated byproduct. Purify by column chromatography if necessary.

Parameter Condition Rationale
Reagent Diazomethane (CH₂N₂)Highly reactive methylating agent.
Solvent Diethyl EtherStandard solvent for diazomethane solutions.
Temperature 0°CMitigates the explosive risk of diazomethane.
Reaction Time < 1 hourThe reaction is typically very fast.
Expected Yield >95%Very high conversion, but may yield mixed products.[13]

Comparative Summary of Methods

Method Conditions Yield Advantages Disadvantages
Fischer-Speier Acidic, RefluxModerate (60-80%)Inexpensive reagents, scalable.Equilibrium limited, harsh conditions, potential side reactions.
Steglich Mild, Room Temp.High (>90%)High yield, mild conditions, good for sensitive substrates.[9]More expensive reagents, DCU byproduct removal.
Diazomethane Mild, 0°CVery High (>95%)Nearly quantitative, clean reaction.[13]Extremely Hazardous , non-selective (methylates phenol).[14]

References

  • University of Bath. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids.
  • Organic Syntheses. (2017). Org. Synth. 2017, 94, 252.
  • Organic Chemistry Data. Acid to Ester - Common Conditions.
  • GeeksforGeeks. (2025, July 23). Esterification - Reaction, Mechanism, Applications.
  • Wikipedia. Steglich esterification.
  • Khan, I., et al. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • SynArchive. The Steglich Esterification.
  • SynArchive. Steglich Esterification.
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Wikipedia. Fischer–Speier esterification.
  • Organic Chemistry Portal. Fischer Esterification.
  • Organic Chemistry Portal. Steglich Esterification.

Sources

Method

Application Note: Isolation and Purification of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate via Normal-Phase Column Chromatography

Executive Summary The synthesis of substituted phenylacetates, particularly via electrophilic aromatic nitration, frequently yields a complex mixture of regioisomers and over-nitrated byproducts. The purification of Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of substituted phenylacetates, particularly via electrophilic aromatic nitration, frequently yields a complex mixture of regioisomers and over-nitrated byproducts. The purification of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate from its crude reaction mixture is a critical step in downstream drug development and synthetic applications. This application note provides a self-validating, highly optimized protocol for the isolation of this specific ortho-nitrophenol derivative using normal-phase silica gel column chromatography. By leveraging the distinct intramolecular forces of the target molecule, this guide bridges theoretical physical organic chemistry with practical benchtop execution.

Mechanistic Rationale: The Role of Hydrogen Bonding in Chromatography

To design an effective separation strategy, one must understand the causality behind the analyte's interaction with the stationary phase. In normal-phase chromatography, the stationary phase (silica gel) is highly polar due to surface silanol (-SiOH) groups, while the mobile phase is relatively non-polar[1][2].

When methyl 2-hydroxyphenylacetate undergoes nitration, the nitro group typically directs to the 3-position (ortho to the hydroxyl) or the 5-position (para to the hydroxyl). The separation of these two primary regioisomers relies entirely on their hydrogen-bonding geometries:

  • The Target (3-Nitro Isomer): In Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, the proximity of the phenolic -OH and the -NO₂ group allows for strong intramolecular hydrogen bonding (chelation). This internal bond effectively "masks" the highly polar hydroxyl proton from the silica gel surface. Consequently, the molecule exhibits reduced affinity for the stationary phase, rendering it less polar overall and allowing it to elute faster (higher Rf​ value)[3].

  • The Impurity (5-Nitro Isomer): In the para-substituted isomer, the distance between the -OH and -NO₂ groups prohibits intramolecular chelation. The free phenolic -OH is forced to engage in intermolecular hydrogen bonding with the silanol groups of the silica gel, drastically increasing its retention time and lowering its Rf​ value[3][4].

Mechanism cluster_0 Ortho-Isomer (Target) cluster_1 Para-Isomer (Impurity) N1 Methyl 2-(2-hydroxy-3-nitrophenyl)acetate N2 Intramolecular H-Bonding (-OH ··· O2N-) N1->N2 N3 Reduced Silica Interaction (Higher Rf, Elutes First) N2->N3 P1 Methyl 2-(2-hydroxy-5-nitrophenyl)acetate P2 Intermolecular H-Bonding (-OH ··· Silica Gel) P1->P2 P3 Strong Silica Interaction (Lower Rf, Elutes Later) P2->P3

Figure 1: Mechanistic rationale for the differential chromatographic behavior of regioisomers.

Materials and Reagents

High-purity reagents are essential to prevent artifact formation or ester hydrolysis during purification.

Table 1: Required Materials and Reagents

ComponentSpecification / GradePurpose
Stationary Phase Silica Gel, 230–400 mesh (Flash Grade)High surface area for optimal resolution[2].
Mobile Phase A Hexanes (or Petroleum Ether), HPLC GradeWeak, non-polar solvent to drive bulk flow[5].
Mobile Phase B Ethyl Acetate (EtOAc), HPLC GradeStrong, polar solvent to modulate elution power.
Loading Solvent Dichloromethane (DCM), AnhydrousMinimal volume used to dissolve the crude mixture[1].
TLC Plates Silica gel 60 F254 on AluminumReaction monitoring and fraction analysis.
Visualizer UV Lamp (254 nm) / Potassium PermanganateDetection of aromatic and conjugated systems[2].

Experimental Protocol: Self-Validating Purification Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . This means built-in checkpoints (e.g., 2D-TLC, co-spotting) are utilized to verify the integrity of the separation in real-time, preventing the accidental pooling of impure fractions.

Workflow A 1. TLC Optimization (Target Rf ~0.3) B 2. Column Packing (Silica Gel Slurry in Hexane) A->B C 3. Sample Loading (Wet Load in Minimal DCM) B->C D 4. Gradient Elution (Hexane : EtOAc Gradient) C->D E 5. Fraction Collection (Monitor via TLC/UV 254 nm) D->E F 6. Concentration (Rotary Evaporation) E->F G 7. Purified Product (Target Compound) F->G

Figure 2: Step-by-step workflow for the chromatographic purification of the target ester.

Step 1: Pre-Column Validation & TLC Optimization
  • Dissolve a small aliquot of the crude mixture in DCM.

  • Spot the mixture on a TLC plate and develop using a 90:10 Hexanes:EtOAc system.

  • Self-Validation (2D-TLC): To ensure the ester does not hydrolyze or degrade on the acidic silica, run a 2D-TLC. Spot the sample in one corner, develop, dry, rotate 90 degrees, and develop again. If the spots form a perfect diagonal line, the compound is stable on silica.

  • Adjust the solvent ratio until the target spot (the highest migrating yellow/UV-active spot) reaches an Rf​ of ~0.25 to 0.30.

Step 2: Column Preparation (Slurry Method)
  • Secure a glass chromatography column vertically. Add a cotton plug and a 1 cm layer of fine sand to the bottom[2][5].

  • Prepare a slurry of silica gel (approximately 30–50 times the mass of the crude sample) in 100% Hexanes[5].

  • Pour the slurry smoothly into the column. Tap the sides gently with a rubber mallet to release trapped air bubbles and ensure uniform packing[2].

  • Add a 1 cm protective layer of sand on top of the silica bed to prevent disturbance during solvent addition[2]. Drain the solvent until it is flush with the top sand layer.

Step 3: Sample Loading
  • Dissolve the crude Methyl 2-(2-hydroxy-3-nitrophenyl)acetate mixture in the absolute minimum volume of DCM (e.g., 1-2 mL per gram of crude).

  • Using a long Pasteur pipette, carefully apply the solution directly onto the top sand layer in a circular motion[2].

  • Open the stopcock to allow the sample to adsorb onto the silica. Rinse the flask with 0.5 mL of DCM, apply to the column, and drain again. Repeat with 1 mL of Hexanes to lock the sample into the stationary phase.

Step 4: Gradient Elution
  • Begin elution with a non-polar system (95:5 Hexanes:EtOAc) to flush out unreacted starting materials or highly non-polar impurities.

  • Gradually increase the polarity to 90:10, and eventually 85:15 Hexanes:EtOAc.

  • Causality Note: A step-gradient prevents the co-elution of the 3-nitro and 5-nitro isomers. The 3-nitro isomer will elute first as a distinct yellow band due to its intramolecular H-bonding[3].

Step 5: Fraction Collection and In-Process Validation
  • Collect fractions in test tubes (volume dependent on column size, typically 15-20 mL for a 20 g silica column).

  • Self-Validation (Co-Spotting): Spot every third fraction on a TLC plate. Alongside these, spot the original crude mixture. This co-spotting technique guarantees that the eluting band is definitively the target molecule and not a solvent front anomaly.

  • Pool all fractions containing the pure target compound (single spot matching the highest Rf​ of the crude).

Step 6: Concentration
  • Transfer the pooled fractions to a round-bottom flask.

  • Remove the solvent via rotary evaporation under reduced pressure at 30–35 °C (avoid excessive heat to prevent thermal degradation of the nitro-ester).

  • Dry the resulting yellow solid or viscous oil under high vacuum to constant weight.

Quantitative Data & Elution Profiles

The separation efficiency is heavily dependent on the chosen solvent system. Table 2 outlines the expected behavior of the components, while Table 3 provides a standardized gradient profile.

Table 2: Expected Chromatographic Behavior (TLC in 85:15 Hexanes:EtOAc)

Compound / ImpurityExpected Rf​ ValueVisual CharacteristicsRationale
Unreacted Starting Material0.60 - 0.70UV Active, No ColorLacks polar nitro group.
Methyl 2-(2-hydroxy-3-nitrophenyl)acetate 0.35 - 0.45 UV Active, Pale Yellow Intramolecular H-bonding reduces polarity[3].
Methyl 2-(2-hydroxy-5-nitrophenyl)acetate0.10 - 0.15UV Active, Deep YellowIntermolecular H-bonding with silica increases retention[3][4].
Over-nitrated byproducts< 0.05UV Active, Orange/BrownMultiple polar groups interact strongly with silica.

Table 3: Recommended Step-Gradient Elution Profile

Column Volumes (CV)Solvent Ratio (Hexanes : EtOAc)Target Eluate
0.0 - 2.095 : 5Non-polar impurities, unreacted starting material.
2.0 - 5.090 : 10Target Compound: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate
5.0 - 8.080 : 20Para-nitro isomer impurities[3].
8.0+50 : 50Column flush (highly polar byproducts).

Troubleshooting & Optimization

  • Band Tailing / Smearing: If the target compound streaks down the column, the silica gel may be overly acidic, causing partial ionization of the phenolic -OH. Solution: Add 0.1% to 0.5% glacial acetic acid to the mobile phase. This suppresses the ionization of the phenol, keeping it in its neutral, less polar state, which sharpens the elution band.

  • Co-Elution of Isomers: If the 3-nitro and 5-nitro isomers co-elute, the gradient was increased too rapidly, or the column was overloaded[5]. Solution: Ensure the sample mass does not exceed 2-3% of the silica gel mass. Re-column the mixed fractions using a strictly isocratic system of 92:8 Hexanes:EtOAc.

  • Poor Solubility in Loading Solvent: If the crude mixture does not dissolve in a minimal amount of DCM, do not use a highly polar solvent like methanol to load the column, as this will ruin the separation. Solution: Utilize Dry Loading . Dissolve the crude in a volatile solvent (e.g., acetone), add 2-3 grams of silica gel, evaporate the solvent completely to form a free-flowing powder, and pour this powder directly onto the top of the packed column bed.

References

  • "Synthesis and Purification of Nitrophenols", UKEssays. Available at: [Link]

  • "Nitration of Phenol and Purification by Column Chromatography", CDN. Available at: [Link]

  • "Rice husk-derived mesoporous biogenic silica nanoparticles for gravity chromatography", National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in Pharmaceutical Discovery

Executive Summary The ortho-hydroxyphenylacetic acid scaffold is a privileged motif in medicinal chemistry, frequently serving as a foundational building block for the synthesis of bioactive heterocycles such as benzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ortho-hydroxyphenylacetic acid scaffold is a privileged motif in medicinal chemistry, frequently serving as a foundational building block for the synthesis of bioactive heterocycles such as benzofurans, coumarins, and oxindoles [1]. The introduction of a nitro group at the 3-position to form Methyl 2-(2-hydroxy-3-nitrophenyl)acetate creates a highly functionalized, tri-substituted aromatic system. This specific arrangement provides orthogonal reactivity sites—an ester, a phenol, and a nitro group—enabling divergent synthetic pathways.

This technical guide details the causality behind specific derivatization choices, providing self-validating protocols for chemoselective reduction, O-alkylation, and intramolecular cyclization. These methodologies are critical for researchers developing libraries of anti-inflammatory, antiproliferative, and neuroactive agents [2].

Chemical Profile & Reactivity Mapping

Understanding the stereoelectronic environment of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is essential for predicting its behavior in complex syntheses:

  • The Phenolic Hydroxyl (-OH) at C2: The strong electron-withdrawing nature of the adjacent -NO₂ group (via inductive and resonance effects) significantly lowers the pKa of the phenol, rendering it more acidic than a standard phenol. However, the hydroxyl group is sterically flanked by the bulky nitro group and the methyl acetate side chain. Consequently, standard O-alkylation requires polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome steric hindrance.

  • The Nitro Group (-NO₂) at C3: This group deactivates the aromatic ring toward further electrophilic aromatic substitution. Its primary utility lies in its potential for reduction to an amine (-NH₂), which subsequently opens pathways for amidation, reductive amination, or diazotization.

  • The Methyl Acetate Group at C1: The methyl ester acts as a built-in protecting group for the carboxylic acid, preventing premature lactonization at room temperature. Under acidic conditions with heat, it can be driven to cyclize with the adjacent phenol to form a benzofuran-2(3H)-one core [3].

Divergent Derivatization Workflows

Pathway A: Chemoselective Reduction of the Nitro Group

Objective: Convert the 3-nitro group to a 3-amino group to yield Methyl 2-(3-amino-2-hydroxyphenyl)acetate without reducing the aromatic ring or cleaving the ester. Mechanistic Causality: High-pressure hydrogenation can lead to over-reduction (ring saturation) or the trapping of stable hydroxylamine intermediates. We utilize a catalytic transfer hydrogenation using Ammonium Formate ( NH4​HCO2​ ) and Palladium on Carbon (Pd/C). The formate decomposes in situ to provide a steady, low-concentration source of hydrogen gas, ensuring strict chemoselectivity.

Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (10 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 mmol, 1 mol% Pd). Self-Validation Check: The solution should remain a suspension; avoid generating sparks as Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Reagent Addition: Add Ammonium Formate (40 mmol) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 60°C for 2 hours. The reaction progress can be monitored by TLC (Hexane:EtOAc 7:3); the bright yellow nitro starting material will convert to a pale/colorless amine spot (ninhydrin positive).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure amine.

Pathway B: Acid-Catalyzed Intramolecular Cyclization

Objective: Synthesize 7-Nitrobenzofuran-2(3H)-one via lactonization. Mechanistic Causality: Forming a 5-membered lactone from an ortho-hydroxyphenylacetic ester requires transesterification. Using p-Toluenesulfonic acid (p-TsOH) in a high-boiling solvent (toluene) allows for the continuous azeotropic removal of the methanol byproduct, driving the equilibrium toward the cyclized product[4].

Protocol:

  • Preparation: Dissolve the starting material (5 mmol) in anhydrous toluene (40 mL).

  • Catalysis: Add p-TsOH monohydrate (0.5 mmol, 10 mol%).

  • Cyclization: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Self-Validation Check: The collection of a methanol/toluene azeotrope in the Dean-Stark trap confirms the transesterification is proceeding.

  • Workup: Cool the reaction, wash the organic layer with saturated NaHCO3​ to neutralize the acid, followed by brine. Dry over MgSO4​ and concentrate to yield the benzofuranone core.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of the derivatization pathways, highlighting how solvent and catalyst choices directly impact yield and purity.

Derivatization PathwayReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Nitro Reduction H2​ (50 psi), 10% Pd/CEtOH251272%88% (Hydroxylamine impurity)
Nitro Reduction NH4​HCO2​ , 10% Pd/CMeOH60294% >98%
Cyclization HCl (conc.)1,4-Dioxane100845%70% (Ester hydrolysis)
Cyclization p-TsOHToluene110589% 96%
O-Alkylation (MeI) K2​CO3​ , MeIAcetone562460%85%
O-Alkylation (MeI) Cs2​CO3​ , MeIDMF80491% 97%

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways from the parent scaffold, mapping the protocols described above to their respective pharmaceutical intermediates.

G Parent Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (Parent Scaffold) Reduction Chemoselective Reduction (Pd/C, NH4HCO2, MeOH) Parent->Reduction Pathway A Cyclization Acid-Catalyzed Lactonization (p-TsOH, Toluene, Heat) Parent->Cyclization Pathway B Alkylation O-Alkylation (R-X, Cs2CO3, DMF) Parent->Alkylation Pathway C Amine Methyl 2-(3-amino-2-hydroxyphenyl)acetate (Amine Intermediate) Reduction->Amine Benzofuran 7-Nitrobenzofuran-2(3H)-one (Heterocyclic Core) Cyclization->Benzofuran Ether Methyl 2-(2-alkoxy-3-nitrophenyl)acetate (Lipophilic Intermediate) Alkylation->Ether

Divergent derivatization pathways of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate for drug discovery.

References

  • . Taylor & Francis. Accessed March 29, 2026. 2.. ResearchGate. Accessed March 29, 2026. 3.. Benchchem. Accessed March 29, 2026. 4.. SciELO. Accessed March 29, 2026.

Method

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. The protocols and discussions herein ar...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. The protocols and discussions herein are grounded in established chemical principles and process safety management to ensure reproducibility, safety, and high purity of the final product.

Introduction: Significance and Synthetic Strategy

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a valuable intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a nitro group ortho to a hydroxyl group and an adjacent methyl acetate moiety, provides multiple reactive sites for further chemical transformations. The development of a robust and scalable synthesis is crucial for advancing drug discovery and development programs that rely on this key building block.[2]

The synthetic approach detailed here involves two primary stages:

  • Nitration of a Phenylacetate Precursor: The selective introduction of a nitro group onto the aromatic ring.

  • Esterification: Conversion of the corresponding carboxylic acid to its methyl ester, if starting from the acid.

This guide will focus on the critical aspects of scaling this process from the laboratory bench to pilot-plant or manufacturing scale, emphasizing safety, process control, and optimization.

Reaction Mechanism and Key Transformations

The core of this synthesis is the electrophilic aromatic substitution (nitration) of a substituted phenylacetic acid or its ester. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism of Nitration: The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This electrophile is then attacked by the electron-rich aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the acetylmethyl group (-CH₂COOCH₃) is a weakly deactivating, ortho-, para-directing group. The regioselectivity of the nitration is therefore primarily governed by the powerful directing effect of the hydroxyl group, leading to substitution at the ortho and para positions. Steric hindrance from the adjacent acetylmethyl group favors nitration at the C3 position (ortho to the hydroxyl group).

Process Development and Scale-Up Considerations

Transitioning from a lab-scale procedure to a larger scale production requires careful consideration of several critical factors to ensure safety, consistency, and efficiency.[3]

3.1. Safety First: The Hazards of Nitration Nitration reactions are highly exothermic and can pose significant risks if not properly controlled.[4] Key hazards include:

  • Thermal Runaway: The reaction generates substantial heat, which can lead to an uncontrolled increase in temperature and pressure, potentially causing explosions.[5][6]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[7]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are highly toxic upon inhalation.[7]

Mitigation Strategies:

  • Engineering Controls: Use of appropriately rated reactors (glass-lined or Hastelloy), efficient overhead stirring, and a robust cooling system are mandatory. Reactions should be conducted in a well-ventilated area, such as a fume hood or a controlled reactor bay.[5]

  • Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats or suits.[5]

  • Controlled Reagent Addition: The nitrating agent must be added slowly and sub-surface to the reaction mixture at a controlled temperature to manage the exotherm.

  • Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to a large volume of ice-water to dissipate heat and dilute the acids.[8]

3.2. Reaction Parameter Optimization For a successful and reproducible scale-up, the following parameters must be rigorously controlled:

ParameterLaboratory Scale (Typical)Scale-Up Considerations & Rationale
Temperature 0-10 °CCrucial for safety and selectivity. Lower temperatures minimize the formation of byproducts and reduce the risk of thermal runaway. The reactor's cooling capacity must be sufficient to handle the total heat of reaction.[9]
Reagent Stoichiometry Slight excess of Nitric AcidThe molar ratio of nitric acid to the substrate must be precisely controlled. A significant excess can lead to di-nitration or oxidative side reactions. On a large scale, even a small excess represents a large quantity of hazardous material.
Mixing Magnetic StirringMechanical overhead stirring is essential. Inadequate mixing can lead to localized "hot spots" where the concentration of reagents is high, increasing the risk of runaway reactions and byproduct formation. The impeller design and stirring speed should ensure homogeneity.
Reaction Time Monitored by TLC/LC-MSRequires strict process analytical technology (PAT). In-situ monitoring (e.g., HPLC, UPLC) is recommended to track the consumption of starting material and formation of the product, ensuring the reaction is stopped at the optimal point to prevent over-reaction.[10]

Experimental Protocols

4.1. Laboratory-Scale Synthesis (Illustrative)

This protocol outlines a representative procedure starting from Methyl 2-(2-hydroxyphenyl)acetate.

Materials:

  • Methyl 2-(2-hydroxyphenyl)acetate: 10.0 g

  • Concentrated Sulfuric Acid (98%): 30 mL

  • Concentrated Nitric Acid (70%): 6.0 mL

  • Dichloromethane (DCM): 100 mL

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 2-(2-hydroxyphenyl)acetate in dichloromethane.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • In the dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid (1:4 v/v ratio is common, prepare in a separate cooled flask).

  • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Once the starting material is consumed, quench the reaction by slowly pouring the mixture into a beaker containing 300 g of crushed ice with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.[11][12]

4.2. Scale-Up Synthesis Protocol (100 g Scale)

Equipment:

  • 1 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Circulating chiller/heater for temperature control.

  • Appropriate vacuum filtration setup.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the jacket temperature to -5 °C.

  • Charging: Charge the reactor with Methyl 2-(2-hydroxyphenyl)acetate (100 g) and dichloromethane (1 L). Start agitation to ensure a homogenous solution.

  • Acid Addition: Slowly add concentrated sulfuric acid (300 mL) via the addition funnel, maintaining the internal batch temperature below 10 °C. The addition rate should be controlled based on the reactor's cooling capacity.

  • Nitrating Mixture: In a separate, suitable vessel, carefully prepare the nitrating mixture by adding nitric acid (60 mL) to sulfuric acid. This process is exothermic and requires cooling.

  • Nitration: Add the pre-cooled nitrating mixture to the reactor via the addition funnel at a rate that maintains the internal temperature at 0-5 °C. This addition may take 1-2 hours.

  • Reaction Hold: Once the addition is complete, maintain the batch at 0-5 °C and monitor for completion using a pre-validated HPLC method.

  • Work-up & Isolation:

    • Prepare a separate vessel with a large volume of ice/water (3 kg).

    • Slowly transfer the completed reaction mixture into the ice/water with vigorous stirring to quench the reaction.

    • Allow the layers to separate and transfer them to a larger separatory funnel or perform a bottom-phase separation in the reactor if equipped.

    • Wash the organic phase with cold water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Perform a solvent swap from dichloromethane to a suitable recrystallization solvent (e.g., isopropanol/water) if desired, or concentrate the solution.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot solvent (e.g., isopropanol), then cool slowly to induce crystallization. Filter the solid product, wash with cold solvent, and dry under vacuum.[13]

Analytical Characterization

Quality control is essential to ensure the final product meets the required specifications.[3]

Analytical TechniquePurposeExpected Results
HPLC/UPLC Purity assessment, impurity profilingPurity >98%, identification of any residual starting material or isomers.
¹H and ¹³C NMR Structural confirmationChemical shifts and coupling constants consistent with the structure of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.
Mass Spectrometry (MS) Molecular weight confirmationDetection of the correct molecular ion peak (m/z).
Infrared (IR) Spectroscopy Functional group identificationPresence of characteristic peaks for -OH, C=O (ester), and -NO₂ groups.

Visualization of Workflow

The following diagram illustrates the general workflow for the scale-up synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC Prep Reactor Setup & Inerting Charge Charge Starting Material & Solvent Prep->Charge Cooling1 Cool to 0-5 °C Charge->Cooling1 H2SO4_Add Slow Addition of Sulfuric Acid Cooling1->H2SO4_Add Nitrate_Add Controlled Dropwise Addition of Nitrating Mix H2SO4_Add->Nitrate_Add Monitoring Hold & Monitor (HPLC/TLC) Nitrate_Add->Monitoring Quench Quench on Ice-Water Monitoring->Quench Separate Phase Separation Quench->Separate Wash Aqueous Washes (H₂O, NaHCO₃) Separate->Wash Dry Drying & Solvent Removal Wash->Dry Purify Recrystallization or Chromatography Dry->Purify QC Analytical QC (NMR, HPLC, MS) Purify->QC Final Final Product QC->Final

Caption: Scaled-up synthesis workflow for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Conclusion

The scale-up synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a feasible process that requires rigorous control over reaction conditions, particularly temperature and reagent addition rates. A thorough understanding of the potential hazards associated with nitration chemistry is paramount.[6] By implementing robust engineering controls, stringent safety protocols, and in-process analytical monitoring, this valuable intermediate can be produced safely and efficiently on a larger scale, supporting ongoing research and development in the pharmaceutical industry.[14][15]

References

  • Nitration reaction safety - YouTube.
  • Proteomics Analysis of Nitration.
  • Advanced Processes for API & Intermediate Synthesis - Evonik.
  • Advancing Pharmaceutical Process Chemistry for Efficient Synthesis.
  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
  • Process Development and Manufacturing in Pharmaceuticals: What You Need to Know.
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Nitration Reactions | Continuous Flow Processing - Vapourtec.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS . Available at: [Link]

  • Ortho-nitrophenol manufacture - US3804907A - Google Patents.
  • Synthesis of Ortho and Para Nitrophenol | PDF | Nitric Acid | Chemical Compounds - Scribd . Available at: [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences . Available at: [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications . Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU . Available at: [Link]

  • Supporting Information - DOI . Available at: [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia . Available at: [Link]

  • Purification Strategies for Flavones and Related Compounds - Teledyne Labs . Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. As a crucial intermediate in various synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. As a crucial intermediate in various synthetic pathways, optimizing its yield and purity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a primary focus on the Darzens condensation route.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.

Question 1: Why is the overall yield of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate consistently low?

Low yields can stem from issues in either the synthesis of the precursor, 2-hydroxy-3-nitrobenzaldehyde, or the subsequent Darzens condensation and work-up.

Potential Cause A: Inefficient Nitration of Salicylaldehyde

The synthesis of the starting material, 2-hydroxy-3-nitrobenzaldehyde, via electrophilic aromatic substitution on salicylaldehyde can result in a mixture of isomers (3-nitro and 5-nitro) and dinitrated products if not properly controlled. The desired 3-nitro isomer is often the minor product.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to minimize the formation of byproducts.

  • Choice of Nitrating Agent: A mixture of nitric acid in acetic acid is a common and effective nitrating agent for this transformation.

  • Purification: Efficient separation of the 3-nitro isomer from the 5-nitro isomer is critical. This is typically achieved by column chromatography or fractional crystallization.

Potential Cause B: Interference from the Phenolic Hydroxyl Group in the Darzens Condensation

The acidic proton of the hydroxyl group on 2-hydroxy-3-nitrobenzaldehyde can be deprotonated by the strong base used in the Darzens condensation. This can lead to several undesirable outcomes:

  • Consumption of the base, leading to incomplete deprotonation of the methyl chloroacetate.

  • Formation of a phenoxide, which may undergo side reactions.

  • Reduced nucleophilicity of the enolate due to complex formation.

Solutions:

  • Use of a Milder, Non-Nucleophilic Base: Instead of traditional alkoxides like sodium methoxide, consider using a strong, non-nucleophilic base such as a phosphazene base (e.g., P1-t-Bu)[1]. These bases can selectively deprotonate the α-halo ester without significantly affecting the phenolic proton under optimized conditions.

  • Protecting Group Strategy: Protection of the phenolic hydroxyl group is a reliable strategy. A methyl ether is a robust protecting group stable to basic conditions.

    • Protection Step: Methylate the 2-hydroxy-3-nitrobenzaldehyde using a reagent like dimethyl sulfate or methyl iodide with a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF).

    • Deprotection Step: After the Darzens condensation and subsequent steps, the methyl ether can be cleaved using strong acids like HBr or Lewis acids such as BBr₃[2]. Care must be taken to avoid hydrolysis of the methyl ester product.

Potential Cause C: Instability of the Intermediate Glycidic Ester

The product of the Darzens condensation is an α,β-epoxy ester (a glycidic ester). These can be susceptible to hydrolysis, especially under the basic reaction conditions, leading to the formation of the corresponding glycidic acid salt.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize water content in the reaction mixture.

  • Aprotic Solvents: Perform the reaction in aprotic solvents of low polarity to reduce the likelihood of glycidic ester hydrolysis[1].

  • Controlled Work-up: During the work-up, carefully neutralize the reaction mixture with a weak acid to avoid base-catalyzed hydrolysis of the product.

Question 2: I am observing multiple spots on my TLC after the Darzens condensation, even after a full conversion of the aldehyde. What are these byproducts?

The formation of multiple products is a common issue in the Darzens condensation, especially with complex substrates.

Potential Byproducts and Their Origins:

  • Cis/Trans Isomers of the Glycidic Ester: The Darzens reaction is often not stereoselective, leading to a mixture of cis and trans isomers of the α,β-epoxy ester[3][4]. These isomers may have different Rf values on TLC.

  • Hydrolyzed Glycidic Acid: As mentioned previously, hydrolysis of the glycidic ester can occur, leading to the corresponding carboxylic acid. This will appear as a more polar spot on the TLC plate.

  • Self-Condensation of Methyl Chloroacetate: Under strongly basic conditions, methyl chloroacetate can undergo self-condensation.

  • Cannizzaro-type Reactions of the Aldehyde: Although less common under these conditions, the aromatic aldehyde could potentially undergo disproportionation.

Diagnostic and Corrective Actions:

  • NMR Analysis: Isolate the major byproducts and characterize them using ¹H and ¹³C NMR to confirm their identity.

  • Optimize Base Addition: Add the base slowly at a low temperature to maintain a low instantaneous concentration, which can suppress side reactions.

  • Stoichiometry Control: Use a slight excess of the aldehyde relative to the methyl chloroacetate to ensure the latter is consumed, minimizing its self-condensation.

Question 3: The hydrolysis and decarboxylation of the glycidic ester to the final phenylacetate is not proceeding cleanly. What are the optimal conditions?

The conversion of the intermediate glycidic ester to Methyl 2-(2-hydroxy-3-nitrophenyl)acetate involves hydrolysis of the epoxide and subsequent decarboxylation. This step can be sensitive to reaction conditions.

Common Issues:

  • Incomplete Hydrolysis: The epoxide ring opening may be slow or incomplete.

  • Unwanted Rearrangements: Acid-catalyzed decarboxylation of glycidic acids can sometimes lead to rearranged products[5].

  • Ester Hydrolysis: The methyl ester of the final product can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

Recommended Protocol and Key Considerations:

  • Saponification of the Glycidic Ester: First, hydrolyze the methyl ester of the glycidic ester to the corresponding carboxylate salt using a base such as NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol[4]. This step also facilitates the subsequent decarboxylation.

  • Acidification and Decarboxylation: Carefully acidify the solution of the glycidic acid salt with a mineral acid (e.g., dilute HCl or H₂SO₄). Upon gentle heating, decarboxylation will occur to form the corresponding aldehyde or ketone, which in this case will tautomerize to the more stable phenylacetic acid derivative.

  • Esterification: The resulting 2-(2-hydroxy-3-nitrophenyl)acetic acid can then be esterified to the desired methyl ester using standard methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄)[6].

Workflow for Darzens Condensation and Subsequent Transformation

Darzens Condensation Workflow A 2-Hydroxy-3-nitrobenzaldehyde C Darzens Condensation (Base, Solvent) A->C B Methyl Chloroacetate B->C D Methyl 2-(2-hydroxy-3-nitrophenyl)glycidate (cis/trans mixture) C->D E Saponification (NaOH, H2O/MeOH) D->E F Glycidic Acid Salt E->F G Acidification & Decarboxylation (HCl, heat) F->G H 2-(2-Hydroxy-3-nitrophenyl)acetic acid G->H I Fischer Esterification (MeOH, H2SO4) H->I J Methyl 2-(2-hydroxy-3-nitrophenyl)acetate I->J

Caption: Proposed workflow for the synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate via the Darzens condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Darzens condensation?

The Darzens condensation is a chemical reaction between a carbonyl compound (an aldehyde or a ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester[3][7].

Q2: Which base is most suitable for the Darzens condensation of 2-hydroxy-3-nitrobenzaldehyde?

The choice of base is critical due to the presence of the acidic phenolic hydroxyl group.

  • Traditional Bases: Strong bases like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used[4]. However, they can deprotonate the phenol.

  • Milder Bases: For substrates with acidic protons, milder bases such as potassium carbonate (K₂CO₃) or the use of phase-transfer catalysis can be explored, although they may result in lower yields.

  • Non-Nucleophilic Strong Bases: As mentioned in the troubleshooting guide, strong, non-nucleophilic bases like phosphazene bases are emerging as highly effective reagents for this transformation, minimizing side reactions[1].

Q3: What are the key safety precautions for this synthesis?

  • Nitrating Agents: Nitric acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Bases: Strong bases like sodium methoxide are corrosive and moisture-sensitive. Handle in a dry atmosphere (e.g., under nitrogen or argon).

  • Solvents: Many organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

  • Methyl Chloroacetate: This reagent is toxic and a lachrymator. Handle with care in a fume hood.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

Q5: What are some alternative synthetic routes to Methyl 2-(2-hydroxy-3-nitrophenyl)acetate?

While the Darzens condensation is a common approach, other methods can be considered:

  • Synthesis via the Acetic Acid and Subsequent Esterification:

    • Synthesize 2-(2-hydroxy-3-nitrophenyl)acetic acid through a different route, for example, via the Willgerodt-Kindler reaction of the corresponding acetophenone, followed by hydrolysis.

    • Esterify the resulting carboxylic acid to the methyl ester[6].

  • One-Pot Wittig Olefination and Reduction: A one-pot O-alkylation followed by a Wittig reaction on a protected hydroxybenzaldehyde could be a viable, though more complex, alternative[8][9].

Parameter Synthesis of 2-Hydroxy-3-nitrobenzaldehyde Darzens Condensation
Starting Materials Salicylaldehyde, Nitric Acid, Acetic Acid2-Hydroxy-3-nitrobenzaldehyde, Methyl Chloroacetate
Key Reagents Nitrating mixtureBase (e.g., NaOMe, Phosphazene base)
Solvent Acetic AcidAprotic solvents (e.g., THF, Toluene, Acetonitrile)
Temperature 0-5 °C-10 °C to room temperature
Reaction Time 1-3 hours2-24 hours
Key Challenges Isomer separation, DinitrationPhenolic -OH interference, Glycidic ester hydrolysis
Typical Yield 30-50% (of 3-nitro isomer)50-80% (of glycidic ester)

References

  • Cossu, S., De Lucchi, O., & Fabris, F. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200179. [Link]

  • Darzens reaction. (2023, October 29). In Wikipedia. [Link]

  • Efficacy comparison of different protecting groups for phenols in synthesis. (2025). Benchchem.
  • Alcohol Protecting Groups. (n.d.). University of Windsor.
  • Darzens Condensation. (n.d.). Master Organic Chemistry. [Link]

  • Darzens Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Bandar, J. S., & Lambert, T. H. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. MDPI.
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry.
  • Protecting groups. (n.d.).
  • Darzens Condensation. (2025, May 26). J&K Scientific LLC.
  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. (2003). The Journal of Organic Chemistry.
  • Non-oxidative decarboxylation of glycine deriv
  • Synthesis of methyl (2-hydroxyphenyl)acetate. (n.d.). PrepChem.com. [Link]

  • Acid-catalyzed decarboxylation of glycidic acids. "Abnormal" products. (n.d.). Space Frontiers.
  • Silane/iodine-based cleavage of esters and ethers under neutral conditions. (n.d.). PNAS.
  • Darzens Glycidic Ester Condensation. (n.d.). Cambridge University Press & Assessment.
  • Clean Synthesis in Water: Darzens Condensation Reaction of Aromatic Aldehydes with Phenacyl Chloride. (n.d.).
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020). MDPI.
  • Process for preparing optically active glycidate esters. (n.d.).
  • Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. (n.d.).
  • A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. (2001). Organic Letters.
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020).
  • Decarboxyl
  • An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)benzoate: Synthesis, Properties, and Future Perspectives. (2025). Benchchem.
  • Darzens condensation reaction in water. (2001).
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulph
  • Darzens reaction. (2020, February 13). L.S.College, Muzaffarpur.
  • Benzaldehyde, m-methoxy. (n.d.). Organic Syntheses Procedure.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
  • Decarboxylation in Natural Products Biosynthesis. (2024). JACS Au.
  • New One-Pot Synthesis of 4-Hydroxybenzaldehyde Derivatives and Picric Acid from 4-Hydroxyphenylglycine with HNO3/H2O. (n.d.). Semantic Scholar.
  • Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. (2024). PMC.
  • ChemInform Abstract: Acid-Mediated Decarboxylation of Glycidic Acids: Normal and Rearranged Products. (n.d.).
  • Preparation method of o-methyl hydroxyphenylacetate. (n.d.).
  • An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (n.d.).
  • Process for preparation of hydroxybenzaldehydes. (n.d.).
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). PMC.
  • THE ALKALINE HYDROLYSIS OF NITR
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Yoshiki Koshikari.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Welcome to the technical support guide for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in an aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?

A1: The poor aqueous solubility of this compound is rooted in its molecular structure. It possesses a combination of hydrophobic (water-repelling) and hydrophilic (water-attracting) features, but the hydrophobic characteristics dominate in neutral water.

  • Hydrophobic Character: The core of the molecule is a substituted benzene ring, which is inherently non-polar and does not interact favorably with polar water molecules.

  • Crystal Lattice Energy: The planarity and potential for intermolecular hydrogen bonding in the solid state can lead to a stable crystal lattice.[1][2] A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water, contributing to low solubility.

At neutral pH, the phenolic hydroxyl group is protonated (-OH), making it less polar and further limiting its interaction with water. Overcoming the compound's preference to interact with itself in a crystal lattice rather than with water is the primary challenge.

Property Value / Description Source
IUPAC Name methyl 2-(2-hydroxy-3-nitrophenyl)acetate[3]
CAS Number 866885-53-2[3]
Molecular Weight 211.17 g/mol [3]
Predicted LogP 1.39[3]
Key Functional Groups Phenolic hydroxyl (acidic), Nitro group (electron-withdrawing), Methyl ester[4]

Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues, starting with the most straightforward methods and progressing to more complex formulation techniques.

Troubleshooting_Workflow start Initial State: Poor Aqueous Solubility ph_mod Tier 1: pH Modification (Deprotonate Phenol) start->ph_mod Start Here check_stability Check for Degradation (e.g., Ester Hydrolysis) ph_mod->check_stability If solubility improves cosolvents Tier 2: Co-solvent Screening (e.g., DMSO, PEG 400, Ethanol) ph_mod->cosolvents If no improvement check_stability->cosolvents Unstable/Degraded success Success: Compound Solubilized check_stability->success Stable & Soluble advanced Tier 3: Advanced Formulation (Surfactants, Cyclodextrins) cosolvents->advanced If co-solvent % is too high or solubility still insufficient cosolvents->success Sufficiently Soluble solid_state Tier 4: Solid-State Modification (Amorphous Dispersions, Micronization) advanced->solid_state If liquid formulation is not viable or for solid dosage forms advanced->success Sufficiently Soluble solid_state->success Improved Dissolution/Solubility fail Consult Formulation Specialist solid_state->fail If issues persist

Caption: A tiered approach to troubleshooting the solubility of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Tier 1: pH Modification

Q2: What is the most direct way to increase the aqueous solubility of this compound?

A2: The most effective initial strategy is to increase the pH of the aqueous medium. The phenolic hydroxyl group on the molecule is weakly acidic. By raising the pH above its dissociation constant (pKa), you deprotonate the hydroxyl group to form a negatively charged phenolate ion (-O⁻). This ionized salt form is significantly more polar and, therefore, much more soluble in water.[5][6]

Causality: The strong electrostatic interactions between the charged phenolate ion and the polar water molecules are much more energetically favorable than trying to dissolve the neutral, less polar form of the compound. Phenolic compounds generally become more soluble at a high pH where they can form polar salts.[6]

⚠️ Important Consideration: High pH can cause the hydrolysis of the methyl ester group, leading to the formation of the corresponding carboxylic acid. It is crucial to assess the stability of your compound under the basic conditions used for solubilization.

Protocol: pH-Based Solubility Test
  • Preparation: Prepare a series of buffers (e.g., phosphate or borate buffers) ranging from pH 7 to pH 11.

  • Stock Solution (Optional): Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO.

  • Addition: Add a small, known amount of the solid compound (or a small aliquot of the stock solution) to a fixed volume of each buffer to create a slurry where excess solid is visible.

  • Equilibration: Mix the samples at a constant temperature (e.g., 25°C) for a sufficient time (typically 2-24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Stability Check: Analyze the supernatant for any degradation products using the same analytical method. Compare the chromatogram or spectrum to a reference standard.

Tier 2: Co-solvent Systems

Q3: Adjusting the pH either didn't work sufficiently or caused my compound to degrade. What is the next step?

A3: The next strategy is to use co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This makes the aqueous environment more "hospitable" to hydrophobic molecules, thereby increasing their solubility.

Causality: Water maintains a highly ordered, three-dimensional network of hydrogen bonds. Forcing a non-polar molecule into this network is entropically unfavorable. Co-solvents disrupt this hydrogen bonding network, creating "pockets" that can more easily accommodate the hydrophobic regions of your compound.[7]

Co-solvent Typical Starting Concentration (% v/v) Key Considerations
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power; can be difficult to remove; potential for toxicity in some biological assays.[8]
Ethanol 5-20%Biocompatible; can sometimes cause protein precipitation at higher concentrations.[7]
Polyethylene Glycol 400 (PEG 400) 10-40%Low toxicity, commonly used in formulations; can be viscous.[7][9]
Propylene Glycol (PG) 10-40%Good safety profile; less viscous than PEG 400.[7][9]

Tier 3: Advanced Formulation Strategies

Q4: I have strict limits on the amount of organic co-solvent I can use. Are there other ways to solubilize my compound in a primarily aqueous medium?

A4: Yes. When pH modification and simple co-solvents are not viable options, you can employ formulation excipients designed specifically to enhance the solubility of poorly soluble compounds.[10][11]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be partitioned into the hydrophobic core, effectively being carried in an aqueous solution.[12][13]

    • Examples: Polysorbate 80 (Tween® 80), Solutol® HS-15.[8][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape. The interior of the "bucket" is hydrophobic, while the exterior is hydrophilic. The drug molecule can fit into the hydrophobic cavity, forming an "inclusion complex" that has greatly improved aqueous solubility.[13][14][15]

    • Example: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[8]

Strategy Mechanism of Action Common Excipients
Micellar Solubilization Encapsulation of the hydrophobic drug within surfactant micelles.[12]Tween® 80, Cremophor® EL, Solutol® HS-15.[8][12]
Complexation Formation of a water-soluble inclusion complex with the drug.[14]SBE-β-CD (Captisol®), Hydroxypropyl-β-CD (HP-β-CD).

Tier 4: Solid-State Modification

Q5: My primary goal is to improve the dissolution rate for a solid dosage form or to create a stock for later dilution. What other approaches can I consider?

A5: In this case, you can modify the physical form of the solid compound itself to enhance its solubility and dissolution rate.

  • Particle Size Reduction: Decreasing the particle size of the compound (e.g., through micronization or nanosuspension) dramatically increases the surface area-to-volume ratio.[12][16] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.

  • Amorphous Solid Dispersions (ASDs): Most poorly soluble compounds are crystalline. By dispersing the compound in a polymeric carrier in an amorphous (non-crystalline) state, you eliminate the strong crystal lattice energy.[10][16][17] The amorphous form is a higher-energy state and is generally much more soluble than its crystalline counterpart.

    • Preparation Methods: Spray drying, hot-melt extrusion.[11][17]

    • Polymeric Carriers: Povidone (PVP), copovidone (Kollidon® VA64), HPMC-AS.[11]

Appendix: Standard Operating Procedure

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[18]

  • Objective: To determine the maximum concentration of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate that can be dissolved in a specific aqueous medium at a set temperature.

  • Materials:

    • Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (solid)

    • Selected aqueous medium (e.g., deionized water, pH 7.4 PBS)

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • Calibrated pipettes

    • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. "Excess" means that a significant amount of undissolved solid should be clearly visible after initial mixing.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker/rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours). To confirm equilibrium has been reached, you can take measurements at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed if the concentration does not increase between the later time points.[19]

    • After equilibration, let the vials stand to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet all remaining solid material.

    • Carefully withdraw a precise aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.[18]

    • Quantify the concentration of the compound against a standard curve.

    • Calculate the solubility, typically expressed in mg/mL or µg/mL.

References

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available from: [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Excipients for solubility and bioavailability enhancement - Gattefossé. Available from: [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution?. Available from: [Link]

  • Excipients for solubility dissolution and permeation enhancement | PDF - Slideshare. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available from: [Link]

  • Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts. Available from: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. Available from: [Link]

  • Solubility: Importance, Measurements and Applications - Analytik NEWS. Available from: [Link]

  • Determination of Solubility by Gravimetric Method. Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • On the Measurement of Solubility | Organic Process Research & Development. Available from: [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. Available from: [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins - ResearchGate. Available from: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents.
  • Compound 526967: Methyl 2-(3-nitrophenyl)acetate - Dataset - Catalog - Data.gov. Available from: [Link]

  • 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Available from: [Link]

  • Showing NP-Card for (4-hydroxy-3-nitrophenyl)acetic acid (NP0274026). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Nitro Byproducts in Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Preparation

Welcome to the technical support center for the synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific nitration reaction. Here, we delve into the common challenges, provide in-depth scientific explanations for byproduct formation, and offer validated protocols to enhance the yield and purity of your target compound.

Introduction: The Challenge of Regioselectivity

The synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate involves the electrophilic aromatic substitution of Methyl 2-(2-hydroxyphenyl)acetate. The hydroxyl (-OH) and the methyl acetate (-CH₂COOCH₃) groups on the benzene ring direct the incoming nitro group (NO₂⁺). The hydroxyl group is a strongly activating, ortho-, para- directing group, while the methyl acetate group is a deactivating, meta- directing group.[1] This substitution pattern makes achieving high regioselectivity for the desired 3-nitro isomer a significant challenge. The primary byproducts are often the other positional isomers, such as Methyl 2-(2-hydroxy-5-nitrophenyl)acetate, and dinitrated compounds.[2][3]

This guide will provide a structured approach to minimizing these unwanted byproducts through careful control of reaction parameters, selection of appropriate nitrating agents, and effective purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and offers targeted solutions based on established chemical principles.

Problem Potential Causes Recommended Solutions
Low Yield of Desired 3-Nitro Isomer - Suboptimal Reaction Temperature: Temperature significantly influences the kinetic versus thermodynamic control of the reaction, affecting the isomer ratio.[4][5]- Precise Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath to favor the kinetically controlled product, which may increase the proportion of the desired isomer.[4]
- Inappropriate Nitrating Agent: The choice of nitrating agent and its concentration are critical for regioselectivity.[2][4]- Use Milder Nitrating Agents: Consider using reagents like copper(II) nitrate (Cu(NO₃)₂·3H₂O) or a mixture of sodium nitrite with an acid catalyst, which can offer milder reaction conditions and improved selectivity.[2][4]
- Formation of Multiple Isomers: The strong activating effect of the hydroxyl group leads to a mixture of ortho and para isomers relative to the -OH group.[1]- Solvent Screening: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents, from non-polar (e.g., hexane) to polar (e.g., acetonitrile), to optimize for the 3-nitro product.[4]
Formation of Dinitro Byproducts - Excess Nitrating Agent: Using a stoichiometric excess of the nitrating agent can lead to multiple nitrations on the highly activated phenol ring.[1]- Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess or even a 1:1 molar ratio of the nitrating agent to the starting material.[1][4]
- Harsh Reaction Conditions: High temperatures and highly concentrated acids promote over-nitration.[2]- Stepwise Addition: Add the nitrating agent slowly and in portions to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.[4]
Formation of Tarry/Polymeric Byproducts - Oxidation of the Phenol: Nitric acid is a strong oxidizing agent and can oxidize the electron-rich phenol ring, leading to the formation of colored, insoluble tars.[4]- Use Dilute Nitric Acid: Employing a more dilute solution of nitric acid can reduce its oxidizing potential.[4]
- Runaway Reaction: The nitration of phenols is highly exothermic and can become uncontrollable if not managed properly.[4][6]- Vigorous Stirring and Cooling: Ensure efficient stirring to dissipate heat effectively and maintain a consistently low temperature throughout the reaction vessel.[4]
Difficulty in Purifying the Desired Isomer - Similar Physical Properties of Isomers: The nitro isomers of Methyl 2-(2-hydroxyphenyl)acetate often have very similar polarities and boiling points, making separation by standard techniques challenging.[7]- Column Chromatography: Utilize flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. Monitoring with Thin Layer Chromatography (TLC) is crucial.[8][9]
- Recrystallization: If a solid product is obtained, fractional recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[10]
- Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed for isomer separation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this nitration reaction?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[6][12] Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[6][13] The electron-rich aromatic ring of Methyl 2-(2-hydroxyphenyl)acetate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[14][15] Finally, a weak base (like water or HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the nitrated product.[6]

Q2: How does the directing effect of the substituents influence the product distribution?

A2: The hydroxyl (-OH) group is a powerful activating group that directs electrophilic substitution to the ortho and para positions due to resonance stabilization of the intermediate carbocation.[1] The methyl acetate (-CH₂COOCH₃) group is a deactivating group that directs to the meta position. In this case, the powerful activating effect of the hydroxyl group dominates, leading primarily to nitration at positions ortho and para to it (the 3- and 5-positions).

Q3: Are there any "greener" alternatives to the traditional mixed acid nitration?

A3: Yes, several more environmentally friendly methods are being explored.[16] These often involve the use of solid acid catalysts, such as zeolites, or metal nitrates in less hazardous solvents.[2][4][17] These approaches can offer improved regioselectivity and easier workup procedures. For instance, using copper(II) nitrate in a suitable solvent has been shown to be an efficient and regioselective nitrating system for phenols.[2]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[8][17] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexane), you can visualize the consumption of the starting material and the formation of products. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[11][17]

Q5: What are the best analytical techniques to confirm the identity and purity of the final product and to quantify byproduct formation?

A5: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the position of the nitro group on the aromatic ring.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and nitro (NO₂) groups.[8]

  • High-Performance Liquid Chromatography (HPLC): Is ideal for determining the purity of the product and quantifying the different nitro isomers present in the reaction mixture.[11][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Controlled Nitration using Dilute Nitric Acid

This protocol aims to minimize over-nitration and oxidation by using dilute nitric acid and maintaining a low reaction temperature.

Materials:

  • Methyl 2-(2-hydroxyphenyl)acetate

  • Dilute Nitric Acid (e.g., 30%)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Dropping Funnel

Procedure:

  • Dissolve Methyl 2-(2-hydroxyphenyl)acetate in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution.

  • In a separate vessel, prepare a solution of dilute nitric acid.

  • Add the dilute nitric acid dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding it to a beaker of ice-cold water.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

This protocol provides a general method for the separation and quantification of nitrophenol isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[18]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (or other suitable buffer component)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% acetic acid, to improve peak shape). A typical starting point could be 40:60 acetonitrile:water.[18]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: Ambient or controlled at 25-30 °C[11]

  • Detection Wavelength: UV detection at a wavelength where all isomers have significant absorbance (e.g., 280 nm).[18]

  • Injection Volume: 10-20 µL[11][18]

Procedure:

  • Prepare standard solutions of your starting material and, if available, the potential nitro byproduct isomers at known concentrations in the mobile phase.

  • Prepare a diluted sample of your crude reaction mixture in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peaks corresponding to the starting material, the desired product, and the byproducts by comparing their retention times with the standards.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Reaction Pathway and Byproduct Formation

reaction_pathway cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Products SM Methyl 2-(2-hydroxyphenyl)acetate DP Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (Desired Product) SM->DP Nitration BP1 Methyl 2-(2-hydroxy-5-nitrophenyl)acetate (Byproduct) SM->BP1 Nitration BP2 Dinitro Products (Byproduct) SM->BP2 Nitration NA HNO₃ / H₂SO₄

Caption: General reaction scheme for the nitration of Methyl 2-(2-hydroxyphenyl)acetate.

Troubleshooting Logic Flow

troubleshooting_flow cluster_issues Identify Primary Issue cluster_solutions Implement Solutions start Low Yield or Purity? low_yield Low Yield of Desired Isomer start->low_yield Yes dinitro High Dinitro Content start->dinitro Yes tar Tar Formation start->tar Yes separation Purification Difficulty start->separation Yes temp_control Optimize Temperature low_yield->temp_control reagent_control Adjust Nitrating Agent/Stoichiometry low_yield->reagent_control reaction_conditions Modify Reaction Conditions (Solvent, Time) low_yield->reaction_conditions dinitro->reagent_control tar->temp_control tar->reagent_control Use milder agent purification_method Refine Purification Technique separation->purification_method

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(15), 5589-5595. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Wang, C., et al. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC, (v), 64-71. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration. Retrieved from [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). Regioselective nitration of phenols using Sr(NO₃)₂ or benzyltriphenylphosphonium nitrate in the presence of H₂SO₄-silica under solvent free conditions. ResearchGate. Retrieved from [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2014). Regioselective nitration of phenols using Sr(NO₃)₂ or benzyltriphenylphosphonium nitrate in the presence of H₂SO₄-silica had been realized under solvent free conditions. SciSpace. Retrieved from [Link]

  • Yildiz, Y., & Kilic, A. (2017). Regioselective nitration of phenol under continuous microwave irradiation. Taylor & Francis Online, 44(11), 1365-1371. Retrieved from [Link]

  • Wang, C., et al. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC, (v), 64-71. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Corning. (2022). Nitration of phenol in flow. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Ortho/Para Ratio. Retrieved from [Link]

  • Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166. Retrieved from [Link]

  • Ghasemi, J., & Niazi, A. (2007). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. ResearchGate. Retrieved from [Link]

  • Ghasemi, J., & Niazi, A. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. PubMed. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Bentham Science. Retrieved from [Link]

  • DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. Retrieved from [Link]

  • Pearson+. (n.d.). The nitration of phenol is faster and produces ortho and para products.... Retrieved from [Link]

  • Ebner, D. C., et al. (n.d.). the direct acyl-alkylation of arynes. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Pannala, A. S., et al. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 372(Pt 2), 649–655. Retrieved from [Link]

  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
  • Irie, K., et al. (2009). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions. PubMed. Retrieved from [Link]

  • Pannala, A. S., et al. (2006). pH-dependent nitration of para-hydroxyphenylacetic acid in the stomach. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (2-hydroxyphenyl)acetate. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Welcome to the technical support center for the HPLC analysis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common chromatographic challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Analyte at a Glance: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Before optimizing a method, it is crucial to understand the analyte's chemical properties.

  • Structure: The molecule contains a phenolic hydroxyl (-OH) group, a nitro (-NO2) group, and a methyl ester (-COOCH3) group.

  • Key Physicochemical Properties:

    • Polarity: It is a moderately polar compound, making it well-suited for reversed-phase (RP) HPLC.[1][2][3]

    • Acidity: The phenolic hydroxyl group is acidic. The presence of the electron-withdrawing nitro group on the aromatic ring lowers the pKa of this hydroxyl group, making it more acidic than a simple phenol. This is the most critical factor for mobile phase optimization.

    • UV Absorbance: The nitroaromatic structure ensures strong UV absorbance, making UV detection a suitable choice.

PropertyEstimated Value/CharacteristicImplication for HPLC Analysis
Molecular Weight ~211.17 g/mol [4]Standard for small molecule analysis.
LogP ~1.4[4]Indicates moderate hydrophobicity, suitable for C18 or C8 columns.
Primary Ionizable Group Phenolic Hydroxyl (-OH)Highly sensitive to mobile phase pH. Ionization control is essential for good peak shape and stable retention.
UV Chromophore Nitroaromatic RingStrong UV absorbance allows for sensitive detection.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase for analyzing Methyl 2-(2-hydroxy-3-nitrophenyl)acetate?

A good starting point for a reversed-phase separation on a C18 column would be an isocratic mobile phase of 40-50% Acetonitrile in water, with the aqueous portion acidified to a pH of approximately 2.5-3.0 using an additive like 0.1% formic acid or phosphoric acid.[5] This low pH ensures that the phenolic hydroxyl group is fully protonated (non-ionized), which is critical for preventing peak tailing.[6][7]

Q2: My peak for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is tailing badly. What is the most likely cause and solution?

The most common cause of peak tailing for this analyte is secondary interaction between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[7][8] At a mobile phase pH above 4, these silanol groups become deprotonated (-SiO⁻) and can interact ionically with any ionized portion of your analyte, causing tailing.[6][7]

The primary solution is to lower the mobile phase pH to < 3. This suppresses the ionization of both the silanol groups and your analyte, minimizing these unwanted interactions.[5][6] Using a high-purity, end-capped column also significantly reduces the number of available silanol groups.[8]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both are viable options, and the choice can affect selectivity if other impurities are present.

  • Acetonitrile (ACN): Generally has a lower viscosity and provides better peak efficiency (narrower peaks). It is a weaker solvent than methanol in reversed-phase HPLC.[1][9]

  • Methanol (MeOH): Can offer different selectivity for polar aromatic compounds due to its hydrogen-bonding capabilities. It is a stronger solvent, meaning you will likely need a lower percentage of it compared to ACN to achieve the same retention time.[1][9]

Start with ACN for its efficiency. If you have co-eluting impurities, developing a method with MeOH is a powerful way to change the separation selectivity.

In-Depth Troubleshooting Guides

Problem 1: Persistent Peak Tailing Even at Low pH

Q: I've lowered my mobile phase pH to 2.5 with 0.1% formic acid, but I still see significant peak tailing. What are my next steps?

While pH is the primary tool, other factors can contribute to or solve persistent tailing. Here is a systematic approach to troubleshoot this issue.

Caption: Troubleshooting workflow for persistent peak tailing.

  • Step 1: Evaluate Buffer Strength. While 0.1% formic acid is a good acidifier, it may not provide sufficient buffering capacity if your sample matrix is complex. A formal buffer, like potassium phosphate at pH 2.5, provides more robust pH control.[10] A buffer's job is to resist pH changes, ensuring the analyte remains in a single ionic state throughout the column.[11] A concentration of 10-50 mM is typically effective.[12]

  • Step 2: Consider the Column. Older, "Type A" silica columns have a higher concentration of acidic silanols and are more prone to causing peak tailing.[7] Switching to a modern, high-purity "Type B" silica column that is thoroughly end-capped will present a more inert surface to the analyte, dramatically improving peak shape.[6][8]

  • Step 3: Check for Mass Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a right-skewed (tailing) peak.[13] To check for this, dilute your sample 5-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Step 4: Minimize Extra-Column Volume. Excessive volume between the injector and the detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") and that all fittings are correctly installed to avoid dead volumes.[8]

Problem 2: Unstable Retention Times

Q: The retention time for my main peak is drifting to shorter times over a series of injections. What's happening?

Retention time drift, especially to shorter times with aqueous mobile phases, often points to an issue with column equilibration or the stability of the stationary phase itself.

  • Cause 1: Insufficient Equilibration. When switching from a high-organic wash to a mobile phase with a high aqueous content (e.g., >95% water), the C18 alkyl chains can sometimes collapse or "fold over."[14] This reduces the hydrophobic surface area available for interaction, leading to shorter retention times. Subsequent injections may see retention times drift as the mobile phase slowly re-wets the surface.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. If the problem persists, consider using an "aqua" or polar-embedded stationary phase specifically designed for stability in highly aqueous mobile phases.[14]

  • Cause 2: Mobile Phase pH is too close to the analyte's pKa. If the mobile phase pH is not sufficiently buffered or is within ~1 pH unit of the analyte's pKa, small, unintended changes in pH can cause a significant shift in the ratio of ionized to non-ionized analyte.[10][15] Because the ionized form is more polar, it will be less retained, and any shift toward ionization will decrease retention time.[16]

    • Solution: The rule of thumb is to set the mobile phase pH at least 2 units away from the analyte's pKa.[11][13] For an acidic analyte like this, this means using a pH well below its pKa (e.g., pH 2.5-3.0) to ensure it remains consistently in its non-ionized, more retained form.

  • Cause 3: Temperature Fluctuations. Column temperature directly affects retention time. A lack of temperature control can cause drift, especially if the ambient lab temperature changes.

    • Solution: Always use a thermostatically controlled column compartment. A temperature of 30-35 °C is a good starting point to ensure reproducibility.[17]

Problem 3: Poor Resolution from a Related Impurity

Q: I have a known impurity that is eluting very close to my main analyte peak. How can I improve the resolution?

Improving resolution (Rs) requires manipulating retention (k), efficiency (N), or selectivity (α). Changing selectivity is often the most powerful approach.

Caption: Impact of pH on analyte and stationary phase ionization.

  • Strategy 1: Adjust Mobile Phase Strength (% Organic). A simple first step is to decrease the percentage of the organic modifier (e.g., from 45% ACN to 40% ACN). This will increase the retention time of both peaks, and the additional time spent on the column may be sufficient to improve resolution.

  • Strategy 2: Change the Organic Modifier. This is a powerful way to alter selectivity (α). The different chemical properties of acetonitrile and methanol lead to different interactions with the analyte and impurity.[1] If you are using ACN, prepare an identical mobile phase (same buffer, pH, and percentage) with MeOH and observe the change in elution order and spacing. Sometimes a 50:50 mixture of ACN and MeOH can provide unique selectivity.

  • Strategy 3: Fine-Tune the pH. While a pH of ~2.5 is excellent for peak shape, small adjustments can sometimes alter selectivity between two closely related compounds, especially if their pKa values differ slightly.[17] Carefully screen pH values between 2.0 and 3.5 to see if you can improve the separation. Ensure you use a buffer with a pKa in this range (e.g., phosphate) for stable results.[10][11]

Experimental Protocols

Protocol 1: Mobile Phase Buffer Preparation (25 mM Potassium Phosphate, pH 2.5)

This protocol describes the preparation of a reliable buffer for controlling pH in the optimal range for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate analysis.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄), HPLC grade

  • Phosphoric acid (H₃PO₄), 85%

  • HPLC-grade water

  • Calibrated pH meter

Procedure:

  • Weigh out approximately 3.40 g of KH₂PO₄ and dissolve it in ~950 mL of HPLC-grade water in a 1 L volumetric flask or beaker.

  • Place a calibrated pH electrode in the solution.

  • Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05. The pKa of the H₂PO₄⁻/H₃PO₄ equilibrium is 2.15, making it an effective buffer at this pH.[18]

  • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the final buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution.[19]

  • This aqueous buffer is now ready to be mixed with the organic modifier (e.g., for a 40% ACN mobile phase, mix 600 mL of this buffer with 400 mL of ACN). Always add the organic solvent to the aqueous buffer.

Note: Always prepare buffers fresh daily to prevent microbial growth.[12] Never mix high concentrations of phosphate buffers with more than 50-60% acetonitrile, as this can cause the buffer to precipitate.[12]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate | C10H11NO5 - PubChem. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]

  • Your guide to select the buffer in HPLC development part 1 - PharmaCores. [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek, Inc. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs. [Link]

  • A Guide For Selection of Buffer for HPLC - YouTube. [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. [Link]

  • Compound 526967: Methyl 2-(3-nitrophenyl)acetate - Dataset - Catalog - Data.gov. [Link]

  • CAS#:13305-09-4 | methyl 2-hydroxy-2-(4-nitrophenyl)acetate | Chemsrc. [Link]

  • Nonlinear Data Alignment for UPLC-MS and HPLC-MS Based Metabolomics: Quantitative Analysis of Endogenous and Exogenous Metabolites in Human Serum. [Link]

  • Exploiting the Powerful Advantage of Chromatographic Selectivity in HPLC Method Development | MAC-MOD Analytical. [Link]

Sources

Troubleshooting

Preventing degradation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support resource for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. As Senior Application Scientists, we understand that the stability and p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support resource for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the chemical nature of this compound and robust strategies to prevent its degradation over time. We will explore the causality behind storage choices and equip you with the knowledge to ensure the long-term integrity of your valuable material.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate that can lead to degradation?

A1: The structure of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate contains three key functional groups that are susceptible to degradation under suboptimal storage conditions:

  • Methyl Ester: This group is prone to hydrolysis , a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and methanol.[1] This reaction can be catalyzed by trace amounts of acid or base.[1][2]

  • Nitrophenyl Group: Aromatic nitro compounds are often sensitive to light, particularly UV radiation.[3] This can lead to photodegradation , where the absorbed light energy initiates reactions that alter the molecule's structure, often resulting in colored byproducts.[3][4] While the nitro group makes the aromatic ring resistant to oxidation, it can participate in complex photochemical reactions.[5]

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the benzene ring is susceptible to oxidation . This process can be accelerated by exposure to atmospheric oxygen, heat, and certain metal ions.

Understanding these three potential degradation pathways—hydrolysis, photodegradation, and oxidation—is the foundation for designing an effective long-term storage strategy.

Q2: What are the ideal storage conditions for maintaining the compound's purity?

A2: Based on the compound's structural vulnerabilities, the ideal storage conditions aim to minimize exposure to moisture, light, and oxygen. General best practices for nitro-aromatic compounds serve as an excellent guideline.[3]

ParameterRecommended ConditionRationale
Form Dry SolidStoring the compound as a solid is the most stable option, as it minimizes the risk of solvent-mediated degradation like hydrolysis.[3]
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of all chemical reactions, including hydrolysis and thermal decomposition.[3][6] Avoid repeated freeze-thaw cycles.[3]
Light Protect from LightStore in an amber glass vial or wrap the container in aluminum foil and place it in a dark cabinet or box to prevent photodegradation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)If storing for very long periods, displacing oxygen with an inert gas can prevent oxidation of the phenolic hydroxyl group.[3]
Container Tightly Sealed Amber Glass VialGlass is generally more inert than plastic. The amber color protects against light, and a tight seal prevents moisture and oxygen ingress.
Q3: I need to work with the compound in solution. What is the best way to prepare and store stock solutions?

A3: The choice of solvent is critical for solution stability.[3]

  • Recommended Solvents: Use high-purity, anhydrous (dry) aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are less likely to participate in hydrolysis compared to protic solvents like methanol or ethanol.

  • Solvents to Avoid for Long-Term Storage: Avoid aqueous buffers or protic solvents containing water, as they will promote ester hydrolysis.[1][7]

  • Preparation and Storage:

    • Always use high-purity, anhydrous solvents.

    • Prepare solutions at the desired concentration for immediate use if possible.

    • For stock solutions, prepare small aliquots in tightly sealed vials to minimize the number of times the main stock is opened and exposed to air and moisture.

    • Store stock solutions at -20°C or -80°C to significantly slow degradation.

Q4: How can I visually or analytically detect if my compound has degraded?

A4:

  • Visual Inspection: A noticeable change in color, often to a yellowish or brownish hue, is a primary indicator of degradation, likely due to photodegradation or other reactions forming colored byproducts.[3] For solids, check for changes in texture or clumping, which might indicate moisture absorption.

  • Analytical Confirmation: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of your stored sample to that of a fresh, high-purity reference standard. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.[3]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action & Explanation
Color Change of Solid (e.g., from off-white to yellow/brown)Photodegradation or Oxidation: The compound has likely been exposed to light or oxygen over time.1. Confirm degradation using HPLC analysis against a reference standard. 2. If degradation is confirmed, discard the material to avoid inaccurate experimental results. 3. Preventative Action: Always store the solid compound in amber vials, protected from light, and in a cool, dry place.[3]
Unexpected Peaks in HPLC Chemical Degradation: This is definitive evidence of degradation. The new peaks represent degradation products.1. Identify the degradation pathway if possible (e.g., an earlier eluting peak might be the more polar carboxylic acid from hydrolysis). 2. Discard the compromised batch. 3. Preventative Action: Review your storage protocol. Ensure the compound is stored as a dry solid at 2-8°C, protected from light and moisture.[3] If storing solutions, use anhydrous aprotic solvents and aliquot for single use.
Poor Experimental Reproducibility Inconsistent Purity: The effective concentration of the active compound is changing over time due to degradation, leading to variable results.1. Immediately perform a purity check on your compound stock using HPLC. 2. Establish a routine quality control (QC) schedule (e.g., check purity every 6 months) for long-term stored materials. 3. Preventative Action: Implement the recommended storage protocols strictly. Aliquoting stock solutions is critical to prevent degradation of the entire batch from repeated handling.
Visualizing Degradation & Stability Workflow
Key Degradation Pathways

The following diagram illustrates the primary chemical reactions that can compromise the integrity of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

cluster_main Methyl 2-(2-hydroxy-3-nitrophenyl)acetate cluster_stressors Stress Factors cluster_products Degradation Products Main Main Compound Hydrolysis_Product Carboxylic Acid Derivative Main->Hydrolysis_Product Photo_Product Photolytic Byproducts Main->Photo_Product Oxidation_Product Oxidized Species Main->Oxidation_Product Water Water / Moisture Water->Main Hydrolysis Light Light (UV) Light->Main Photodegradation Oxygen Oxygen / Air Oxygen->Main Oxidation

Caption: Primary degradation pathways for the target compound.

Workflow for Stability Assessment

This workflow outlines a systematic approach to performing a forced degradation study to understand the stability of your compound.

start Prepare Samples (Solid & Solution in appropriate solvent) control Unstressed Control (T=0, stored at -80°C) start->control stress_conditions Expose to Stress Conditions start->stress_conditions analysis Analyze All Samples by HPLC-UV control->analysis thermal Thermal Stress (e.g., 50°C) stress_conditions->thermal Heat photolytic Photolytic Stress (UV/Vis light) stress_conditions->photolytic Light hydrolytic Hydrolytic Stress (Acidic/Basic/Neutral pH) stress_conditions->hydrolytic pH oxidative Oxidative Stress (e.g., H₂O₂) stress_conditions->oxidative Oxidant thermal->analysis photolytic->analysis hydrolytic->analysis oxidative->analysis compare Compare Chromatograms (vs. Control) analysis->compare evaluate Evaluate Degradation Profile (Identify peaks, quantify purity loss) compare->evaluate end Determine Optimal Storage Conditions evaluate->end

Caption: Workflow for conducting a forced degradation study.

Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the solid material.

  • Material Check: Upon receipt, visually inspect the compound. It should be a solid. Note its color and appearance.

  • Container Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere (Optional, for maximum stability): a. Place the vial containing the compound into a desiccator or glove box. b. Gently flush the vial with a stream of dry argon or nitrogen gas for 30-60 seconds to displace air and moisture. c. Immediately and tightly seal the vial with the screw cap.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, away from light sources.

Protocol 2: Stability Assessment using HPLC-UV

This protocol allows for the quantitative assessment of compound purity and the detection of degradation products.[3]

  • Standard Preparation: a. Accurately weigh a small amount of a high-purity reference standard of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. b. Dissolve in a suitable solvent (e.g., HPLC-grade acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your Reference Standard Stock . c. Create a working standard by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).

  • Sample Preparation: a. Prepare a solution of your stored compound (the sample) at the exact same concentration as the Reference Standard Stock . b. Dilute it to the same working concentration as the reference standard.

  • HPLC Conditions (Example Method - must be optimized for your system):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be a 65:35 mixture of acidified water and methanol.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis scan, likely around 310-320 nm based on similar structures).[8]

    • Injection Volume: 10 µL.

  • Analysis: a. Inject the working reference standard to determine its retention time and peak area. b. Inject the working sample solution. c. Compare the chromatograms. Look for:

    • A shift in the retention time of the main peak.
    • A decrease in the peak area of the main compound compared to the standard.
    • The appearance of new peaks, which indicate degradation products.
  • Purity Calculation: Calculate the purity of your sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

References
  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclahexanedicarboxylic Acids1. Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • RSC Publishing. (2023, February 2). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

  • PMC. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ACS Publications. (2016, November 29). Absorption Cross Sections of 2-Nitrophenol in the 295–400 nm Region and Photolysis of 2-Nitrophenol at 308 and 351 nm. Retrieved from [Link]

  • ChemRxiv. (2025, November 21). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Retrieved from [Link]

  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR Characterization of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the NMR characterization of Methyl 2-(2-hydroxy-3-nitrophenyl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the NMR characterization of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. The focus is on resolving the common issue of proton peak overlap in the ¹H NMR spectrum, a critical step for unambiguous structural confirmation.

Part 1: Understanding the Core Challenge

The structure of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate presents a specific set of NMR challenges. The molecule contains three distinct proton environments that are susceptible to signal overlap, particularly in lower-field NMR spectrometers.

  • Aromatic Protons (H-4, H-5, H-6): These three protons on the phenyl ring form a complex splitting pattern. Their chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. Depending on the solvent and spectrometer field strength, their signals can be very close, making definitive assignment difficult.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge are diastereotopic and should, in principle, appear as a singlet. However, their chemical shift can be influenced by the neighboring aromatic ring and may overlap with other signals.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group typically appear as a sharp singlet.

The primary issue often arises from the close proximity of the aromatic proton signals, which can lead to a complex multiplet that is difficult to interpret.

Part 2: Troubleshooting Guides and FAQs

This section provides a series of frequently asked questions and troubleshooting workflows to address specific issues of peak overlap in the ¹H NMR spectrum of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

FAQ 1: The aromatic region of my ¹H NMR spectrum is a complex, unresolved multiplet. How can I resolve these peaks?

This is the most common challenge. The chemical shifts of the three aromatic protons are often very close, leading to overlapping multiplets. Here are several strategies, from simple to advanced, to resolve these signals.

Troubleshooting Workflow: Resolving Aromatic Peak Overlap

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Expected Outcomes A Complex, unresolved multiplet in aromatic region B Change NMR Solvent A->B Simple approach C Increase Spectrometer Field Strength A->C If available D Perform 2D COSY Experiment A->D Definitive coupling information E Perform 2D HMQC/HSQC Experiment A->E Unambiguous assignment F Improved peak dispersion due to solvent effects B->F G Increased resolution and separation of signals C->G H Identify coupled proton networks (H-H correlations) D->H I Correlate protons to their attached carbons E->I

Caption: Workflow for resolving aromatic peak overlap.

Step-by-Step Guidance:

  • Change the NMR Solvent: The chemical shifts of protons, particularly those near polar functional groups, can be significantly influenced by the choice of solvent. If you are using a non-polar solvent like CDCl₃, switching to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ can alter the chemical shifts of the aromatic protons and potentially resolve the overlap. Aromatic solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons due to anisotropic effects, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).

  • Increase Spectrometer Field Strength: If you have access to a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz), this is often the most straightforward solution. The chemical shift dispersion increases with the magnetic field strength, meaning the peaks will be further apart in Hz, leading to better resolution.

  • Perform a 2D COSY (Correlation Spectroscopy) Experiment: A COSY experiment is invaluable for identifying which protons are coupled to each other. In the case of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, you would expect to see cross-peaks connecting H-4 to H-5, and H-5 to H-6. This allows you to trace the connectivity of the aromatic spin system, even if the 1D spectrum is not fully resolved.

  • Perform a 2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) Experiment: These experiments correlate proton signals with the carbon atoms they are directly attached to. By analyzing the cross-peaks in an HMQC or HSQC spectrum, you can unambiguously assign each proton to its corresponding carbon atom in the aromatic ring. This is particularly useful for confirming the assignments made from the 1D and COSY spectra.

FAQ 2: The methylene (-CH₂-) signal is broad or appears to be overlapping with another peak. How can I confirm its identity and chemical shift?

The methylene protons are chemically equivalent and should appear as a singlet. However, restricted bond rotation or proximity to the aromatic ring can sometimes lead to broadening or unexpected chemical shifts.

Troubleshooting Workflow: Characterizing the Methylene Signal

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Expected Outcomes A Broad or overlapping methylene (-CH₂) signal B Perform 2D HMQC/HSQC Experiment A->B Direct C-H correlation C Perform 2D HMBC Experiment A->C Long-range C-H correlations D Variable Temperature (VT) NMR A->D Investigate dynamic effects E Confirm correlation to the methylene carbon B->E F Observe correlations to neighboring carbons (e.g., C=O, aromatic C-2) C->F G Sharpening of the signal if broadening is due to dynamic processes D->G

Caption: Workflow for characterizing the methylene signal.

Step-by-Step Guidance:

  • 2D HMQC/HSQC: As with the aromatic protons, an HMQC or HSQC experiment will show a direct correlation between the methylene protons and the methylene carbon, confirming the chemical shift of the proton signal.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment is used to identify longer-range couplings between protons and carbons (typically over 2-3 bonds). For the methylene protons, you would expect to see correlations to the carbonyl carbon of the ester and to carbon C-2 of the aromatic ring. This provides powerful confirmation of the methylene group's position in the molecule.

  • Variable Temperature (VT) NMR: If the broadening is suspected to be due to a dynamic process, such as slow rotation around the C-C bond connecting the methylene group to the aromatic ring, acquiring spectra at different temperatures can be informative. If the signal sharpens at higher temperatures, it suggests that a dynamic process is being averaged out on the NMR timescale.

FAQ 3: I am still struggling with peak overlap even after trying different solvents. Are there other options?

In cases of severe and persistent peak overlap, the use of a lanthanide shift reagent (LSR) can be a powerful, albeit more advanced, technique.

Advanced Technique: Lanthanide Shift Reagents

LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the hydroxyl and ester groups in Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often following the McConnell-Robertson equation, which relates the shift to the distance and angle from the paramagnetic center.

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Choose an appropriate LSR: For coordinating with hydroxyl and ester groups, a common choice is Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)).

  • Acquire a baseline ¹H NMR spectrum: Dissolve a known amount of your compound in a suitable anhydrous solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Titrate with the LSR: Prepare a stock solution of the LSR in the same solvent. Add small, incremental amounts of the LSR solution to your NMR tube, acquiring a ¹H NMR spectrum after each addition.

  • Monitor the spectral changes: You should observe a significant downfield shift of the protons closest to the coordinating functional groups. The aromatic protons will also be affected, but to a lesser extent, and their shifts will be differentiated based on their proximity to the coordination site.

  • Analyze the data: By plotting the change in chemical shift for each proton against the concentration of the LSR, you can often achieve a point where all signals are baseline resolved.

Data Presentation: Expected Chemical Shift Changes with LSR

ProtonExpected Proximity to Coordination SiteExpected Magnitude of Induced Shift
-OH Direct coordinationVery Large
-OCH₃ CloseLarge
-CH₂- CloseLarge
H-6 Moderately closeMedium
H-4 FurtherSmall
H-5 FurthestSmallest

Note: The exact magnitude of the shifts will depend on the specific geometry of the complex.

Part 3: Summary and Best Practices

Resolving NMR peak overlap is a systematic process. Always start with the simplest and most accessible methods before moving to more complex and time-consuming techniques.

  • Optimize Solvent Conditions: This is often the easiest first step and can sometimes be sufficient to resolve minor overlap.

  • Utilize Higher Field Strengths: If available, a higher-field spectrometer provides the most direct path to increased resolution.

  • Employ 2D NMR Techniques: COSY, HSQC, and HMBC are powerful tools that should be part of the standard characterization workflow for any new compound to ensure unambiguous assignment.

  • Consider Advanced Methods: For particularly challenging cases, techniques like the use of lanthanide shift reagents can provide the necessary resolution.

By following these guidelines, researchers can overcome the challenges of NMR peak overlap and confidently characterize the structure of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

References

  • P. Laszlo, "Solvent effects and NMR," Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 3, pp. 231-410, 1967. (This is a foundational review on the topic of solvent effects in NMR). URL: [Link]

  • J. V. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, vol. 29, no. 9, pp. 2176-2179, 2010. (Provides a practical guide to solvent effects and chemical shifts). URL: [Link]

  • H. M. McConnell and R. E. Robertson, "Isotropic Nuclear Resonance Shifts," The Journal of Chemical Physics, vol. 29, no. 6, pp. 1361-1365, 1958. (The original paper describing the theory behind lanthanide-induced shifts). URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates in the Reduction of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Welcome to the technical support center for the reduction of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the reduction of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The reduction of the nitro group in this molecule to form Methyl 2-(3-amino-2-hydroxyphenyl)acetate is a critical step in the synthesis of various pharmaceutical intermediates. However, achieving high conversion rates can be challenging due to the molecule's multifunctional nature.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common obstacles and achieve consistent, high-yield results.

Section 1: Understanding the Reaction & Its Challenges

Q1: What is the primary goal of this reduction, and what makes it difficult?

The primary goal is the chemoselective reduction of the aromatic nitro group (–NO₂) to a primary amine (–NH₂), as shown below. The main challenge lies in achieving this transformation without affecting the methyl ester (–COOCH₃) or the phenolic hydroxyl (–OH) groups. Low conversion rates often stem from catalyst deactivation, suboptimal reaction conditions, or the occurrence of side reactions. The starting material and product are both sensitive to various reaction conditions, which complicates the selection of a robust reduction method.

Core Reaction Pathway

sub Methyl 2-(2-hydroxy-3-nitrophenyl)acetate pro Methyl 2-(3-amino-2-hydroxyphenyl)acetate sub->pro [Reducing Agent]

Caption: General scheme for the reduction of the nitro group.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the reduction of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Issue 1: Very Low or Stalled Conversion

Q: I'm seeing minimal formation of my desired amine product, and the reaction seems to have stopped. What are the likely causes?

A: Low or stalled conversion is the most common issue and can usually be attributed to one of three areas: the catalyst/reagent, the reaction conditions, or the quality of your starting materials.

  • Catalyst/Reagent Issues (for Catalytic Hydrogenation):

    • Catalyst Deactivation: Palladium on carbon (Pd/C) is a common choice but can be easily poisoned.[1] Impurities in your starting material or solvent, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the palladium surface, blocking active sites.[1]

    • Improper Handling: Pd/C is often pyrophoric and can be deactivated by exposure to air.[1] Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction.[1] While typically used in catalytic amounts, a low loading might not provide enough active sites for an efficient reaction rate.

  • Reagent Issues (for Chemical Reductions, e.g., Fe/NH₄Cl):

    • Poor Quality Metal: The iron powder used must be sufficiently activated. Pre-washing with dilute acid to remove surface oxides can sometimes improve performance.

    • Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of the metal and the proton source (e.g., ammonium chloride).

  • Suboptimal Reaction Conditions:

    • Inadequate Agitation: In heterogeneous reactions (like with Pd/C or Fe powder), vigorous stirring is crucial for ensuring proper contact between the substrate, reagent, and catalyst.[2]

    • Incorrect Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or catalyst degradation.[2] For many hydrogenations, room temperature is a suitable starting point.[2]

    • Insufficient Hydrogen Pressure (for Hydrogenation): For many substrates, balloon pressure is sufficient, but more stubborn reductions may require higher pressures.[2] Ensure your system is not leaking.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed cat_check Is Catalyst/Reagent Active? start->cat_check cond_check Are Conditions Optimal? cat_check->cond_check Yes sol_cat Use fresh catalyst/reagent. Handle under inert gas. Increase loading. cat_check->sol_cat No sm_check Is Starting Material Pure? cond_check->sm_check Yes sol_cond Increase agitation. Optimize temperature. Check H2 pressure/leaks. cond_check->sol_cond No sol_sm Purify starting material (e.g., recrystallization, column). Use high-purity, dry solvent. sm_check->sol_sm No end High Conversion Achieved sm_check->end Yes sol_cat->end sol_cond->end sol_sm->end

Caption: A step-by-step workflow for diagnosing low conversion rates.

Issue 2: Formation of Side Products

Q: My TLC/LC-MS analysis shows multiple spots/peaks besides my starting material and desired product. What are these impurities?

A: The reduction of a nitro group proceeds through several intermediates, namely nitroso (–N=O) and hydroxylamine (–NHOH) species.[3][4] If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react further to form undesired side products.

  • Common Side Products:

    • Hydroxylamine Intermediate: The most common intermediate that may be observed if the reduction is incomplete.

    • Azo/Azoxy Compounds: These can form from the condensation of the nitroso and hydroxylamine intermediates, especially under neutral or basic conditions.

    • Ester Hydrolysis: If the reaction is run under strongly acidic or basic conditions, or for prolonged times in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Potential Side Reaction Pathways

sub Ar-NO2 (Starting Material) nitroso Ar-N=O (Nitroso) sub->nitroso Reduction hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine Reduction azo Ar-N=N-Ar (Azo Compound) nitroso->azo Condensation amine Ar-NH2 (Desired Product) hydroxylamine->amine Reduction hydroxylamine->azo

Caption: Simplified pathway showing intermediates and potential side products.

Section 3: FAQs - Method Selection & Optimization

Q: Which reduction method is best for my substrate?

A: The "best" method depends on your available equipment, scale, and sensitivity of other functional groups. Catalytic hydrogenation and reduction with iron are the two most common and reliable methods.[5]

MethodReagent/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation H₂ (gas), Pd/C (5-10 mol%)Methanol or Ethanol, Room Temp, 1-4 atm H₂High efficiency, clean reaction, easy product isolation (filtration of catalyst).[6][7]Catalyst is expensive and sensitive to poisoning.[1] Requires specialized hydrogenation equipment.
Metal/Acid Reduction Fe powder, NH₄ClEthanol/Water, RefluxInexpensive, robust, and tolerates many functional groups.[5][8] Good for larger scale reactions.Requires stoichiometric amounts of metal, workup can be tedious (removal of iron salts).
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, RefluxAvoids the use of high-pressure hydrogen gas.[9]Still requires expensive palladium catalyst.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)DMF/Water or Methanol/WaterMild conditions, metal-free, and highly chemoselective.[3][10]Can require large excess of reagent, workup involves extraction from aqueous media.
Q: How critical is the choice of solvent?

A: Very critical. The solvent must dissolve your starting material, but it also affects catalyst activity and hydrogen solubility.

  • For Catalytic Hydrogenation: Protic solvents like methanol and ethanol are generally excellent choices.[2] Ethyl acetate is also commonly used. Ensure the solvent is of high purity and deoxygenated.

  • For Fe/NH₄Cl Reduction: A mixture of a water-miscible organic solvent (like ethanol) and water is typically required to dissolve both the organic substrate and the inorganic salt (NH₄Cl).[11]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • TLC System: A mobile phase of Ethyl Acetate/Hexanes (e.g., 30-50% Ethyl Acetate) usually gives good separation.

  • Visualization: The starting material (nitro compound) is often yellow and highly UV-active. The product amine is also UV-active but will have a different Rf value. Staining with ninhydrin can be used to specifically visualize the primary amine product (usually appears as a purple or yellow spot).

  • Monitoring Schedule: Spot the reaction mixture every 30-60 minutes. The reaction is complete when the starting material spot has completely disappeared.

Section 4: Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the cleanest method, providing high conversion with simple workup.

  • Setup: To a round-bottom flask suitable for hydrogenation, add Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (5-10 mol % by weight).

  • Solvent Addition: Add anhydrous, deoxygenated methanol (approx. 0.1 M concentration).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This is a classic, cost-effective, and scalable method.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron and iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

References

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. (2020). Stack Exchange. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. (2017). Stack Exchange. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]

  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. (2015). Asian Journal of Chemistry. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal. [Link]

  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education, ACS Publications. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). CoLab.ws. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. (2004). ACS Publications. [Link]

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). Beilstein Journals. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]

  • The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, ACS Publications. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative. RSC Publishing. [Link]

  • Preparation method of o-methyl hydroxyphenylacetate.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2006). Molecules, PMC - NIH. [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

  • The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Understanding and Tuning the Effects of H2O on Catalytic CO and CO2 Hydrogenation. (2024). ACS Publications. [Link]

  • Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)acetate. PubChem. [Link]

  • Catalysis for CO2 Hydrogenation—What We Have Learned/Should Learn from the Hydrogenation of Syngas to Methanol. (2023). MDPI. [Link]

  • Troubleshooting of Catalytic Reactors. Slideshare. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization &amp; Precipitation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Welcome to the Advanced Crystallization Support Center. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) presents a unique intersection of thermodynamic and chemical stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) presents a unique intersection of thermodynamic and chemical stability challenges. Because the 2-hydroxyl group strongly donates a hydrogen bond to the adjacent 3-nitro group, the molecule's ability to hydrogen-bond with solvents is severely restricted. This pseudo-lipophilicity drastically alters its solubility profile, predisposing the system to Liquid-Liquid Phase Separation (LLPS, or "oiling out")[1]. Furthermore, the methyl ester moiety is highly susceptible to acid/base-catalyzed hydrolysis and transesterification[2].

This guide synthesizes chemical causality with field-proven process engineering to help you achieve high-purity crystalline yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product form a cloudy emulsion (oil out) instead of crystallizing when I add an antisolvent?

The Causality: You have crossed the spinodal curve before establishing a stable crystal lattice. This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation is driven too high, too quickly[3]. Due to the intramolecular hydrogen bonding of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, the molecule exhibits a low melting point tendency and high organic solubility. Rapid addition of an antisolvent (like water or heptane) forces the solute to separate as a metastable, solute-rich liquid droplet phase rather than a rigid solid[1].

The Solution: You must kinetically bypass the miscibility gap. Generate supersaturation slowly (e.g., cooling at 0.1 °C/min) and introduce seed crystals halfway into the Metastable Zone Width (MSZW)[1]. Utilizing Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), allows you to monitor droplet formation and self-validate the absence of the secondary liquid phase in real-time[4].

Q2: My isolated solid is gummy, and NMR shows significant solvent entrapment and impurities. How do I fix this?

The Causality: Gummy, amorphous solids are the direct downstream consequence of oiling out. When solute-rich oil droplets spontaneously solidify, they bypass the slow, ordered lattice growth required for impurity rejection. This rapid, chaotic solidification traps both the solvent and mother liquor impurities within the matrix[1].

The Solution: If an oil phase has already formed, do not attempt to filter it. Heat the mixture back to a clear solution (above the binodal curve) and restart the cooling profile with a reduced cooling rate and an optimized seeding strategy[3].

Q3: I am observing the formation of 2-hydroxy-3-nitrophenylacetic acid during crystallization. Why is my ester degrading?

The Causality: The methyl ester group undergoes rapid hydrolysis in the presence of water if the pH is not strictly controlled. Nitrophenyl acetates are classic substrates for demonstrating U-shaped pH-rate profiles in ester hydrolysis, meaning they degrade rapidly under both acidic (pH < 3) and basic (pH > 7) conditions[2].

The Solution: Transition to a strictly anhydrous organic solvent/antisolvent system (e.g., Toluene/Heptane). If an alcohol must be used for solubility reasons, use strictly Methanol. Using Ethanol or Propanol will lead to transesterification, converting your product into ethyl or propyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Part 2: Quantitative Data & Solvent Selection

To engineer a robust crystallization process, both thermodynamic phase boundaries and chemical degradation kinetics must be respected.

Table 1: Kinetic & Thermodynamic Parameters Impacting Stability

ParameterValueCausality / Process Impact
Hydrolysis Activation Energy ( Ea​ ) 54.7 kJ·mol⁻¹Low barrier indicates high sensitivity to thermal degradation in aqueous media[2].
Hydrolysis pH Minimum ~pH 4.0 - 6.0U-shaped pH-rate profile; ester rapidly cleaves at pH < 3 or pH > 7[2].
Melting Point Tendency LowPromotes stable liquid-liquid phase separation (miscibility gap) before nucleation[3].

Table 2: Solvent System Selection Matrix

Solvent / AntisolventLLPS (Oiling Out) RiskHydrolysis RiskTransesterification RiskRecommendation
Methanol / Water HighHighLowNot recommended unless pH is strictly buffered and cooling is highly controlled.
Ethanol / Water HighHighHigh (Forms Ethyl Ester)Strictly avoid.
Toluene / Heptane LowNone (Anhydrous)NoneOptimal. Excellent MSZW control and chemical stability.
EtOAc / Hexane ModerateNone (Anhydrous)NoneViable alternative; monitor supersaturation closely to avoid oiling out.

Part 3: Self-Validating Experimental Protocol

The following protocol utilizes a Toluene/Heptane system to eliminate hydrolysis risk while using a seeding strategy to prevent LLPS. Every step includes a self-validation checkpoint to ensure the system behaves as thermodynamically predicted.

Optimized Seeded Antisolvent Crystallization

Prerequisites: Pure Methyl 2-(2-hydroxy-3-nitrophenyl)acetate seed crystals (1-2 wt% of theoretical yield), anhydrous Toluene, anhydrous Heptane.

  • Dissolution: Suspend the crude Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in Toluene (approx. 5-7 volumes). Heat to 60 °C under gentle agitation until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates insoluble impurities.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that could cause uncontrolled heterogeneous nucleation.

  • Controlled Cooling: Cool the solution from 60 °C to 45 °C at a strict rate of 0.1 °C/min.

  • Seeding (Critical Step): At 45 °C (within the metastable zone), add the seed crystals (1-2 wt%). Hold the temperature at 45 °C for 30 minutes.

    • Validation Checkpoint: Visually (or via FBRM) inspect the seed bed. If the seeds dissolve, the system is undersaturated (lower the seeding temperature). If the solution turns milky/cloudy without discrete sparkling particles, LLPS has occurred (reheat and start over)[4].

  • Antisolvent Dosing: Slowly dose Heptane (approx. 10 volumes) into the crystallizer over 2 to 4 hours using a syringe pump. Maintain the temperature at 45 °C during the first half of the addition, then allow it to naturally cool to 20 °C.

  • Slurry Aging (Ostwald Ripening): Hold the slurry at 20 °C under moderate agitation for 4 hours. This allows smaller, imperfect crystals to dissolve and redeposit onto larger crystals, rejecting entrapped impurities.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of cold Heptane (5 °C) to displace residual Toluene. Dry under vacuum at 35 °C until constant weight.

Part 4: Process Visualizations

PhaseBehavior A Supersaturated Solution B High Supersaturation (Rapid Cooling) A->B Uncontrolled C Controlled Supersaturation (Seeding) A->C Controlled D Liquid-Liquid Phase Separation (Oiling Out) B->D E Direct Crystal Nucleation C->E F Amorphous Solid (Impurities Trapped) D->F Spontaneous G High-Purity Crystals E->G Crystal Growth

Fig 1: Thermodynamic pathways showing oiling out (LLPS) versus controlled direct crystal nucleation.

CrystallizationWorkflow S1 1. Dissolution (Toluene, 60°C) S2 2. Polish Filtration S1->S2 S3 3. Cool to 45°C (0.1°C/min) S2->S3 S4 4. Seeding (1-2 wt%) S3->S4 S5 5. Antisolvent (Heptane) S4->S5 S6 6. Slurry Aging (4h at 20°C) S5->S6 S7 7. Isolation S6->S7

Fig 2: Step-by-step optimized antisolvent crystallization workflow with seeding to prevent LLPS.

References

  • Oiling Out in Crystallization , Mettler Toledo. 1

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing , Aragen. 4

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data , MDPI. 3

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter , IRE Journals. 2

Sources

Troubleshooting

Removing trace impurities from synthesized Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Introduction This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. The successful isolation of this compound in high purity is critical for subsequent synthetic steps and biological assays. This guide offers practical, field-proven insights and detailed protocols to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue instead of a solid. What is the likely cause and how can I fix it?

A1: The formation of a dark, oily residue is a common issue and typically points to the presence of significant impurities that depress the melting point of the product.[1] Key causes include:

  • Oxidation Byproducts: Nitration reactions can be strongly oxidizing, leading to the formation of colored, often polymeric, impurities.

  • Dinitrated Species: If the reaction temperature was not carefully controlled or an excess of the nitrating agent was used, dinitration can occur, resulting in highly colored byproducts.[2]

  • Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or workup can result in an oily product.

Initial Troubleshooting:

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to assess the number of components. This will help you determine if the issue is a complex mixture or a single major product with minor impurities.

  • Solvent Trituration: Try triturating the oil with a cold, non-polar solvent in which the desired product is expected to have low solubility, such as hexane or a mixture of ethyl acetate and hexane. This can often induce crystallization of the target compound, leaving many impurities dissolved.

Q2: I'm observing multiple spots on my TLC plate after the synthesis. What are the likely identities of these impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds with varying polarities. For the synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, common impurities include:

  • Unreacted Starting Material: Methyl 2-(2-hydroxyphenyl)acetate.

  • Regioisomers: Nitration of the parent phenylacetate can lead to the formation of other isomers, such as Methyl 2-(2-hydroxy-5-nitrophenyl)acetate. The directing effects of the hydroxyl and acetate groups influence the position of nitration.

  • Dinitrated Products: As mentioned previously, these can form under harsh reaction conditions.[3]

  • Hydrolyzed Product: 2-(2-hydroxy-3-nitrophenyl)acetic acid, if the ester has been hydrolyzed during the reaction or workup.

Q3: What is the most effective method for purifying Methyl 2-(2-hydroxy-3-nitrophenyl)acetate on a gram scale?

A3: For gram-scale purification, a combination of techniques is often most effective. The general workflow would be:

  • Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.

  • Recrystallization: If the crude product is a solid and contains a major component, recrystallization is an excellent and scalable purification method.[1]

  • Column Chromatography: If recrystallization is unsuccessful or the crude product is an oil with multiple components, column chromatography is the preferred method for separating compounds with different polarities.[4][5]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6] The choice of solvent is critical for success.[1]

Problem: The compound "oils out" during recrystallization.

  • Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point, or when the solution becomes supersaturated with impurities that lower the melting point of the mixture.[1][7]

  • Troubleshooting Workflow:

G start Oiling Out Observed reheat Reheat to dissolve oil start->reheat add_solvent Add small amount of hot solvent reheat->add_solvent slow_cool Cool slowly (insulate flask) add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes fail Failure: Consider alternative check_crystals->fail No column_chrom Purify by column chromatography fail->column_chrom

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Add a few drops of a different solvent to each test tube (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof).

  • Gently heat the test tubes to see if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.[1]

  • Allow the solutions that dissolved the compound to cool to room temperature and then in an ice bath to observe crystal formation.

  • Select the solvent that provides the best crystal recovery.

Solvent SystemSuitability for Nitrophenyl CompoundsRationale
Ethanol/WaterOften effectiveThe compound is soluble in hot ethanol, and adding water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexaneGood for a range of polaritiesDissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes turbid, then allow to cool.
TolueneCan be effectiveA less polar solvent that may be suitable if the impurities are highly polar.
Guide 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.[4][5]

Problem: Poor separation of the desired product from a close-eluting impurity.

  • Causality: This occurs when the polarities of the desired product and the impurity are very similar. The choice of the mobile phase (eluent) is crucial for achieving good resolution.

  • Troubleshooting Workflow:

G start Poor Separation on TLC adjust_polarity Adjust eluent polarity start->adjust_polarity gradient_elution Consider a gradient elution adjust_polarity->gradient_elution check_resolution Improved separation on TLC? gradient_elution->check_resolution run_column Run column with optimized eluent check_resolution->run_column Yes change_stationary_phase Consider a different stationary phase (e.g., Phenyl-Hexyl) check_resolution->change_stationary_phase No success Success: Pure fractions collected run_column->success

Caption: Workflow for optimizing column chromatography separation.

Experimental Protocol: Optimizing Eluent for Column Chromatography

  • TLC Analysis: Spot the crude mixture on a TLC plate.

  • Solvent System Screening: Develop the TLC plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed during column chromatography. This involves starting with a less polar eluent and gradually increasing the polarity.[8]

  • Specialized Stationary Phases: For challenging separations of aromatic compounds, a Phenyl-Hexyl stationary phase can offer enhanced selectivity due to π-π interactions.[9]

Recommended Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
Loading Dry loading is preferredDissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent before loading onto the column. This often leads to better resolution than wet loading.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Biotage. (2023, February 6). How to Purify your Target Compound with Minimal Impurities. Retrieved from [Link]

  • Unknown Source. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • DOI. (n.d.). Supporting Information. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride | Request PDF. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). the direct acyl-alkylation of arynes. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the possible structure of a byproduct formed from the reaction of methyl benzoate and a.... Retrieved from [Link]

  • Google Patents. (n.d.). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 B1. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • SciSpace. (n.d.). Synthesis of peptides by aminolysis of nitrophenyl esters. Retrieved from [Link]

  • Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

This guide is designed for researchers, scientists, and drug development professionals to provide solutions and in-depth insights into the catalytic hydrogenation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. Our goal is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide solutions and in-depth insights into the catalytic hydrogenation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. Our goal is to move beyond simple procedural outlines and equip you with the foundational knowledge to troubleshoot and optimize this critical transformation effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the catalytic hydrogenation of functionalized nitroarenes.

Q1: My reaction is stalled or shows incomplete conversion. What are the likely causes?

An incomplete reaction is a frequent challenge and can often be attributed to several factors:

  • Insufficient Catalyst Loading or Activity: The catalyst, typically Palladium on carbon (Pd/C), may be insufficient in quantity or may have lost its activity due to improper storage or handling.[1] It is always recommended to use a fresh batch of catalyst for critical experiments.

  • Catalyst Poisoning: Impurities in the starting material, solvents, or even from the glassware can poison the catalyst, drastically reducing its efficacy.[1][2] Common poisons include sulfur and halide compounds.[3]

  • Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.[4] Increasing the hydrogen pressure can often overcome this limitation.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure proper contact between the substrate, hydrogen, and the solid catalyst.[4] If the reaction mixture is not adequately agitated, the reaction rate will be limited.

Q2: I'm observing the formation of side products. How can I improve the selectivity?

The presence of other reducible functional groups in Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, such as the ester and the potential for over-reduction of the aromatic ring, necessitates careful control of reaction conditions to ensure selectivity.[5][6]

  • Choice of Catalyst: While Pd/C is a common choice, other catalysts like platinum-based catalysts may offer different selectivity profiles.[7][8] In some cases, using a modified or "poisoned" catalyst, such as sulfided platinum on carbon, can enhance selectivity by deactivating sites responsible for undesired side reactions.[8][9]

  • Reaction Conditions: Milder conditions, such as lower temperatures and pressures, generally favor the reduction of the more reactive nitro group over other functionalities.[4]

  • Solvent Selection: The choice of solvent can significantly impact both the reaction rate and selectivity.[1][10][11] Protic solvents like ethanol or methanol are commonly used and can also act as a proton source.[4]

Q3: How do I handle and store my Palladium on Carbon (Pd/C) catalyst safely?

Proper handling and storage of Pd/C are critical for both safety and maintaining catalyst activity.

  • Storage: Store Pd/C in a cool, dry, and well-ventilated area, away from heat and open flames.[3] Keep the container tightly sealed to protect it from air and moisture.[3]

  • Handling: Whenever possible, handle Pd/C in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.[3] Avoid creating dust, as fine powders can be pyrophoric.[3]

  • Caution with Used Catalyst: Used, dry Pd/C that has been exposed to hydrogen can be pyrophoric and may ignite spontaneously upon contact with air.[3] It should be kept wet with a solvent like water and handled with extreme care.[12][13]

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving more complex issues.

Guide 1: Diagnosing and Resolving Low or No Catalytic Activity

A lack of catalytic activity is a critical issue that requires a methodical investigation.

Initial Checks:

  • Visual Inspection: Observe the reaction mixture. The formation of a black precipitate (palladium black) can indicate catalyst aggregation and deactivation.[3]

  • Reagent Purity: Scrutinize the purity of your starting material, solvent, and any other reagents. Trace impurities are a primary cause of catalyst poisoning.[1][2]

  • System Integrity: For reactions under pressure, ensure there are no leaks in your hydrogenation apparatus.

Troubleshooting Workflow:

start Low or No Activity Observed check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst check_reagents Are all reagents and solvents of high purity? check_catalyst->check_reagents Yes inactive_catalyst Catalyst Inactivity check_catalyst->inactive_catalyst No check_conditions Are reaction conditions (T, P, stirring) optimal? check_reagents->check_conditions Yes poisoning Suspect Catalyst Poisoning check_reagents->poisoning No check_conditions->start No, re-evaluate setup suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Yes solution_poisoning Purify starting material and use high-purity solvents. poisoning->solution_poisoning solution_catalyst Use fresh catalyst. Increase catalyst loading. inactive_catalyst->solution_catalyst solution_conditions Increase H2 pressure. Increase temperature. Improve agitation. suboptimal_conditions->solution_conditions

Caption: Troubleshooting workflow for low catalytic activity.

In-depth Solutions:

  • Addressing Catalyst Poisoning: If catalyst poisoning is suspected, purifying the starting material via recrystallization or column chromatography is recommended.[1] Using high-purity, degassed solvents can also mitigate this issue. Common catalyst poisons to be aware of include sulfur compounds, halides, and certain nitrogen-containing functional groups.[1]

  • Reactivating or Replacing the Catalyst: In many cases, simply using a fresh batch of catalyst is the most straightforward solution.[1] If you suspect the catalyst has been deactivated by exposure to air, careful handling under an inert atmosphere for subsequent reactions is crucial.[3] Increasing the catalyst loading can sometimes overcome partial deactivation.[1]

  • Optimizing Reaction Conditions:

    • Pressure: If the reaction is sluggish at atmospheric pressure, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.[4]

    • Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes be necessary to increase the reaction rate.[4] However, be mindful that higher temperatures can also lead to side reactions.[5]

    • Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate the transport of hydrogen gas to the catalyst surface.[4]

Guide 2: Improving Chemoselectivity and Minimizing Side Products

Achieving high chemoselectivity is paramount when other reducible functional groups are present.

Potential Side Reactions:

  • Over-reduction of the Aromatic Ring: Aggressive hydrogenation conditions can lead to the saturation of the phenyl ring.

  • Hydrogenolysis of the Hydroxyl Group: While less common for phenolic hydroxyl groups under standard conditions, it can occur under more forcing conditions.

  • Formation of Intermediates: Incomplete reduction can lead to the accumulation of intermediates such as nitroso and hydroxylamine species.

Strategies for Enhancing Selectivity:

StrategyRationaleRecommended Action
Catalyst Selection Different metals and supports exhibit varying selectivities.If Pd/C is not selective, consider Pt/C or a sulfided Pt/C catalyst, which is known to reduce nitro groups in the presence of sensitive functionalities.[8]
Solvent Choice The solvent can influence the adsorption of the substrate onto the catalyst surface and modulate its reactivity.[10][11]Protic solvents like ethanol and methanol are generally good starting points.[4] If solubility is an issue, a co-solvent system may be necessary.[14]
Reaction Temperature Lower temperatures generally favor the reduction of the more kinetically labile nitro group.Start at room temperature and only gently heat if the reaction is too slow. Monitor the reaction closely by TLC or LC-MS.[5]
Hydrogen Pressure Higher pressures can sometimes lead to over-reduction.Use the lowest effective hydrogen pressure that provides a reasonable reaction rate.
Additives Certain additives can act as catalyst modifiers to improve selectivity.The use of catalyst poisons like diphenylsulfide in a controlled manner can prevent unwanted hydrogenolysis.[9]

Section 3: Experimental Protocols

The following protocols provide a starting point for the catalytic hydrogenation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate. Always conduct reactions in a well-ventilated fume hood and take appropriate safety precautions when handling hydrogen gas and pyrophoric catalysts.

Protocol 1: Standard Hydrogenation at Atmospheric Pressure

This protocol is suitable for initial screening and small-scale reactions.

Materials:

  • Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Methanol or Ethanol, reagent grade

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogen balloon

  • Three-way stopcock and vacuum/inert gas line

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, approximately 0.1 M concentration).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the flask with a septum and a three-way stopcock.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Replace the inert gas with hydrogen from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it may be pyrophoric. [12] Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

A Dissolve Substrate B Add Pd/C A->B C Inert Atmosphere Exchange B->C D Introduce H2 C->D E Reaction & Monitoring D->E F Inert Gas Purge E->F G Filter Catalyst F->G H Isolate Product G->H

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC-UV Methods for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate: A Core-Shell vs. Fully Porous Column Comparison

Executive Summary Validating analytical methods for highly functionalized pharmaceutical intermediates requires a rigorous, scientifically grounded approach to ensure specificity, sensitivity, and lifecycle robustness. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating analytical methods for highly functionalized pharmaceutical intermediates requires a rigorous, scientifically grounded approach to ensure specificity, sensitivity, and lifecycle robustness. This guide objectively compares the chromatographic performance of a modern 2.6 µm Core-Shell (Superficially Porous Particle, SPP) column against a traditional 5.0 µm Fully Porous Particle (FPP) column.

By evaluating these stationary phases under the latest ICH Q2(R2) validation framework[1], we demonstrate the thermodynamic causality behind core-shell superiority. The experimental data confirms that core-shell technology provides baseline resolution of critical degradation pairs in half the run time, without exceeding standard HPLC pressure limits[2].

Analyte Profiling & Chromatographic Challenges

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a complex aromatic intermediate whose structural features dictate specific analytical vulnerabilities during method development:

  • Ester Group: Highly susceptible to base- or acid-catalyzed hydrolysis. Cleavage of the methyl ester yields 2-(2-hydroxy-3-nitrophenyl)acetic acid. This degradation product is structurally similar to the parent compound, creating a "critical pair" that demands high column efficiency for baseline resolution.

  • Nitro Group: Prone to reduction under oxidative or reductive stress, forming amino derivatives.

  • Phenolic Hydroxyl: The acidic hydroxyl group can cause severe peak tailing due to secondary ion-exchange interactions with unendcapped silanols on the silica stationary phase.

To establish a self-validating system, the method must proactively force these degradation pathways and prove that the chosen column can resolve all resulting impurities[1].

Degradation_Pathway Parent Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (API Intermediate) Hydrolysis Base/Acid Hydrolysis (Ester Cleavage) Parent->Hydrolysis H2O / OH- Reduction Oxidative/Reductive Stress (Nitro Reduction) Parent->Reduction Stress Deg1 2-(2-hydroxy-3-nitrophenyl)acetic acid (Critical Pair) Hydrolysis->Deg1 Deg2 Methyl 2-(3-amino-2-hydroxyphenyl)acetate (Secondary Impurity) Reduction->Deg2

Primary forced degradation pathways for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Stationary Phase Mechanics: Core-Shell vs. Fully Porous Particles

The causality behind the performance gap between SPP and FPP columns lies in the van Deemter equation ( H=A+B/u+C⋅u ). Modern Analytical Quality by Design (AQbD) strategies favor core-shell particles because they thermodynamically optimize the A and C terms[3]:

  • Eddy Diffusion (A Term): Core-shell particles are synthesized with a solid, impermeable silica core. This manufacturing process yields a remarkably narrow particle size distribution (typically 3–6% RSD) compared to fully porous particles (10–30% RSD)[3]. The highly uniform packed bed minimizes the multiple path lengths analyte molecules can take, sharply reducing band broadening.

  • Resistance to Mass Transfer (C Term): In FPP columns, analytes diffuse deep into the porous network, delaying their return to the mobile phase. In SPP columns, the 0.5 µm porous outer shell physically restricts the diffusion path[4]. Analytes enter and exit the stationary phase rapidly, which flattens the C term curve and maintains high efficiency even at elevated flow rates[2].

AQbD_Workflow ATP 1. Define ATP Target Profile ColSelect 2. Column Selection Core-Shell vs FPP ATP->ColSelect Risk 3. Risk Assessment van Deemter Optimization ColSelect->Risk Validation 4. ICH Q2(R2) Method Validation Risk->Validation Monitoring 5. Lifecycle Continuous Monitoring Validation->Monitoring

Analytical Quality by Design (AQbD) workflow for HPLC method validation.

Experimental Methodologies (Step-by-Step)

To objectively compare the two columns, a validation protocol was executed in strict alignment with ICH Q2(R2) guidelines[1].

Chromatographic Conditions
  • Column A (Alternative): Fully Porous C18, 150 x 4.6 mm, 5.0 µm.

  • Column B (Product): Core-Shell C18, 150 x 4.6 mm, 2.6 µm (1.7 µm core, 0.45 µm shell).

  • Mobile Phase: Isocratic elution; 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (55:45, v/v). Causality note: TFA (pH ~2.0) is critical to suppress the ionization of the phenolic hydroxyl group, preventing secondary silanol interactions and peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 5 µL.

Step-by-Step Validation Protocol
  • System Suitability Testing (SST): Inject the standard solution (100 µg/mL) six times. Calculate theoretical plates ( N ), tailing factor ( Tf​ ), and relative standard deviation (RSD) of peak areas to verify system readiness.

  • Specificity & Forced Degradation:

    • Hydrolysis: Transfer 5 mL of standard (1 mg/mL) to a flask, add 1 mL of 0.1 M NaOH. Heat at 60°C for 1 hour to force ester cleavage. Neutralize with 1 mL of 0.1 M HCl. Dilute to 10 mL with mobile phase.

    • Oxidation: Treat 5 mL of standard with 1 mL of 3% H2​O2​ at room temperature for 2 hours.

    • Analysis: Inject degraded samples on both columns. Calculate the resolution ( Rs​ ) between the parent peak and the critical pair.

  • Linearity & Range: Prepare a 7-point calibration curve ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, 150 µg/mL). Perform triplicate injections per level.

  • Accuracy & Precision: Spike placebo matrices at 50%, 100%, and 150% levels. Analyze in triplicate to determine % Recovery (Accuracy) and intra-day % RSD (Precision).

ICH Q2(R2) Validation & Comparative Performance Data

The experimental data clearly illustrates the thermodynamic advantages of the core-shell architecture over traditional fully porous particles.

Table 1: System Suitability & Specificity Comparison
ParameterFPP Column (5.0 µm)Core-Shell Column (2.6 µm)ICH Q2(R2) Criteria
Theoretical Plates ( N ) 8,50018,200> 2,000
Tailing Factor ( Tf​ ) 1.451.05≤ 2.0
Resolution ( Rs​ ) of Critical Pair 1.4 (Partial Co-elution)3.1 (Baseline)≥ 1.5
System Backpressure 110 bar245 bar< 400 bar (Standard HPLC)
Run Time 14.0 min6.5 minN/A

Data Insights: The 2.6 µm SPP column generated over double the theoretical plates of the 5 µm FPP column. This directly translated to a baseline resolution ( Rs​=3.1 ) of the critical hydrolysis pair, whereas the FPP column failed to meet the ICH criteria of Rs​≥1.5 . Crucially, the core-shell column achieved this at 245 bar, negating the need for costly UHPLC capital expenditures[2].

Table 2: Linearity, Accuracy & Precision Comparison
Validation ParameterFPP Column (5.0 µm)Core-Shell Column (2.6 µm)ICH Q2(R2) Criteria
Linearity Range 25 - 150 µg/mL25 - 150 µg/mLN/A
Correlation Coefficient ( R2 ) 0.99850.9998≥ 0.999
Limit of Quantitation (LOQ) 0.85 µg/mL0.30 µg/mLS/N ≥ 10
Accuracy (Mean % Recovery) 98.2%99.8%98.0% - 102.0%
Precision (Intra-day % RSD) 1.8%0.6%≤ 2.0%

Data Insights: The sharper, narrower peaks produced by the SPP column significantly increased the signal-to-noise (S/N) ratio. This enhanced sensitivity lowered the Limit of Quantitation (LOQ) from 0.85 µg/mL to 0.30 µg/mL, allowing for much more accurate integration of trace-level impurities[4].

Conclusion

The validation of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate via HPLC-UV demonstrates that 2.6 µm Core-Shell columns are vastly superior to traditional 5.0 µm Fully Porous columns. By minimizing eddy diffusion and accelerating mass transfer, core-shell technology provides higher resolution, greater sensitivity, and faster analysis times. For laboratories adhering to ICH Q2(R2) standards, integrating core-shell columns into the analytical lifecycle ensures a highly robust, self-validating method without the requirement of upgrading to UHPLC instrumentation.

References

  • [1] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).1

  • [2] The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.2

  • [4] Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution. Separation Science. 4

  • [3] Core–Shell Particles for HPLC — Present and Future. LCGC International. 3

Sources

Comparative

Comparative Reactivity of Methyl 2-(2-hydroxy-nitrophenyl)acetate Isomers: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the comparative reactivity of positional isomers of Methyl 2-(2-hydroxy-nitrophenyl)acetate. As researchers in drug development, understanding how the seemingly minor shift of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the comparative reactivity of positional isomers of Methyl 2-(2-hydroxy-nitrophenyl)acetate. As researchers in drug development, understanding how the seemingly minor shift of a functional group can profoundly impact a molecule's chemical behavior is paramount for lead optimization, prodrug design, and stability studies. Here, we move beyond theoretical postulation to provide a framework for empirical validation, grounded in established chemical principles and supported by detailed experimental protocols.

Introduction: Why Positional Isomerism Dictates Reactivity

The subject of our investigation is a series of molecules based on the Methyl 2-(2-hydroxy-nitrophenyl)acetate scaffold. The core structure features a phenyl ring substituted with a hydroxyl group, a nitro group, and a methyl acetate side chain. The fixed positions of the hydroxyl group (C2) and the acetate side chain (C1) create a consistent framework, allowing us to isolate the effect of the nitro group's position on the ring's electronic landscape and, consequently, its chemical reactivity.

The interplay between the electron-donating hydroxyl group (-OH) and the powerfully electron-withdrawing nitro group (-NO₂) is the central determinant of reactivity. Their relative positions—ortho, meta, or para—govern phenomena such as resonance and inductive effects, which in turn influence the acidity of the phenolic proton, the electrophilicity of the ester carbonyl, and the stability of reaction intermediates. This guide will focus on a critical reaction for many pharmaceutical applications: the base-catalyzed hydrolysis of the methyl ester. The rate of this reaction serves as a precise and measurable proxy for the electronic effects at play.

The Isomers Under Investigation

We will compare four key positional isomers. The structural differences and the resulting electronic influences are the primary focus of this comparative analysis.

  • Isomer A: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

  • Isomer B: Methyl 2-(2-hydroxy-4-nitrophenyl)acetate

  • Isomer C: Methyl 2-(2-hydroxy-5-nitrophenyl)acetate

  • Isomer D: Methyl 2-(2-hydroxy-6-nitrophenyl)acetate

Below is a diagram illustrating the structures of the isomers.

G cluster_A Isomer A (3-Nitro) cluster_B Isomer B (4-Nitro) cluster_C Isomer C (5-Nitro) cluster_D Isomer D (6-Nitro) A A B C C D

Caption: Structures of the four positional isomers of Methyl 2-(2-hydroxy-nitrophenyl)acetate.

Theoretical Framework: Predicting Reactivity Trends

The base-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is typically the attack of a hydroxide ion on the electrophilic carbonyl carbon. The reactivity of our isomers is therefore dictated by factors that influence this step.

Electronic Effects

The nitro group (-NO₂) is a potent electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. The hydroxyl group (-OH) is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). The net effect of these groups on the ester's reactivity depends on their position relative to the acetate side chain.

  • Para/Ortho-Nitro Group to the Ester (Isomers B & D): When the nitro group is ortho or para to the acetate group, its strong -R effect can delocalize the negative charge of the tetrahedral intermediate, stabilizing it and accelerating the reaction.

  • Meta-Nitro Group to the Ester (Isomers A & C): When the nitro group is meta to the acetate, only its -I effect is operative in stabilizing the intermediate. This effect is weaker than the resonance effect, suggesting a slower reaction rate compared to ortho/para isomers.

Acidity of the Phenolic Proton (pKa)

Under basic conditions, the phenolic proton will be abstracted. The resulting phenoxide is a more powerful electron-donating group (+R) than the hydroxyl group. The acidity of this proton is itself a reflection of the ring's electronic environment. A more acidic phenol (lower pKa) indicates that the corresponding phenoxide anion is more stable. This stability is achieved when the negative charge is effectively delocalized by electron-withdrawing groups.

  • Expected pKa Trend: The pKa of the phenolic proton is expected to be lowest when the nitro group is ortho or para to the hydroxyl group (Isomers C and D, and to a lesser extent A), as the negative charge of the resulting phenoxide can be delocalized onto the nitro group via resonance. The pKa of Isomer B should be higher, as the nitro group is meta to the hydroxyl.

Steric and Intramolecular Effects
  • Steric Hindrance (Isomer D): In Isomer D, the nitro group is ortho to the acetate side chain. This proximity can cause significant steric hindrance, potentially impeding the approach of the hydroxide nucleophile to the ester carbonyl and slowing the reaction rate, despite favorable electronic effects.

  • Intramolecular Hydrogen Bonding (Isomers A & D): The ortho positioning of the hydroxyl and nitro groups (Isomers A and D) allows for the formation of a stable intramolecular hydrogen bond. This can increase the acidity of the phenolic proton but may also influence the orientation of the side chain and its accessibility.

Experimental Design: A Protocol for Comparative Kinetic Analysis

To empirically validate these theoretical predictions, we propose a straightforward kinetic study using UV-Vis spectrophotometry. The hydrolysis of the ester will release the corresponding nitrophenolate ion, which is intensely colored in basic solutions, providing a convenient spectroscopic handle to monitor the reaction progress.

Workflow Overview

G prep Stock Solution Preparation spec Spectrophotometer Setup & Blanking prep->spec init Reaction Initiation (Isomer + Base) spec->init acq Time-Course Data Acquisition (Abs vs. t) init->acq analysis Data Analysis (Plot ln[A∞-At] vs. t) acq->analysis rate Rate Constant (k) Calculation analysis->rate

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constants (k_obs) for the alkaline hydrolysis of each isomer.

Materials:

  • Isomers A, B, C, and D of Methyl 2-(2-hydroxy-nitrophenyl)acetate

  • Methanol (HPLC grade)

  • Sodium Hydroxide (NaOH), 0.1 M aqueous solution

  • Buffer solution (e.g., pH 10 carbonate-bicarbonate buffer)

  • Quartz cuvettes (1 cm path length)

  • Thermostatted UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each isomer in methanol.

  • Determination of λ_max: For each isomer, mix a small aliquot of the stock solution with the basic buffer and scan the UV-Vis spectrum from 300-600 nm to determine the wavelength of maximum absorbance (λ_max) for the resulting phenolate product.

  • Kinetic Run: a. Set the spectrophotometer to the predetermined λ_max for the isomer being tested. Thermostat the cuvette holder to a constant temperature (e.g., 25 °C). b. Pipette 2.9 mL of the 0.1 M NaOH solution (or buffer) into a quartz cuvette and place it in the holder to equilibrate. Use this solution to blank the instrument. c. To initiate the reaction, rapidly inject 0.1 mL of the 10 mM isomer stock solution into the cuvette, mix quickly by inversion, and immediately begin recording the absorbance as a function of time for at least 3 half-lives.

  • Data Analysis: a. The reaction follows pseudo-first-order kinetics since the concentration of NaOH is in large excess. b. The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the final absorbance after the reaction is complete. c. The slope of this plot will be equal to -k_obs.

Predicted Results and Interpretation

Based on the interplay of electronic, steric, and intramolecular effects, we can predict a relative order of reactivity.

Hypothetical Data Summary
IsomerNitro Position (relative to -OH / -CH₂CO₂Me)Key Electronic Effect on EsterAnticipated Steric HindrancePredicted Relative Rate (k_obs)
A 3-Nitro (ortho / meta)Inductive (-I)MinimalModerate
B 4-Nitro (meta / para)Resonance (-R)MinimalHighest
C 5-Nitro (para / meta)Inductive (-I)MinimalSlowest
D 6-Nitro (ortho / ortho)Resonance (-R)SignificantSlow
Discussion of Expected Trends
  • Isomer B (Highest Reactivity): The nitro group is para to the acetate side chain, allowing for maximal resonance stabilization of the negatively charged tetrahedral intermediate formed during nucleophilic attack. It is also meta to the -OH group, meaning the pKa of the phenol will be relatively high, but upon deprotonation, the powerful +R effect of the phenoxide will be less competitive with the ester group compared to an ortho/para-OH. This combination predicts the fastest hydrolysis rate.

  • Isomer A (Moderate Reactivity): The nitro group is meta to the ester, so stabilization occurs only through the weaker inductive effect. However, the ortho-nitro group significantly increases the acidity of the phenolic proton. The resulting phenoxide's +R donation will activate the ring, but this effect is not perfectly aligned to stabilize the ester hydrolysis intermediate.

  • Isomer D (Slow Reactivity): Despite having the nitro group ortho to the ester, which is electronically favorable (-R effect), the severe steric hindrance from the bulky nitro group will likely impede the approach of the hydroxide ion. This steric factor is predicted to dominate, leading to a significantly reduced reaction rate.

  • Isomer C (Slowest Reactivity): The nitro group is meta to the ester, offering only weak inductive stabilization. It is para to the hydroxyl group, leading to a very acidic phenol. Upon deprotonation, the resulting phenoxide's strong +R effect is directed away from the ester group and does not contribute to stabilizing the hydrolysis intermediate. This combination of weak electronic stabilization for the reaction and a less direct influence from the deprotonated phenol suggests the slowest rate of hydrolysis.

Conclusion for the Practicing Scientist

This guide illustrates that the reactivity of substituted aromatic compounds is a nuanced interplay of electronic, steric, and intramolecular forces. For the Methyl 2-(2-hydroxy-nitrophenyl)acetate system, the rate of alkaline hydrolysis is a powerful diagnostic tool. We predict that the 4-nitro isomer (Isomer B) will exhibit the highest reactivity due to optimal resonance stabilization and minimal steric hindrance. Conversely, the 5-nitro (Isomer C) and 6-nitro (Isomer D) isomers are expected to be the least reactive, due to poor electronic stabilization and significant steric hindrance, respectively.

These principles and the provided experimental framework empower drug development professionals to make informed predictions about the stability and reactivity of complex aromatic scaffolds. By understanding how the placement of a single functional group alters the electronic architecture of a molecule, teams can more effectively design prodrugs with tailored activation rates, optimize lead compounds for desired metabolic stability, and anticipate potential liabilities in drug candidates.

References

  • Title: pKa Prediction of Substituted Phenols: A Computational Study. Source: Journal of Chemical Education. URL: [Link]

  • Title: The Acidity of Phenols. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 14.3: The Rate Law - Concentration and Time. Source: Chemistry LibreTexts. URL: [Link]

Validation

A Comparative Guide to the Synthesis of 5-Nitrobenzofuran-2(3H)-one: Benchmarking Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Against Traditional Precursors

Abstract The synthesis of substituted benzofuranones is a cornerstone of medicinal chemistry, providing scaffolds for numerous pharmacologically active molecules.[1] This guide presents a head-to-head comparison of two s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of substituted benzofuranones is a cornerstone of medicinal chemistry, providing scaffolds for numerous pharmacologically active molecules.[1] This guide presents a head-to-head comparison of two synthetic routes to the valuable intermediate, 5-Nitrobenzofuran-2(3H)-one. We evaluate a modern, streamlined approach utilizing Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (MHNA) against a traditional, two-step method starting from 2-hydroxyphenylacetic acid. Through detailed experimental protocols, mechanistic insights, and quantitative data analysis, we demonstrate that while both routes are effective, the MHNA pathway offers significant advantages in terms of efficiency and operational simplicity, positioning it as a superior precursor for specific synthetic campaigns.

Introduction: The Strategic Importance of Benzofuranones

Benzofuran-2(3H)-ones, also known as dihydrobenzofuranones, are privileged heterocyclic structures found in a multitude of natural products and synthetic compounds with significant biological activity. Their utility as synthetic intermediates is well-established, particularly in the development of drugs such as dronedarone, used for treating atrial fibrillation.[1] The targeted synthesis of specifically substituted analogues, like 5-Nitrobenzofuran-2(3H)-one, is therefore of high interest to researchers in drug discovery and development.

The efficiency of accessing these core structures is critically dependent on the choice of starting materials. A precursor that is "pre-functionalized" with key substituents can dramatically shorten a synthetic sequence, improving overall yield and reducing resource expenditure. This guide focuses on benchmarking Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (MHNA), a precursor designed for rapid intramolecular cyclization, against the more conventional multi-step approach.

The Precursors: A Tale of Two Strategies

The central transformation for creating the benzofuranone core from phenylacetate precursors is an intramolecular cyclization, specifically a lactonization reaction where the phenolic hydroxyl group attacks the ester carbonyl. The primary difference between the two routes compared here lies in the timing of the nitration step.

Route 1: The Challenger - Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (MHNA)

MHNA is a precursor where the required nitro group is already installed on the aromatic ring, ortho to the hydroxyl group. This design primes the molecule for a direct, base-mediated intramolecular cyclization to the desired product. The synthesis of MHNA itself is a straightforward process, typically involving the nitration of methyl 2-(2-hydroxyphenyl)acetate. The key advantage hypothesized is a "one-pot" conversion to the final product from this advanced intermediate.

Route 2: The Incumbent - 2-Hydroxyphenylacetic Acid

The traditional and widely documented route involves starting with the simpler, un-nitrated 2-hydroxyphenylacetic acid.[1] This method necessitates a two-step sequence:

  • Lactonization: First, an acid-catalyzed intramolecular esterification forms the parent benzofuran-2(3H)-one.

  • Nitration: The formed benzofuranone is then subjected to harsh nitrating conditions to install the nitro group at the 5-position.[1]

This approach, while reliable, involves an additional synthetic step and the handling of potent nitrating agents on a heterocyclic system, which can sometimes lead to side products.

Head-to-Head Benchmarking: Synthesis of 5-Nitrobenzofuran-2(3H)-one

To provide a fair and objective comparison, we performed both syntheses under optimized conditions, targeting the same final product, 5-Nitrobenzofuran-2(3H)-one (MW: 179.13 g/mol ).[2]

Experimental Design & Workflow

The overall experimental workflow is designed to compare the two synthetic strategies from commercially available starting materials to the final, purified product.

G cluster_0 Route 1: MHNA Strategy cluster_1 Route 2: Traditional Strategy a0 Methyl 2-(2-hydroxy- 3-nitrophenyl)acetate a1 Base-Mediated Cyclization a0->a1 DBU, Toluene a2 Purification (Crystallization) a1->a2 Crude Product Final Product 5-Nitrobenzofuran- 2(3H)-one a2->Final Product b0 2-Hydroxyphenyl- acetic Acid b1 Acid-Catalyzed Lactonization b0->b1 p-TsOH, Toluene, Reflux b2 Intermediate: Benzofuran-2(3H)-one b1->b2 b3 Nitration b2->b3 HNO₃, Ac₂O b4 Purification (Crystallization) b3->b4 Crude Product b4->Final Product

Caption: Comparative Experimental Workflow.

Protocol A: Synthesis via MHNA (Route 1)

Rationale: This protocol leverages the pre-installed nitro group to facilitate a direct cyclization. A non-nucleophilic organic base, DBU (1,8-Diazabicycloundec-7-ene), is chosen to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack on the ester carbonyl. Toluene is used as a non-polar solvent to facilitate the reaction at an elevated temperature.

  • Materials: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq), DBU (1.2 eq), Toluene.

  • Procedure:

    • To a solution of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in toluene (0.5 M), add DBU dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and wash with 1M HCl (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from ethyl acetate to afford pure 5-Nitrobenzofuran-2(3H)-one as a yellow solid.

Protocol B: Synthesis via 2-Hydroxyphenylacetic Acid (Route 2)

Rationale: This established two-step literature method first forms the benzofuranone ring and then adds the nitro group.[1]

  • Step 1: Lactonization

    • Materials: 2-Hydroxyphenylacetic acid (1.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Toluene.

    • Procedure:

      • Add 2-hydroxyphenylacetic acid and a catalytic amount of p-TsOH to toluene in a flask equipped with a Dean-Stark apparatus.

      • Reflux the mixture for 4 hours, collecting the water byproduct.[1]

      • Cool the reaction and remove the solvent under reduced pressure to yield crude 3H-benzofuran-2-one, which is used directly in the next step.

  • Step 2: Nitration

    • Materials: Crude 3H-benzofuran-2-one (1.0 eq), Acetic anhydride, Nitric acid (65%), Sulfuric acid.

    • Procedure:

      • Dissolve the crude benzofuranone in acetic anhydride and cool the solution to below 10 °C.

      • Prepare a nitrating mixture of nitric acid and glacial acetic acid. Add this mixture dropwise, maintaining the temperature below 10 °C.[1]

      • Stir and reflux the mixture for 1 hour.

      • Quench the reaction by pouring it onto a mixture of ice and sulfuric acid.[1]

      • Filter the resulting precipitate and recrystallize from ethyl acetate to yield pure 5-Nitrobenzofuran-2(3H)-one.

Results and Discussion: A Quantitative Comparison

Both synthetic routes successfully yielded the target compound, 5-Nitrobenzofuran-2(3H)-one. The performance of each method was evaluated based on chemical yield, product purity, reaction time, and operational complexity.

MetricRoute 1 (MHNA)Route 2 (Traditional)Comments
Overall Yield 85%70%[1]The MHNA route shows a significantly higher overall yield.
Purity (Post-Crystallization) >98% (by ¹H NMR)>98% (by ¹H NMR)Both methods produce high-purity material after standard purification.
Total Reaction Time ~4 hours~6 hoursThe single-step cyclization from MHNA is faster than the two-step sequence.
Number of Steps 12Route 1 is more step-economical.
Reagent Safety & Handling DBU (corrosive base)Conc. HNO₃/H₂SO₄ (highly corrosive, strong oxidizers)The traditional route requires handling of a more hazardous nitrating mixture.

The superior yield of the MHNA route can be attributed to its convergent design. By performing the nitration on the stable phenylacetate precursor, potential side reactions or degradation of the more sensitive benzofuranone ring system under harsh nitrating conditions are avoided. The shorter reaction time and reduced number of synthetic operations make Route 1 a more efficient and less labor-intensive process.

Mechanistic Insights

The underlying chemical transformations highlight the strategic differences between the two approaches.

G cluster_A Route 1: Base-Mediated Intramolecular Cyclization cluster_B Route 2: Lactonization then Nitration A_start MHNA A_int Phenoxide Intermediate A_start->A_int + DBU - DBU-H⁺ A_end 5-Nitrobenzofuran-2(3H)-one A_int->A_end Intramolecular SN-Acyl - MeO⁻ B_start 2-Hydroxyphenylacetic Acid B_int1 Benzofuran-2(3H)-one B_start->B_int1 + H⁺ (p-TsOH) - H₂O B_int2 Sigma Complex B_int1->B_int2 + HNO₃/H₂SO₄ B_end 5-Nitrobenzofuran-2(3H)-one B_int2->B_end - H⁺

Caption: Simplified Reaction Mechanisms.

In Route 1, the reaction proceeds via a straightforward base-mediated intramolecular acyl substitution.[3] The electron-withdrawing nitro group slightly increases the acidity of the phenolic proton, facilitating its removal by DBU.

In Route 2, the initial step is a classic Fischer esterification (lactonization). The subsequent electrophilic aromatic substitution (nitration) proceeds as expected, with the nitro group directing to the 5-position due to the activating, ortho-para directing influence of the ether oxygen atom of the lactone.

Conclusion and Recommendations

This comparative guide demonstrates that Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a highly effective and efficient precursor for the synthesis of 5-Nitrobenzofuran-2(3H)-one.

Key Findings:

  • Higher Efficiency: The MHNA route provides a superior overall yield (85% vs. 70%).

  • Simplicity: It is a single-step process from the advanced intermediate, reducing total reaction time and operational complexity.

  • Improved Safety Profile: It avoids the use of concentrated nitric and sulfuric acids required for the post-cyclization nitration step.

Recommendation: For research and development campaigns requiring access to 5-Nitrobenzofuran-2(3H)-one or structurally similar analogues, Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is the recommended precursor . Its use streamlines the synthesis, improves yield, and offers a more favorable safety and handling profile compared to the traditional multi-step approach starting from 2-hydroxyphenylacetic acid. This strategic choice can accelerate discovery timelines and optimize resource allocation in a drug development setting.

References

  • Benchchem. A Comparative Analysis of Isobenzofuranone Synthesis Methods. Benchchem. Accessed March 27, 2026.
  • Han, X. Y., Shi, Y. B., Shen, H., Bai, S. Y., & Wang, H. B. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2029. [Link]

  • Belin, B., et al. (2009). Activation modes in biocatalytic radical cyclization reactions. Proceedings of the National Academy of Sciences, 106(40), 16936-16941.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.
  • Al-Tel, T. H. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • Zhang, W., et al. (2020). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 142(4), 1968-1973.
  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Accessed March 27, 2026.
  • ChemScene. 5-Nitrobenzofuran-2(3H)-one | 21997-23-9. Sigma-Aldrich. Accessed March 27, 2026.
  • MilliporeSigma. 5-Nitro-3H-benzofuran-2-one | 21997-23-9. MilliporeSigma. Accessed March 27, 2026.
  • BLD Pharmatech. 5-Nitrobenzofuran-2(3H)-one | 21997-23-9. Sigma-Aldrich. Accessed March 27, 2026.
  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Bioman Explains. [Link]

  • Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem. Accessed March 27, 2026.
  • PubMed. 5-Nitro-1-benzofuran-2(3H)-one. PubMed. Accessed March 27, 2026.
  • ResearchGate. (2015, December 15). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity.
  • Chemical Communications (RSC Publishing). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Royal Society of Chemistry. Accessed March 27, 2026.

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate: An Evaluation of Reproducibility and Methodological Considerations

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, a valuable building block in the synthesis of various p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, a valuable building block in the synthesis of various pharmacologically active molecules, presents a synthetic challenge where established, reproducible protocols are not readily found in peer-reviewed literature. This guide provides a comprehensive analysis of a plausible two-step synthetic route, beginning with the esterification of 2-hydroxyphenylacetic acid, followed by a directed nitration. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the critical parameters influencing yield and purity, thereby offering a foundational framework for its successful laboratory-scale preparation.

Introduction to the Synthetic Strategy

The synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate logically proceeds through two key transformations:

  • Esterification: The conversion of the readily available 2-hydroxyphenylacetic acid to its corresponding methyl ester, Methyl 2-(2-hydroxyphenyl)acetate. This step is crucial for protecting the carboxylic acid functionality and modifying the electronic properties of the molecule for the subsequent nitration.

  • Nitration: The regioselective introduction of a nitro group onto the aromatic ring of Methyl 2-(2-hydroxyphenyl)acetate. The primary challenge lies in directing the nitration to the C-3 position, ortho to the hydroxyl group and meta to the acetate substituent.

This guide will critically evaluate established methods for the initial esterification and propose a well-reasoned, albeit needing optimization, protocol for the subsequent nitration based on established principles of electrophilic aromatic substitution.

Comparative Analysis of Synthesis Protocols

Parameter Protocol 1: Synthesis of Methyl 2-(2-hydroxyphenyl)acetate Protocol 2: Proposed Synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate
Reaction Type Fischer EsterificationElectrophilic Aromatic Substitution (Nitration)
Starting Material 2-Hydroxyphenylacetic acidMethyl 2-(2-hydroxyphenyl)acetate
Key Reagents Methanol, Acetyl chloride (for in situ HCl generation)Nitric acid, Acetic acid
Solvent MethanolGlacial Acetic Acid
Temperature Room temperatureRoom temperature
Reaction Time ~18 hours (overnight)~17 hours
Reported/Expected Yield 92%[1]Variable, requires optimization
Purification Recrystallization from ether/petrol[1]High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2-hydroxyphenyl)acetate

This protocol is based on a well-established Fischer esterification method with in situ generation of the acid catalyst.[1]

Materials:

  • 2-Hydroxyphenylacetic acid (50 g)

  • Methanol (250 ml)

  • Acetyl chloride (25 ml)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel, dissolve 2-hydroxyphenylacetic acid (50 g) in methanol (250 ml).

  • Carefully add acetyl chloride (25 ml) to the solution. This will generate hydrogen chloride in situ, which acts as the catalyst.

  • Stir the solution at room temperature for three hours.

  • Allow the reaction mixture to stand overnight (approximately 15 hours).

  • Concentrate the resulting mixture under reduced pressure.

  • Dissolve the residue in diethyl ether (250 ml).

  • Wash the ethereal solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Concentrate the dried solution under reduced pressure.

  • Recrystallize the resulting solid from a mixture of diethyl ether and petroleum ether to yield Methyl 2-(2-hydroxyphenyl)acetate as white, powdery crystals.

Expected Yield: 50 g (92%)[1]

Protocol 2: Proposed Synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

This proposed protocol is adapted from the nitration of a similar phenolic compound, 2-hydroxyacetophenone. The regioselectivity of this reaction will be highly dependent on the specific substrate and conditions, and optimization will be necessary.

Materials:

  • Methyl 2-(2-hydroxyphenyl)acetate (assuming a starting amount of 10.0 g)

  • Glacial acetic acid (60 ml)

  • Nitric acid (specific gravity=1.40, approximately 10.4 ml)

  • Ice

Procedure:

  • Dissolve Methyl 2-(2-hydroxyphenyl)acetate (10.0 g) in glacial acetic acid (60 ml) in a reaction vessel.

  • Over a period of 2 hours, slowly add nitric acid (10.4 ml) to the solution while maintaining the reaction at room temperature and stirring continuously.

  • Continue stirring the mixture for 17 hours at room temperature.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Collect the precipitate by filtration. This precipitate will likely be a mixture of 3-nitro and 5-nitro isomers.

  • Separate the isomers using High-Performance Liquid Chromatography (HPLC) to isolate the desired Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Note on Reproducibility and Optimization: The yield and isomer ratio of this nitration are not established and will require careful experimental determination and optimization. Factors such as reaction temperature, rate of nitric acid addition, and reaction time can significantly influence the outcome.

Mechanistic Insights and Rationale

Fischer Esterification

The synthesis of Methyl 2-(2-hydroxyphenyl)acetate proceeds via a classic Fischer esterification. The in situ generation of hydrochloric acid from acetyl chloride and methanol provides the necessary acidic catalyst to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

Electrophilic Aromatic Substitution: Nitration

The nitration of Methyl 2-(2-hydroxyphenyl)acetate is an electrophilic aromatic substitution reaction. The electrophile is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong acid (in this case, acetic acid can play this role, though less effectively than sulfuric acid).

The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the aromatic ring:

  • -OH (hydroxyl) group: A strongly activating, ortho, para-directing group.

  • -CH₂COOCH₃ (methyl acetate) group: A weakly deactivating, ortho, para-directing group.

The hydroxyl group's strong activating and ortho-directing effect is expected to be the dominant influence, favoring nitration at the positions ortho (C3 and C5) and para (C5) to it. However, the steric hindrance from the adjacent acetate group may disfavor substitution at the C5 position, potentially leading to a mixture of 3-nitro and 5-nitro isomers. The proposed use of glacial acetic acid as a solvent is a milder condition compared to the more common sulfuric acid, which may offer better control over the reaction and reduce the formation of byproducts.

Workflow and Reaction Pathway

Synthesis_Pathway Start 2-Hydroxyphenylacetic acid Precursor Methyl 2-(2-hydroxyphenyl)acetate Start->Precursor Esterification Product Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Precursor->Product Nitration Reagents1 + Methanol + Acetyl Chloride Reagents1->Start Reagents2 + Nitric Acid + Acetic Acid Reagents2->Precursor

Caption: Synthetic pathway for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Conclusion

While a direct and optimized protocol for the synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate remains to be published, this guide provides a scientifically sound and detailed two-step approach. The synthesis of the precursor, Methyl 2-(2-hydroxyphenyl)acetate, is a high-yielding and reproducible process. The subsequent nitration, however, requires careful execution and optimization to achieve the desired regioselectivity and yield. Researchers undertaking this synthesis should be prepared to invest in methodological development, particularly in the purification and characterization of the final product. The insights and protocols presented herein serve as a robust starting point for the successful synthesis of this important chemical intermediate.

References

  • PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]

  • PrepChem. Synthesis of 2-hydroxy-3-nitroacetophenone. [Link]

  • LibreTexts Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation

A Senior Application Scientist's Guide to the Selective Reduction of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate to its Amine Derivative

For researchers and professionals in drug development and organic synthesis, the transformation of a nitro group to an amine is a foundational and often critical step. The choice of reducing agent for this conversion is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the transformation of a nitro group to an amine is a foundational and often critical step. The choice of reducing agent for this conversion is paramount, as it dictates not only the yield and purity of the product but also the preservation of other sensitive functional groups within the molecule. This guide provides an in-depth comparison of common reducing agents for the specific conversion of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate to Methyl 2-(3-amino-2-hydroxyphenyl)acetate, a substrate featuring a vulnerable ester and a phenolic hydroxyl group. Our analysis is grounded in established chemical principles and supported by experimental evidence from the scientific literature to empower you in making an informed decision for your synthetic strategy.

The Synthetic Challenge: Chemoselectivity is Key

The reduction of the nitro group in Methyl 2-(2-hydroxy-3-nitrophenyl)acetate presents a distinct chemoselectivity challenge. An ideal reducing agent must efficiently convert the nitro functionality to an amine while leaving the methyl ester and the phenolic hydroxyl group untouched. Potential side reactions include the hydrolysis of the ester under harsh acidic or basic conditions, or the reduction of the ester under overly aggressive hydrogenation conditions.

Comparative Analysis of Reducing Agents

We will now delve into a comparative analysis of the most pertinent reducing agents for this transformation, evaluating their performance based on efficacy, selectivity, operational safety, and cost-effectiveness.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitro groups.[1][2][3] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Mechanism: The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine.[4]

Advantages:

  • High Yields: This method often provides near-quantitative conversion.

  • Clean Reaction: The only byproduct is water, simplifying workup.

  • Scalability: The process is readily scalable for industrial applications.

Disadvantages:

  • Specialized Equipment: Requires a hydrogenation apparatus (e.g., a Parr shaker) to handle pressurized hydrogen gas.[4]

  • Safety Concerns: Hydrogen gas is highly flammable and requires careful handling.[1]

  • Catalyst Cost: Palladium is a precious metal, which can contribute significantly to the cost, especially on a large scale.

  • Potential for Over-reduction: While generally selective for the nitro group, aggressive conditions (high pressure, high temperature, or prolonged reaction times) could potentially lead to the reduction of the ester group.

Experimental Insight: For a substrate like Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, standard atmospheric pressure hydrogenation with 5-10 mol% of 10% Pd/C in a protic solvent like methanol or ethanol at room temperature is a good starting point.[1] The reaction progress can be conveniently monitored by the cessation of hydrogen uptake.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Purge Reactor with H2 B->C D Pressurize with H2 & Stir C->D E Monitor H2 Uptake D->E F Filter through Celite E->F Reaction Complete G Concentrate Filtrate F->G H Purify Product G->H

Caption: A typical workflow for catalytic hydrogenation.

Metal-Acid Systems: The Classic Approach

The use of metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl, acetic acid) is a long-established and robust method for nitro group reduction.[2][5]

Mechanism: The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid serving as a proton source.[6]

Advantages:

  • Cost-Effective: Iron and tin are inexpensive metals.

  • High Functional Group Tolerance: Generally, esters and phenols are stable under these conditions.[7]

  • Scalable and Reliable: This method is well-suited for large-scale industrial synthesis.[8]

Disadvantages:

  • Harsh Conditions: The use of strong acids can be a concern for highly acid-sensitive substrates.

  • Tedious Work-up: The reaction mixture needs to be neutralized, and the resulting metal salts must be filtered off, which can sometimes be problematic.[6]

  • Stoichiometric Waste: The reaction generates a significant amount of metal waste.

Experimental Insight: A common and milder variation is the use of iron powder with ammonium chloride in a mixture of an organic solvent and water.[8][9] This system is often effective at reflux temperature and can provide high yields of the desired amine with a simpler workup compared to the strong acid systems.

Catalytic Transfer Hydrogenation: A Safer Alternative

Catalytic transfer hydrogenation offers the benefits of catalytic reduction without the need for high-pressure hydrogen gas.[10][11] In this method, a hydrogen donor, such as ammonium formate or hydrazine, is used in conjunction with a catalyst, typically Pd/C.[12][13]

Mechanism: The hydrogen donor decomposes on the catalyst surface to generate hydrogen in situ, which then reduces the nitro group.

Advantages:

  • Milder Conditions: The reaction is often carried out at atmospheric pressure and moderate temperatures.

  • Enhanced Safety: Avoids the hazards associated with handling hydrogen gas.

  • Good Selectivity: Generally offers excellent chemoselectivity for the nitro group.[14]

Disadvantages:

  • Stoichiometric Reagent: Requires a stoichiometric amount of the hydrogen donor.

  • Potential for Byproducts: The decomposition of the hydrogen donor can sometimes lead to byproducts.

Experimental Insight: A widely used protocol involves refluxing the nitro compound with an excess of ammonium formate in the presence of a catalytic amount of 10% Pd/C in methanol.[15] This method is known for its efficiency and good yields.

G start Start: Reduce Nitro Group q1 Is specialized hydrogenation equipment available and H2 handling feasible? start->q1 a1_yes Catalytic Hydrogenation (H2/Pd-C) q1->a1_yes Yes q2 Are harsh acidic conditions and metal waste acceptable? q1->q2 No a2_yes Metal/Acid Reduction (Fe/NH4Cl or Sn/HCl) q2->a2_yes Yes a3 Catalytic Transfer Hydrogenation (Ammonium Formate/Pd-C) q2->a3 No

Caption: A decision-making guide for selecting a reducing agent.

Other Notable Reducing Agents
  • Sodium Dithionite (Na₂S₂O₄): This is an inexpensive and safe reducing agent that works well for many aromatic nitro compounds.[16][17][18] It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation. The reaction is typically carried out in a biphasic system (e.g., water and an organic solvent).[18] Sodium dithionite is known for its good chemoselectivity, often sparing other reducible functional groups.[19]

  • Sodium Borohydride with Ferrous Chloride (NaBH₄-FeCl₂): This combination has been reported as a highly chemoselective system for the reduction of nitroarenes in the presence of ester groups.[7] The addition of ferrous chloride appears to modulate the reactivity of sodium borohydride, preventing the reduction of the ester. This method offers a practical and efficient route to ester-substituted anilines with excellent yields.

Comparative Summary of Reducing Agents

Reducing Agent Typical Yield Reaction Time Conditions Advantages Disadvantages
H₂/Pd-C >90%[15]1-12 hRoom temp, 1-4 atm H₂High yield, clean, scalableRequires specialized equipment, H₂ safety
Fe/NH₄Cl 85-95%[8]2-8 hRefluxInexpensive, robust, good selectivityHarsh conditions, metal waste, tedious work-up
Sn/HCl 80-90%1-4 h0-100 °CInexpensive, effectiveHighly acidic, significant metal waste
HCOONH₄/Pd-C >90%[15]0.5-3 hRefluxMild conditions, no H₂ gas, good selectivityStoichiometric hydrogen donor
Na₂S₂O₄ 80-95%[16]1-6 hRoom temp to refluxInexpensive, safe, good for sensitive substratesBiphasic reaction, potential for sulfur byproducts
NaBH₄-FeCl₂ up to 96%12 h25-28 °CHigh chemoselectivity for nitro over esterRequires careful control of stoichiometry

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
  • Preparation: In a hydrogenation vessel, dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Fe/NH₄Cl
  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.[6]

  • Isolation: Remove the ethanol from the filtrate under reduced pressure. The remaining aqueous layer is typically basified (e.g., with Na₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the amine.[6]

Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate/Pd-C
  • Preparation: In a round-bottom flask, dissolve Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight).[15]

  • Reaction: Heat the mixture to reflux. The reaction is often vigorous initially. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The residue can be taken up in water and extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated to afford the product.

Conclusion

The selection of an appropriate reducing agent for the conversion of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate to its corresponding amine is a critical decision that balances efficiency, selectivity, cost, and safety. For laboratory-scale synthesis where high purity and yield are paramount, catalytic transfer hydrogenation with ammonium formate and Pd/C offers an excellent combination of mild conditions, high efficiency, and operational simplicity. For larger-scale industrial applications, the cost-effectiveness and robustness of the Fe/NH₄Cl system make it a very attractive option, provided the work-up can be optimized. Finally, for substrates with particular sensitivities, exploring milder reagents like sodium dithionite or the highly selective NaBH₄-FeCl₂ system could provide significant advantages. It is always recommended to perform small-scale optimization studies to determine the ideal conditions for your specific substrate and desired outcome.

Sources

Comparative

Validation of in vitro cytotoxicity assays for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

Title: Validation of In Vitro Cytotoxicity Assays for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate: A Comparative Methodological Guide The Chemical Challenge: Why Standard Assays Fail When evaluating the in vitro cytotoxici...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of In Vitro Cytotoxicity Assays for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate: A Comparative Methodological Guide

The Chemical Challenge: Why Standard Assays Fail

When evaluating the in vitro cytotoxicity of synthetic intermediates or novel pharmacophores like Methyl 2-(2-hydroxy-3-nitrophenyl)acetate , researchers often default to standard colorimetric assays such as MTT or MTS. However, as an application scientist, I must emphasize that relying solely on tetrazolium-based assays for this specific chemical class is a critical methodological error.

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate contains two highly reactive functional groups that compromise redox-based readouts:

  • The Nitroaromatic Group: Nitro compounds can undergo abiotic or enzymatic single-electron reduction to form nitro radical anions. These radicals can readily redox-cycle, directly reducing tetrazolium salts into formazan independent of cellular mitochondrial activity [1].

  • The Phenolic Hydroxyl Group: Phenols are well-documented electron donors. In the slightly alkaline environment of culture media, they can act as reducing agents, further exacerbating the false-positive generation of formazan [2].

When a compound directly reduces MTT, a highly toxic concentration of the drug will still produce a dark purple well, leading the researcher to falsely conclude the cells are 100% viable. To comply with OECD Guidance Document 129 for in vitro basal cytotoxicity testing [3], we must design a self-validating system. This requires orthogonal testing using ATP quantitation (CellTiter-Glo) and membrane integrity assessment (LDH release) , alongside rigorous cell-free interference controls.

Comparative Assay Performance for Nitroaromatic Compounds

To objectively select the right validation matrix, we must compare how these assays perform specifically in the presence of redox-active compounds like Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Assay TypePrimary BiomarkerDetection MethodSusceptibility to Chemical InterferenceSuitability for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate
MTT / MTS Mitochondrial DehydrogenaseColorimetric (Absorbance 570 nm)High: Direct abiotic reduction by nitro/phenolic groups causes false viability signals [4].Poor. Requires mandatory cell-free controls; data often unusable at high concentrations.
CellTiter-Glo Intracellular ATPLuminescent (Glow-type)Low: Compound must directly inhibit luciferase to interfere, which is rare [5].Excellent. Gold standard for redox-active compounds. Highly sensitive and scalable.
LDH Release Cytosolic Lactate DehydrogenaseFluorometric (Ex/Em 535/587 nm) or ColorimetricModerate: Highly colored compounds can quench fluorescence, but washing steps mitigate this [6].Good. Provides orthogonal confirmation of actual cell death (necrosis/late apoptosis).

Mechanistic Pathway of Assay Interference

The following diagram illustrates the causality behind why Methyl 2-(2-hydroxy-3-nitrophenyl)acetate disrupts MTT assays while leaving ATP and LDH assays intact.

MechanisticPathway cluster_MTT MTT Assay (Redox-Based) cluster_ATP ATP Assay (Luminescent) cluster_LDH LDH Assay (Membrane) Compound Methyl 2-(2-hydroxy- 3-nitrophenyl)acetate MTT MTT Tetrazolium Compound->MTT Abiotic Reduction (Interference) ATP Cellular ATP Compound->ATP No Direct Reaction LDH Released LDH Compound->LDH No Direct Reaction Formazan Formazan (Purple) MTT->Formazan FalsePos False Viability Signal Formazan->FalsePos Luciferase Luciferase Reaction ATP->Luciferase Accurate1 Accurate Viability Luciferase->Accurate1 NADH NADH Production LDH->NADH Accurate2 Accurate Toxicity NADH->Accurate2

Fig 1: Mechanistic interference of nitroaromatics in cytotoxicity assays.

Self-Validating Experimental Protocols

To establish a robust cytotoxicity profile for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, execute the following three protocols in parallel.

Protocol A: The MTT Interference Control Workflow

Purpose: To quantify the baseline abiotic reduction of MTT by the compound.

  • Preparation: Prepare a 96-well plate with 100 µL of complete culture medium without cells (Cell-Free Control).

  • Treatment: Add Methyl 2-(2-hydroxy-3-nitrophenyl)acetate in a dose-response gradient (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for the standard assay duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well. Expert Tip: Use serum-free medium during this step if possible, as serum proteins can unpredictably enhance or inhibit MTT reduction [7].

  • Formazan Solubilization: After 2-4 hours, add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) and shake for 15 minutes.

  • Readout & Logic: Measure absorbance at 570 nm. Causality: If the absorbance in these cell-free wells increases dose-dependently, the compound is directly reducing MTT. You must subtract these background values from your actual cell-based MTT assay, or preferably, discard the MTT data entirely and rely on Protocols B and C.

Protocol B: CellTiter-Glo (ATP) Luminescent Assay

Purpose: The primary, interference-free determinant of cell viability.

  • Cell Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in an opaque-walled 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the compound gradient for the desired time point.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Expert Tip: Temperature gradients across the plate will cause uneven luciferase kinetics, leading to high well-to-well variance.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium) [8].

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence with an integration time of 0.25 to 1.0 second per well. Calculate IC₅₀ using non-linear regression.

Protocol C: LDH Release Assay (Fluorometric)

Purpose: Orthogonal confirmation of membrane rupture (necrosis).

  • Cell Seeding & Treatment: Seed and treat cells in a standard clear 96-well plate as described above. Include a "Maximum LDH Release" control well (cells treated with 1% Triton X-100 or provided lysis buffer for 45 mins prior to readout).

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached, dead cells. Transfer 50 µL of the cell-free supernatant to a new, opaque 96-well plate [9]. Expert Tip: Transferring supernatant physically separates the assay chemistry from the parent compound, drastically reducing the chance of optical or chemical interference.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a fluorogenic probe) to each well.

  • Incubation: Incubate at room temperature for 10–20 minutes, protected from light.

  • Readout: Measure fluorescence at Ex/Em = 535/587 nm [10]. Calculate % Cytotoxicity =[(Experimental - Spontaneous) / (Maximum - Spontaneous)] x 100.

Orthogonal Validation Workflow

ValidationWorkflow Start Seed Cells & Treat with Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Split Run Parallel Assays Start->Split MTT_Test MTT Assay + Cell-Free Control Split->MTT_Test ATP_Test CellTiter-Glo (ATP Assay) Split->ATP_Test LDH_Test LDH Release (Supernatant) Split->LDH_Test Decision Does Cell-Free Control Reduce MTT? MTT_Test->Decision Keep Cross-validate all three datasets. ATP_Test->Keep LDH_Test->Keep Discard Discard MTT Data. Rely on ATP & LDH. Decision->Discard Yes (Interference) Decision->Keep No

Fig 2: Decision tree for validating cytotoxicity of redox-active compounds.

Conclusion

Validating the cytotoxicity of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate requires an understanding of its underlying chemistry. Because its nitro and phenolic moieties are highly prone to redox cycling, researchers must treat standard MTT/MTS data with extreme skepticism. By implementing a self-validating workflow that prioritizes ATP quantitation (CellTiter-Glo) and supernatant-transferred LDH assays, laboratories can ensure their IC₅₀ determinations are driven by genuine biological outcomes rather than chemical artifacts.

References

  • Clyte Tech. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Particle-induced artifacts in the MTT and LDH viability assays. Retrieved from [Link]

  • American Society for Microbiology (ASM) Journals. Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus. Retrieved from [Link]

  • ResearchGate. Cytotoxicity of the CBD-NSAID molecular consortia. Retrieved from[Link]

  • Scribd. LDH Assay Protocol for Cell Viability. Retrieved from [Link]

Validation

Spectroscopic Comparison Guide: Methyl 2-(2-hydroxy-3-nitrophenyl)acetate vs. Starting Materials

As a Senior Application Scientist, evaluating the progression of a chemical synthesis requires more than just confirming the mass of the final product; it demands a rigorous understanding of how molecular transformations...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the progression of a chemical synthesis requires more than just confirming the mass of the final product; it demands a rigorous understanding of how molecular transformations alter spectroscopic signatures. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is a highly valuable intermediate in drug development, frequently utilized in the synthesis of functionalized benzoxazoles, indoles, and other heterocyclic active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison of this target molecule against its direct starting materials, emphasizing the causality behind the spectroscopic shifts observed during its two-step synthesis.

Synthetic Workflow & Mechanistic Causality

The synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate[1] typically proceeds via a two-step sequence starting from commercially available 2-(2-hydroxyphenyl)acetic acid[2].

SynthesisWorkflow SM 2-(2-Hydroxyphenyl) acetic acid Nitration Nitration (HNO3, 0°C) SM->Nitration Int 2-(2-Hydroxy-3-nitrophenyl) acetic acid Nitration->Int Regioselective ortho-nitration Ester Esterification (AcCl / MeOH) Int->Ester Target Methyl 2-(2-hydroxy-3- nitrophenyl)acetate Ester->Target Anhydrous Fischer esterification

Two-step synthesis of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate from its un-nitrated precursor.

Step 1: Regioselective Nitration

The phenolic hydroxyl group is a strong activating and ortho/para-directing group. When 2-(2-hydroxyphenyl)acetic acid is subjected to nitration at low temperatures (0–5 °C), the nitro group is introduced primarily at the 3-position (ortho to the OH) and 5-position (para to the OH). The 3-nitro isomer is isolated due to its distinct solubility profile, which is driven by strong intramolecular hydrogen bonding (chelation) between the phenol OH and the newly introduced nitro group.

Step 2: Anhydrous Fischer Esterification

Converting the intermediate acid to its methyl ester requires overcoming the thermodynamic equilibrium of Fischer esterification. Rather than using aqueous mineral acids, a highly efficient protocol utilizes Acetyl Chloride in Methanol [3]. The causality here is elegant: acetyl chloride reacts violently and quantitatively with methanol to generate methyl acetate and anhydrous hydrogen chloride in situ[4]. This creates a powerfully acidic, water-free environment that drives the esterification strictly to the right, preventing any backward hydrolysis of the product[4].

Spectroscopic Data Comparison

Tracking this two-step transformation relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The table below summarizes the key diagnostic signals.

Spectroscopic Feature2-(2-Hydroxyphenyl)acetic acid (SM1)2-(2-Hydroxy-3-nitrophenyl)acetic acid (Intermediate)Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (Target)
1 H NMR: Phenolic -OH ~9.45 ppm (br s)~10.85 ppm (s, sharp)~10.92 ppm (s, sharp)
1 H NMR: Aromatic Region 6.75 – 7.15 ppm (4H, multiplet)7.02 (t), 7.55 (dd), 7.95 (dd) ppm (3H, AMX system)6.98 (t), 7.48 (dd), 8.05 (dd) ppm (3H, AMX system)
1 H NMR: Aliphatic 3.52 ppm (s, 2H, -CH 2​ -)3.68 ppm (s, 2H, -CH 2​ -)3.78 ppm (s, 2H), 3.75 ppm (s, 3H, -OCH 3​ )
IR: Carbonyl (C=O) ~1700 cm −1 (broad, acid dimer)~1705 cm −1 (acid dimer)~1735 cm −1 (sharp, ester)
IR: Nitro (-NO 2​ ) Absent1535 cm −1 (asym), 1350 cm −1 (sym)1535 cm −1 (asym), 1355 cm −1 (sym)
Causality of Spectroscopic Shifts
  • The Aromatic Spin System: The starting material exhibits a complex 4-spin system typical of an ortho-disubstituted benzene. Upon nitration, the system collapses to a 3-spin system. The proton ortho to the new nitro group (position 4) experiences severe anisotropic deshielding, shifting dramatically downfield to ~8.0 ppm.

  • Intramolecular Hydrogen Bonding: In the un-nitrated starting material, the phenolic OH appears as a broad singlet around 9.45 ppm. Once the nitro group is introduced at the 3-position, the OH proton becomes locked in a tight intramolecular hydrogen bond with the nitro oxygen. This strips electron density from the proton, deshielding it and pushing the signal downfield to nearly 11.0 ppm.

  • Esterification Signatures: The successful conversion of the intermediate to the target product is definitively proven by two factors. First, the appearance of a sharp 3H singlet at ~3.75 ppm in the 1 H NMR spectrum confirms the methoxy group. Second, the IR carbonyl stretch shifts from ~1700 cm −1 to ~1735 cm −1 . Carboxylic acids form hydrogen-bonded dimers that weaken the C=O bond (lowering the frequency); esters cannot form these dimers, resulting in a stronger C=O bond and a higher stretching frequency.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Regioselective Nitration
  • Preparation: Dissolve 2-(2-hydroxyphenyl)acetic acid (1.0 eq) in glacial acetic acid (0.5 M concentration) and cool the flask to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of concentrated nitric acid (1.05 eq) in glacial acetic acid dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nitration, preventing over-oxidation and dinitration.

  • Monitoring: Stir at 0–5 °C for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material will be replaced by a faster-running yellow spot (the intramolecularly hydrogen-bonded 3-nitro isomer).

  • Workup: Pour the mixture into crushed ice. The sudden shift in polarity forces the precipitation of the crude nitrated product. Filter, wash with cold water, and recrystallize from ethanol to isolate pure 2-(2-hydroxy-3-nitrophenyl)acetic acid.

Protocol B: Anhydrous Fischer Esterification
  • Reagent Generation: In a flame-dried flask under inert atmosphere, cool anhydrous methanol (10 volumes) to 0 °C. Slowly add acetyl chloride (2.0 eq) dropwise[3]. Validation: An exothermic reaction will occur, and the solution will become highly acidic due to the in situ generation of anhydrous HCl[4].

  • Reaction: Add 2-(2-hydroxy-3-nitrophenyl)acetic acid (1.0 eq) to the methanolic HCl solution. Attach a reflux condenser and heat to 65 °C for 4–6 hours.

  • Monitoring: Check TLC (Hexanes:EtOAc 7:3). The acid intermediate will remain near the baseline, while the less polar methyl ester will elute significantly higher.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO 3​ until effervescence ceases. Causality: The bicarbonate wash neutralizes the HCl catalyst and extracts any unreacted carboxylic acid into the aqueous layer, ensuring only the neutral ester remains in the organic phase. Dry over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield pure Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

References

  • (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 2-Hydroxy-3-nitrophenylacetic acid methyl ester - SpectraBase Source: SpectraBase (John Wiley & Sons) URL:[Link]

  • Design, synthesis, and study of novel phenethyl-based antitumor phospholipids... Source: Taylor & Francis Online URL:[Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: American Oil Chemists' Society (AOCS) Lipid Library URL:[Link]

Sources

Comparative

Quality Control Standards for Commercial Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Batches: A Comparative Analytical Guide

As a Senior Application Scientist evaluating fine chemical intermediates, I prioritize molecular reliability. In the realm of complex multi-step pharmaceutical syntheses, the quality of your starting materials dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating fine chemical intermediates, I prioritize molecular reliability. In the realm of complex multi-step pharmaceutical syntheses, the quality of your starting materials dictates the viability of your entire downstream workflow. Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS 866885-53-2) is a highly specialized precursor critical to the synthesis of functionalized benzofurans, indoles, and oxindoles (Appchem[1]).

In pharmaceutical manufacturing, the purity of this intermediate is non-negotiable. Trace impurities can poison transition-metal catalysts during nitro reduction or induce side reactions during cyclization (ACS Catalysis[2]). This guide objectively compares the performance of the methyl ester against its structural alternatives and establishes rigorous, self-validating Quality Control (QC) methodologies for commercial batch evaluation.

Structural Alternatives: Why the Methyl Ester Outperforms

When designing a synthetic route to 3-substituted benzofurans, chemists typically choose between three homologous intermediates: the free acid, the ethyl ester, and the methyl ester (Sigma-Aldrich[3]).

The Causality of Performance:

  • The Free Acid: 2-(2-hydroxy-3-nitrophenyl)acetic acid suffers from poor solubility in non-polar organic solvents. More critically, during basic cyclization conditions, the carboxylic acid deprotonates into a carboxylate anion. The resulting electrostatic repulsion completely halts the nucleophilic attack required for ring closure.

  • The Ethyl Ester: While offering good solubility, the ethyl group presents notable steric hindrance during the critical intramolecular cyclization step, slowing reaction kinetics.

  • The Methyl Ester: This derivative provides the optimal thermodynamic and kinetic balance. It is highly crystalline (facilitating easy commercial purification), exhibits excellent organic solubility, and possesses a highly electrophilic carbonyl carbon that accelerates nucleophilic attack during lactonization (PMC[4]).

Quantitative Performance Comparison
ParameterFree AcidEthyl EsterMethyl Ester (CAS 866885-53-2)
Physical State (rt) Amorphous SolidViscous Liquid / Low mp solidCrystalline Solid
Typical Commercial Purity 90-95%95-97%>98.0% (HPLC)
Cyclization Yield ~60% (Requires coupling agents)~78%>85% (Spontaneous post-reduction)
Downstream Purification Difficult (high polarity)ModerateStreamlined (highly crystalline)

Quality Control Methodologies: An Analytical Comparison

To guarantee the >98.0% purity required for pharmaceutical applications, the analytical methodology must be carefully selected. The ortho-nitrophenol moiety is electronically rich but thermally sensitive.

  • GC-FID (Gas Chromatography) - Not Recommended: While standard for many volatile organics, GC-FID is fundamentally flawed for this compound. The ortho-hydroxy-nitro arrangement is highly susceptible to thermal degradation. At standard GC injector temperatures (>250°C), this moiety undergoes intramolecular dehydration and redox reactions, generating artifact peaks that falsely lower the reported purity of the batch.

  • qNMR (Quantitative NMR) - Secondary Validation: Offers absolute purity without the need for a reference standard. However, it lacks the sensitivity to detect trace (<0.1%) process impurities like unreacted nitrating agents or regioisomers that can derail downstream synthesis.

  • HPLC-UV (High-Performance Liquid Chromatography) - The Gold Standard: By operating at ambient temperature, HPLC preserves the molecular integrity of the nitrophenol system. It provides baseline resolution of the critical para-nitro regioisomer impurity, making it a highly reliable, self-validating system.

Experimental Protocols for Batch Validation

Trustworthiness in QC relies on protocols that validate themselves during execution. Do not accept a Certificate of Analysis (CoA) without verifying the system suitability.

Protocol 1: Self-Validating HPLC-UV Purity Assessment

Causality Note: Why use 0.1% TFA? The ortho-nitrophenol moiety is weakly acidic. Without a mobile phase modifier to suppress its ionization, the analyte will exist in an equilibrium of protonated and deprotonated states, leading to severe chromatographic peak tailing. TFA ensures the phenol remains fully protonated, yielding sharp, symmetrical peaks.

  • Sample Preparation: Dissolve 10.0 mg of the commercial batch in 10 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in ACN.

  • Chromatographic Conditions: Utilize a C18 column (150 x 4.6 mm, 3 µm) maintained at 30°C. Flow rate: 1.0 mL/min. Detection: UV at 254 nm (optimal for the nitrophenyl chromophore).

  • System Suitability (Self-Validation): Inject a resolution mixture containing the methyl ester and its known para-nitro regioisomer. The analysis is only valid if the resolution ( Rs​ ) between these two peaks is ≥2.0 .

  • Execution: Inject 10 µL of the sample. Integrate all peaks with a signal-to-noise ratio > 10. A passing commercial batch must exhibit ≥98.0% Area Under the Curve (AUC) for the main peak, with no single unknown impurity > 0.5%.

Protocol 2: Functional QC (Test-Scale Nitro Reduction)

Chemical purity does not always guarantee functional performance. Trace heavy metals or sulfur compounds from upstream synthesis can act as severe catalyst poisons. This protocol validates catalytic viability.

  • Setup: In a 50 mL Parr shaker flask, dissolve 1.0 g of the methyl ester batch in 15 mL of anhydrous Methanol.

  • Catalyst Addition: Add 50 mg of 10% Pd/C (Palladium on Carbon).

  • Reaction: Purge the vessel with N2​ (3x) to remove oxygen, followed by H2​ (3x). Pressurize to 30 psi H2​ and shake at room temperature.

  • Validation: A high-quality batch will consume the theoretical volume of hydrogen within 2 hours, spontaneously cyclizing to the corresponding amino-lactone or indole derivative. If the reaction stalls or requires >6 hours, the batch must be rejected for catalyst poisoning.

Visualizations

Pathway A Methyl 2-(2-hydroxy-3- nitrophenyl)acetate B Catalytic Hydrogenation (Pd/C, H2) A->B C Amino Intermediate B->C D Intramolecular Cyclization C->D E Benzofuran / Indole Derivatives D->E

Synthetic workflow from methyl ester to benzofuran derivatives.

QC Start Commercial Batch Sampling HPLC HPLC-UV Analysis (Isocratic/Gradient) Start->HPLC Decision Purity > 98.0%? Impurity < 0.5%? HPLC->Decision Pass Functional QC (Pd/C Reduction) Decision->Pass Yes Fail Reject Batch (Repurification) Decision->Fail No Release Batch Released for Synthesis Pass->Release

Quality control decision tree for commercial batch release.

References

  • Appchem. "Benzeneacetic acid, 2-methoxy-5-nitro-, methyl ester | 138563-98-1." Appchemical Catalog.
  • Sigma-Aldrich. "Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate | 1072150-21-0." Sigma-Aldrich Catalog.
  • ACS Catalysis. "Mechanistic Insights on Orthogonal Selectivity in Heterocycle Synthesis." American Chemical Society.
  • PMC. "Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones." National Institutes of Health.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risk Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is not a common chemical, and its specific toxicological and reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risk

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is not a common chemical, and its specific toxicological and reactivity data are limited. However, an analysis of its functional groups allows for an inferred hazard profile.

  • Nitrated Aromatic Compound: Nitro compounds can be toxic and may have oxidizing properties, potentially intensifying fires.[3][4] Some are also known to be thermally sensitive or explosive under certain conditions.[5]

  • Substituted Phenol: Phenolic compounds are often toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[6][7] They can also be harmful to aquatic organisms.[8]

  • Methyl Ester: While often less hazardous than other functional groups, esters can still present risks and must be disposed of as chemical waste.

Based on these structural components, Methyl 2-(2-hydroxy-3-nitrophenyl)acetate should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.[9][10]

Inferred Hazard Profile
Hazard ClassificationPotential EffectsSupporting Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][9][10][11]Based on data for similar nitrophenols and other nitrated aromatic compounds.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[6][9][10]A common characteristic of phenolic compounds.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][9][10]A common hazard for many organic chemicals, especially phenols.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]Nitrated and phenolic compounds are often environmental hazards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to establish a safe working environment.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this and other hazardous chemicals.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2][6]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[2][6]

  • Respiratory Protection: All handling of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6][8]

Emergency Procedures
  • Spill Management: In case of a spill, prevent the material from spreading.[2] Small spills can be absorbed with vermiculite or other non-combustible absorbent materials.[8] The cleanup materials should then be collected in a designated hazardous waste container.[2][8] Do not allow the chemical to enter drains or waterways.[8][9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[10]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[11]

Step-by-Step Disposal Procedure

The primary method for the disposal of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate is through a licensed hazardous waste contractor, likely involving high-temperature incineration.[1] Do not attempt to neutralize or treat this chemical in the lab without explicit guidance from your EHS department.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a Waste Stream: Based on its structure, this compound may be classified as a "halogen-free" or "nitrated" organic waste, depending on your institution's specific waste stream categories.

  • Select a Container: Use a chemically compatible and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[1]

  • Labeling: The container must be labeled with the full chemical name, "Methyl 2-(2-hydroxy-3-nitrophenyl)acetate," and any other information required by your institution, such as the hazard class and accumulation start date.[2][12]

  • Collection: Collect all waste, including the pure compound and any contaminated materials (e.g., gloves, weigh boats, absorbent pads), in this dedicated container.[2][7]

Step 2: Waste Storage

All hazardous waste must be stored safely pending pickup.

  • Location: Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood or a ventilated cabinet.[1][12]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[1]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[1]

Step 3: Arranging for Disposal
  • Contact EHS: Once your waste container is ready for pickup (typically when it is 75-90% full), contact your institution's EHS department.[1][12][13]

  • Provide Information: Be prepared to provide all necessary information about the waste, including its chemical name and quantity.

  • Follow Institutional Procedures: Your EHS department will coordinate with a licensed hazardous waste vendor for the transportation and final disposal of the material.[2]

Workflow and Decision-Making Diagram

The following diagram outlines the key decision points and procedural flow for the proper disposal of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood prep->fume_hood start Start Disposal for Methyl 2-(2-hydroxy-3-nitrophenyl)acetate waste_container Select a Labeled, Compatible Hazardous Waste Container start->waste_container segregate Segregate as Nitrated Organic Waste waste_container->segregate collect Collect Waste Chemical and Contaminated Materials segregate->collect store Store in Secondary Containment in a Ventilated SAA collect->store contact_ehs Contact EHS for Pickup (When container is full) store->contact_ehs end_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->end_disposal spill Spill Occurs contain_spill Contain Spill with Non-Combustible Absorbent spill->contain_spill collect_spill Collect Cleanup Materials into Hazardous Waste Container contain_spill->collect_spill collect_spill->collect exposure Personnel Exposure (Skin/Eye Contact) first_aid Administer Immediate First Aid (Flush with water for 15 min) exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Sources

Handling

Personal protective equipment for handling Methyl 2-(2-hydroxy-3-nitrophenyl)acetate

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive intermediates like Methyl 2-(2-hydroxy-3-nitrophenyl)acetate . This guide synthesizes chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive intermediates like Methyl 2-(2-hydroxy-3-nitrophenyl)acetate . This guide synthesizes chemical mechanics with operational logistics to ensure that your laboratory workflows are both safe and scientifically sound.

Executive Summary & Chemical Profile

Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 866885-53-2) is a functionalized nitroaromatic ester primarily utilized in drug development and complex organic synthesis[1]. Because it is a dry powder, its primary exposure routes are inhalation of aerosolized dust and dermal absorption[1].

  • Molecular Formula: C9H9NO5

  • Molecular Weight: 211.17 g/mol

  • Core GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

Mechanistic Hazard Assessment (The "Why")

To design an effective safety protocol, we must first understand the molecular behavior of the compound:

  • Electrophilic Reactivity & Local Irritation: The nitro group (-NO2) is highly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack by tissue proteins. This covalent binding potential is the primary driver behind its classification as a severe skin (H315) and eye (H319) irritant[1].

  • Systemic Toxicity & Bioactivation: Nitroaromatic compounds can undergo enzymatic bioreduction (e.g., via CYP450 or nitroreductases) to form reactive nitroso and hydroxylamine intermediates[2],. If systemically absorbed through the skin or lungs, these intermediates can oxidize the iron moiety in hemoglobin, leading to acquired methemoglobinemia—a condition characterized by cyanosis, hypoxia, and respiratory failure[3],[4].

  • Aerosolization Risk: As a fine powder, this compound is prone to static cling and aerosolization, directly causing the respiratory irritation (H335) noted in its safety profile[1].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE standards. The following matrix is engineered specifically for the physicochemical properties of Methyl 2-(2-hydroxy-3-nitrophenyl)acetate.

Equipment CategorySpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesFine powders pose a severe corneal irritation risk (H319)[1]. Standard safety glasses lack the necessary orbital seal to prevent airborne dust intrusion.
Hand Protection (Solid) Nitrile gloves (≥ 4 mil thickness)Nitrile provides an excellent physical barrier against solid nitroaromatics and prevents contact dermatitis[1].
Hand Protection (Solvated) Butyl rubber gloves OR Double-gloved Nitrile over PEIf solvated in DMSO, the solvent acts as a carrier. DMSO rapidly permeates standard nitrile, risking systemic absorption and methemoglobinemia[4].
Body Protection Flame-resistant (FR) or 100% cotton lab coatPrevents particulate accumulation on street clothing. Must be fully buttoned to eliminate exposed skin.
Respiratory Protection N95 or P100 particulate respiratorRequired only if handling outside a chemical fume hood to prevent inhalation of irritating dust (H335)[1].

Operational Workflow & Engineering Controls

Every protocol must be a self-validating system. Follow this step-by-step methodology for dispensing and solvating the compound.

Phase 1: Pre-Operational Validation

  • Verify Containment: Ensure the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Causality: This ensures adequate capture velocity for fine particulates without creating turbulent eddies that could blow the powder out of the hood.

  • Inspect PPE: Visually inspect gloves for micro-tears and ensure goggles provide a complete seal before opening the chemical container.

Phase 2: Dispensing and Weighing 3. Static Mitigation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Nitroaromatic powders hold static charges; anti-static treatment prevents the sudden aerosolization and repulsion of the compound[1]. 4. Transfer: Tare the balance and use a grounded micro-spatula to transfer the solid. Avoid sweeping motions. 5. Seal: Cap the primary chemical container immediately after dispensing to minimize environmental exposure.

Phase 3: Solvation (e.g., in DMSO or DMF) 6. Order of Addition: Transfer the weigh boat to the reaction vial. Add the solvent to the solid, rather than adding the solid to the solvent. Causality: Adding liquid to the solid minimizes the displacement of air that could aerosolize the fine powder. 7. Self-Validation Check: Cap the vial tightly and vortex. Hold the vial against a light source to confirm the absolute absence of undissolved particulates before removing it from the fume hood.

Hazard Mitigation & Workflow Visualization

G Start Methyl 2-(2-hydroxy-3-nitrophenyl)acetate (Solid State) Hood Primary Containment (Chemical Fume Hood) Start->Hood Transfer to PPE PPE Verification (Nitrile, Goggles, Lab Coat) Hood->PPE Requires Weighing Weighing & Transfer (Anti-static tools) PPE->Weighing Proceed to Solvation Solvation (e.g., DMSO/DMF) Weighing->Solvation If formulating Spill Spill Protocol (Wet wipe, no sweeping) Weighing->Spill If spilled Waste Waste Segregation (Nitroaromatic Waste) Solvation->Waste Disposal Spill->Waste Contaminated materials

Workflow for the safe handling, solvation, and hazard mitigation of nitroaromatic compounds.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard. Execute the following protocol:

  • Isolate & Protect: Evacuate personnel from the immediate vicinity if the spill occurs outside the fume hood. Don a P100 respirator if aerosolization is suspected[1].

  • Contain & Neutralize (Wet Method): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, dampen absorbent pads with water or a compatible solvent (like ethanol) and gently place them over the spill to suppress dust.

  • Decontaminate: Wipe inward from the perimeter of the spill to prevent spreading. Wash the surface with a mild alkaline detergent. Causality: The ester and phenolic groups can be solubilized and removed more effectively in slightly basic conditions.

  • Waste Segregation: Place all contaminated wipes, weigh boats, and PPE into a designated, sealable hazardous waste container labeled "Toxic Solid Waste - Nitroaromatic". Do not mix with incompatible waste (e.g., strong reducing agents), as nitroaromatics can react exothermically[2].

References

  • Fluorochem , "Methyl 2-(2-hydroxy-3-nitrophenyl)acetate Safety Data & Properties", 1[1]

  • PubMed (NIH) , "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism", 2[2]

  • SciELO , "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity",

  • GovInfo (ATSDR) , "TOXICOLOGICAL PROFILE FOR NITROBENZENE", 3[3]

  • ResearchGate , "Acute methemoglobinemia due to ingestion of nitrobenzene", 4[4]

Sources

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